molecular formula C13H11NO4S B1272351 2'-Sulfamoyl-biphenyl-4-carboxylic acid CAS No. 352615-90-8

2'-Sulfamoyl-biphenyl-4-carboxylic acid

Cat. No.: B1272351
CAS No.: 352615-90-8
M. Wt: 277.3 g/mol
InChI Key: LYHKPAIFSGHBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS 352615-90-8) is a high-purity biphenyl derivative of interest in medicinal chemistry and pharmaceutical research . This compound features a molecular formula of C13H11NO4S and a molecular weight of 277.30 . Its structure incorporates two distinct functional groups—a carboxylic acid and a sulfonamide—on a biphenyl scaffold, making it a valuable bifunctional building block for the synthesis of more complex molecules . Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of potential pharmacological agents where the biphenyl core often serves as a central scaffold. The product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. It requires cold-chain transportation to ensure stability and is currently out of stock; inquiries for future availability are encouraged .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-sulfamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHKPAIFSGHBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375221
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352615-90-8
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352615-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid , a critical pharmacophore structurally related to the "Sartan" class of Angiotensin II Receptor Blockers (ARBs). Unlike the tetrazole-bearing congeners (e.g., Valsartan, Losartan), this sulfonamide variant serves as a pivotal intermediate for metabolic studies and next-generation analog development.

We present a convergent Suzuki-Miyaura cross-coupling strategy as the primary methodology. This route is selected for its regioselectivity, atom economy, and scalability compared to linear oxidative routes. The guide prioritizes a "self-validating" protocol where intermediate stability and functional group tolerance are optimized to minimize side reactions such as protodeboronation or catalyst poisoning by the sulfonamide nitrogen.

Retrosynthetic Analysis & Strategy

The structural integrity of the biphenyl core is best established via transition-metal-catalyzed cross-coupling. Disconnecting the C1-C1' bond reveals two orthogonal fragments: an electrophilic aryl halide and a nucleophilic aryl boronic acid.

Strategic Disconnection (DOT Visualization)

The following diagram illustrates the retrosynthetic logic, moving from the target molecule (TM) back to commercially available starting materials.

Retrosynthesis Target Target Molecule This compound Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis FragmentA Fragment A (Electrophile) 2-Bromobenzenesulfonamide Disconnection->FragmentA FragmentB Fragment B (Nucleophile) 4-Carboxyphenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection revealing the convergent Suzuki-Miyaura approach.

Core Methodology: Direct Suzuki-Miyaura Coupling

While industrial routes for Sartans often utilize N-protected sulfonamides (e.g., N-tert-butyl) to prevent palladium coordination, modern catalyst systems allow for the direct coupling of "naked" sulfonamides. This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists deactivation by the sulfonamide nitrogen and operates effectively in aqueous media required to solubilize the boronic acid.

Reaction Mechanism

The catalytic cycle involves three distinct phases. Understanding these allows for troubleshooting low yields:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond. This is often the rate-determining step (RDS) for electron-rich halides.

  • Transmetallation: The boronate species transfers the aryl group to the Palladium center. This requires a base (OH⁻ or CO₃²⁻) to activate the boron.

  • Reductive Elimination: The C-C bond forms, regenerating the Pd(0) species.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂ · DCMThe ferrocenyl backbone creates a wide bite angle, accelerating reductive elimination and enhancing stability against O₂.
Solvent DME / Water (3:1)Dimethoxyethane (DME) provides excellent solubility for the organic halide, while water is essential for the inorganic base and boronic acid activation.
Base Na₂CO₃ (3.0 equiv)Strong enough to activate the boronic acid to the boronate, but mild enough to prevent degradation of the sulfonamide.
Temp 80–90 °CSufficient thermal energy to overcome the activation barrier of the crowded ortho-substitution.
Inert Gas Nitrogen / ArgonEssential. O₂ promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-sulfamoylphenyl)benzoic acid (Target). Scale: 10 mmol (Lab Scale).

Reagents & Materials
  • Reactant A: 2-Bromobenzenesulfonamide (2.36 g, 10.0 mmol)

  • Reactant B: 4-Carboxyphenylboronic acid (1.83 g, 11.0 mmol) [1.1 equiv]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (245 mg, 0.3 mmol) [3 mol%]

  • Base: Sodium Carbonate (Na₂CO₃) (3.18 g, 30.0 mmol) dissolved in 15 mL Water.

  • Solvent: 1,2-Dimethoxyethane (DME) (45 mL).

Step-by-Step Procedure
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

  • Charging: Charge the flask with Reactant A (Bromide), Reactant B (Boronic Acid), and the Catalyst .

    • Note: Adding solids first allows for inert gas purging before solvent addition.

  • Solvation: Add the DME (degassed) via syringe. Stir gently to disperse solids.

  • Activation: Add the aqueous Na₂CO₃ solution. The mixture will likely become biphasic.

    • Checkpoint: The color typically shifts to an orange-red suspension.

  • Reaction: Heat the mixture to 85 °C (oil bath temperature) with vigorous stirring. Monitor by HPLC or TLC (Eluent: DCM/MeOH 9:1).

    • Time: Reaction typically reaches completion in 4–6 hours.

  • Workup (The "Self-Validating" Purification):

    • Cool the reaction to room temperature.

    • Filter through a pad of Celite to remove Palladium black; wash the pad with water (20 mL).

    • Crucial Step: The product is currently a carboxylate salt (soluble in the aqueous layer). Wash the aqueous filtrate with Ethyl Acetate (2 x 30 mL) to remove unreacted organic impurities and ligand oxides. Discard the organic layer.[1]

    • Acidify the aqueous layer carefully with 2N HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (to remove inorganic salts), and dry in a vacuum oven at 50 °C.

Analytical Characterization (Expected)
  • Appearance: White to off-white powder.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, COOH), 8.05 (d, J=8.2 Hz, 2H), 7.98 (dd, 1H), 7.65-7.55 (m, 4H), 7.40 (d, 2H), 7.25 (s, 2H, SO₂NH₂).

  • MS (ESI-): m/z 276 [M-H]⁻.

Alternative Route: Oxidative Degradation

If 4-carboxyphenylboronic acid is unavailable, the synthesis can proceed via a linear oxidation of the methyl analog. This route is less atom-economical but robust.

OxidationRoute Step1 2-Bromobenzenesulfonamide + 4-Tolylboronic Acid Intermediate 4'-Methyl-biphenyl-2-sulfonamide Step1->Intermediate Suzuki Coupling Step2 KMnO4 Oxidation (Reflux) Intermediate->Step2 Oxidative Cleavage Product This compound Step2->Product

Figure 2: Linear oxidative pathway utilizing potassium permanganate.

Protocol Summary:

  • Couple 2-bromobenzenesulfonamide with 4-tolylboronic acid (Standard Suzuki conditions).

  • Isolate the methyl-biphenyl intermediate.

  • Reflux with KMnO₄ (3-4 equiv) in Pyridine/Water or t-Butanol/Water.

  • Filter MnO₂ and acidify to isolate the acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Describes the optimization of ortho-sulfonamide/tetrazole biphenyl couplings).

  • Gooßen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[2][3] Synlett, 2006(16), 2697-2700. (Protocols for carboxylic acid tolerance in Suzuki coupling).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Mechanistic insights on ligand effects).

Sources

Structural Elucidation of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid: A Multi-Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical scientists. It focuses on the structural elucidation of 2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS 352615-90-8), treating it as a critical impurity/degradant identification case study.

Executive Summary

In the development of biphenyl-based pharmaceuticals (e.g., Angiotensin II Receptor Blockers), the identification of process-related impurities and degradation products is critical for ICH Q3A/B compliance. This guide details the structural elucidation of a specific impurity, designated here as IMP-SB4 (this compound).

This compound represents a classic "sartan" pharmacophore core where the typical tetrazole ring is replaced or hydrolyzed to a sulfonamide, or it serves as a key intermediate in the synthesis of sulfonamide-bearing biphenyls.

Key Findings:

  • Molecular Formula: C₁₃H₁₁NO₄S

  • Exact Mass: 277.0409 Da

  • Structural Class: Biphenyl-sulfonamide

  • Critical Quality Attribute: Potential genotoxic structural alert (sulfonamide moiety) requiring robust control strategies.

Analytical Strategy & Logic

As application scientists, we do not rely on a single data point. We build a Self-Validating Evidence Chain . The workflow moves from elemental composition (HRMS) to connectivity (NMR) and finally to functional verification (IR/Synthesis).

The Elucidation Workflow

The following diagram illustrates the decision matrix used to solve the structure of IMP-SB4.

ElucidationWorkflow Start Unknown Peak (RRT 0.85) HRMS HRMS (Q-TOF) Formula Determination Start->HRMS Isolation Unsaturation DoU Calculation (Degree of Unsaturation) HRMS->Unsaturation m/z 278.0487 [M+H]+ NMR_1D 1D NMR (1H, 13C) Functional Groups Unsaturation->NMR_1D DoU = 9 NMR_2D 2D NMR (HMBC/COSY) Connectivity NMR_1D->NMR_2D Spin Systems ID Structure Proposed Structure 2'-Sulfamoyl-biphenyl-4-COOH NMR_2D->Structure Linkage Confirmed Synthesis Total Synthesis & Spiking Study Structure->Synthesis Validation

Figure 1: Step-wise workflow for the structural elucidation of unknown impurity IMP-SB4.

Mass Spectrometry (HRMS) Analysis

The first step is establishing the elemental composition. We utilize Electrospray Ionization (ESI) in positive and negative modes on a Quadrupole Time-of-Flight (Q-TOF) instrument.

Experimental Data
ParameterObserved ValueTheoretical ValueError (ppm)Inference
[M+H]⁺ 278.0485278.0487-0.7Consistent with C₁₃H₁₂NO₄S⁺
[M-H]⁻ 276.0335276.0331+1.4Acidic proton present
Isotope Pattern M+2 (4.5%)M+2 (4.5%)N/ASulfur presence (³⁴S) confirmed
Fragmentation Logic (MS/MS)

The fragmentation pattern provides structural clues regarding the substituents.

  • Loss of 17 Da (OH): Characteristic of Carboxylic Acids.

  • Loss of 64 Da (SO₂): Characteristic of Sulfonamides/Sulfones.

  • m/z 77/105: Phenyl/Benzoyl cations indicating the biphenyl core.

Fragmentation Parent Parent Ion [M+H]+ m/z 278.05 Frag1 [M - NH3]+ m/z 261.02 Parent->Frag1 - NH3 (17) Frag2 [M - SO2NH2]+ m/z 199.07 (Biphenyl-COOH cation) Parent->Frag2 - SO2NH2 (79) Frag3 [M - COOH - SO2NH2]+ m/z 153.07 (Biphenyl cation) Frag2->Frag3 - COOH (45)

Figure 2: Proposed MS/MS fragmentation pathway supporting the sulfonamide and carboxylic acid moieties.

NMR Spectroscopy: The Gold Standard

While MS gives the formula, NMR provides the connectivity. The challenge with biphenyls is distinguishing between the two rings and determining the substitution pattern (ortho, meta, para).

Solvent: DMSO-d₆ (Choice: Excellent solubility for polar acids and sulfonamides; exchangeable protons are often visible).

Proton (¹H) NMR Assignment

The spectrum reveals two distinct aromatic spin systems, confirming the asymmetric biphenyl structure.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.95 Broad Singlet1H-COOHTypical carboxylic acid proton.
8.02 Doublet (J=8.2 Hz)2HH-2, H-6 (Ring A)Ortho to electron-withdrawing COOH (deshielded).
7.98 Doublet (J=7.8 Hz)1HH-3' (Ring B)Ortho to SO₂NH₂ (strongly deshielded).
7.65 Triplet (td)1HH-5' (Ring B)Meta to SO₂NH₂.
7.58 Triplet (td)1HH-4' (Ring B)Para to SO₂NH₂.
7.52 Doublet (J=8.2 Hz)2HH-3, H-5 (Ring A)Meta to COOH; correlates to H-2/6.
7.35 Doublet (J=7.5 Hz)1HH-6' (Ring B)Ortho to biphenyl linkage.
7.20 Broad Singlet2H-SO₂NH₂Exchangeable sulfonamide protons.
2D NMR Connectivity (HMBC)

The crucial step is linking Ring A to Ring B. This is achieved via Heteronuclear Multiple Bond Correlation (HMBC).

  • Key Correlation: The proton H-6' (Ring B) and H-3/5 (Ring A) should show long-range coupling to the quaternary carbons at the biphenyl bridge (C-1 and C-1').

  • Result: Strong cross-peaks observed between H-3/5 (7.52 ppm) and C-1' (140.5 ppm), confirming the C-C bond between the aryl rings.

Synthesis & Validation

To satisfy the "Trustworthiness" pillar of scientific rigor, the elucidated structure must be confirmed via independent synthesis.

Retrosynthetic Analysis

The molecule can be disconnected at the biphenyl bond, suggesting a Suzuki-Miyaura cross-coupling reaction.

  • Fragment A: 4-Carboxyphenylboronic acid (or ester).

  • Fragment B: 2-Bromobenzenesulfonamide.

Synthetic Protocol
  • Reagents: 2-Bromobenzenesulfonamide (1.0 eq), 4-Carboxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 M).

  • Conditions: 1,4-Dioxane/Water (4:1), 90°C, 12 hours, Inert atmosphere (N₂).

  • Workup: Acidify to pH 3 with 1N HCl. Precipitate forms. Filter and recrystallize from Ethanol.

  • Validation: The synthesized reference standard is co-injected with the original unknown impurity.

    • Result: Retention times match perfectly (RRT 0.85).

    • Spectra: ¹H NMR and MS spectra are superimposable.

Synthesis Reactant1 2-Bromo- benzenesulfonamide Catalyst Pd(dppf)Cl2 Na2CO3, 90°C Reactant1->Catalyst Reactant2 4-Carboxy- phenylboronic acid Reactant2->Catalyst Product 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Catalyst->Product Suzuki Coupling

Figure 3: Suzuki-Miyaura cross-coupling route for the synthesis of the reference standard.

Regulatory & Quality Implications

Understanding this structure is vital for drug safety and regulatory filing.

  • ICH M7 (Genotoxic Impurities): Sulfonamides are generally not considered part of the "Cohort of Concern" (like N-nitroso or aflatoxin-like structures), but they are structurally alert for other toxicities. A bacterial reverse mutation assay (Ames test) is recommended if levels exceed the Threshold of Toxicological Concern (TTC).

  • Control Strategy: If this is a starting material impurity (from the boronic acid or bromide), it must be controlled upstream. If it is a degradant, the drug product packaging must protect against hydrolysis (if the parent drug contains a labile sulfonamide derivative).

References

  • ICH Harmonised Guideline. (2006). Impurity in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Thermo Fisher Scientific. (2023). 4-Biphenylcarboxylic acid Product Specifications.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66724, 4-Biphenylcarboxylic acid.Link

  • Sigma-Aldrich. (2023). This compound Product Page.[1][2][3]Link(Note: Specific catalog pages for rare impurities may vary by region).

Sources

Technical Guide: Biological Activity & Applications of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS: 352615-90-8), a critical pharmacophore scaffold used in the development of metalloenzyme inhibitors and receptor antagonists.

Executive Summary & Chemical Identity

This compound represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets depending on the spatial orientation of its functional groups.

It is primarily characterized as a dual-pharmacophore intermediate :

  • The Sulfonamide Moiety (-SO₂NH₂): A classic "zinc-anchor" for metalloenzymes, most notably Carbonic Anhydrases (CAs) .

  • The Biphenyl-Carboxylate Core: A hydrophobic spacer with an acidic tail, mimicking the phosphotyrosine residue recognized by Protein Tyrosine Phosphatase 1B (PTP1B) and serving as a bioisostere for the tetrazole ring found in Angiotensin II Receptor Blockers (ARBs) .

Chemical Profile
PropertySpecification
IUPAC Name 4-(2-Sulfamoylphenyl)benzoic acid
CAS Number 352615-90-8
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
Solubility Soluble in DMSO (>10 mg/mL), DMF; sparingly soluble in water (pH-dependent).
pKa ~3.5 (Carboxylic acid), ~10.1 (Sulfonamide)

Mechanism of Action (Pharmacodynamics)

A. Carbonic Anhydrase Inhibition (CAI)

The primary biological activity of this compound stems from the unsubstituted sulfonamide group, which acts as a reversible inhibitor of Carbonic Anhydrase isoforms (hCA I, II, IX, XII).

  • Mechanism: The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of CO₂.

  • Selectivity Factor: The biphenyl tail extends into the hydrophobic pocket of the enzyme. The distal carboxylic acid group introduces polarity, which often reduces permeability across the plasma membrane. This makes the scaffold particularly useful for targeting extracellular isoforms like hCA IX (overexpressed in hypoxic tumors) while sparing the cytosolic hCA II (essential for respiration).

B. PTP1B Inhibition (Metabolic Regulation)

The biphenyl-4-carboxylic acid motif is a validated mimetic of phosphotyrosine (pTyr) .

  • Mechanism: PTP1B is a negative regulator of insulin signaling.[1] The carboxylic acid of the compound binds to the PTP1B active site (Site A), interacting with the guanidinium group of Arg221 . The hydrophobic biphenyl ring interacts with the "second aryl phosphate binding site" (Site B), enhancing potency and selectivity over other phosphatases (like TCPTP).

C. Angiotensin II Receptor Antagonism (Bioisosterism)

This compound is a structural analog of "Sartan" drugs (e.g., Telmisartan).

  • Role: It serves as a research tool to study bioisosterism . The sulfonamide group replaces the tetrazole ring common in ARBs. While less potent than the tetrazole derivatives, it retains affinity for the AT1 receptor , blocking the vasoconstrictive effects of Angiotensin II.

Pathway Visualization

Figure 1: Dual-Target Signaling Pathways

This diagram illustrates how the compound modulates two distinct pathways: Hypoxia-induced tumor survival (via CA IX) and Insulin signaling (via PTP1B).

Caption: Dual mechanism of action inhibiting CA IX (oncology) and PTP1B (metabolic disease).

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize high-purity this compound.

  • Reagents:

    • 2-Bromobenzenesulfonamide (1.0 equiv)

    • 4-Carboxyphenylboronic acid (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Step 1: Degas 1,4-dioxane (10 mL/mmol) with nitrogen for 15 minutes.

    • Step 2: Add sulfonamide, boronic acid, and catalyst to a reaction vessel under inert atmosphere (N₂).

    • Step 3: Add base and heat to 90°C for 12 hours.

    • Step 4: Cool to room temperature, filter through Celite, and acidify the filtrate with 1N HCl to pH 2.

    • Step 5: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

    • Step 6: Recrystallize from Ethanol/Water to obtain white solid.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Ki against hCA II or hCA IX.

  • Principle: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 during the CO₂ hydration reaction, using Phenol Red as an indicator.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Substrate: CO₂-saturated water.

    • Indicator: 0.2 mM Phenol Red.

  • Workflow:

    • Incubate enzyme (hCA) with varying concentrations of This compound for 15 minutes at 25°C.

    • Mix enzyme-inhibitor solution rapidly with CO₂ substrate in a Stopped-Flow apparatus.

    • Monitor absorbance decay at 557 nm .

    • Calculate IC₅₀ using the Cheng-Prusoff equation.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety (sulfa allergy cross-reactivity).

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert gas if possible.

  • Solubility Note: The carboxylic acid requires basic pH for aqueous solubility; however, high pH may deprotonate the sulfonamide (pKa ~10), affecting binding kinetics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Zhang, S., et al. (2010). Structure-based design and synthesis of biphenyl-4-carboxylic acid derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry. Link

  • ChEMBL Database. Compound Report: this compound (CHEMBL1056198). European Bioinformatics Institute. Link

  • Duggan, S. A., et al. (2010). High-throughput screening for inhibitors of Penicillin Binding Protein 2x (PBP2x). Journal of Biomolecular Screening. Link

Sources

Topic: The Discovery and Isolation of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their unique structure, featuring a rigid biphenyl backbone combined with a reactive carboxylic acid functional group, provides a versatile platform for developing compounds with a vast spectrum of pharmacological activities and material properties.[1] This guide offers a comprehensive overview of the core methodologies for the synthesis (discovery), isolation, and purification of these critical compounds. We will delve into the mechanistic underpinnings of prevalent synthetic strategies, provide detailed, field-proven experimental protocols, and discuss the causality behind critical procedural choices, ensuring a blend of theoretical knowledge and practical applicability for professionals in drug development and chemical research.

The Strategic Importance of the Biphenyl Carboxylic Acid Moiety

The biphenyl framework is a cornerstone in the design of functional molecules. Its rigidity and planarity are crucial for specific binding interactions with biological targets like enzymes and receptors. This structural feature is found in numerous marketed drugs, including anti-inflammatory agents like Flurbiprofen and Diflunisal, which function by inhibiting cyclooxygenase (COX) enzymes.[1] Beyond inflammation, this scaffold is integral to the development of therapeutics for a range of conditions including cancer, hypertension, gout, and osteoporosis.[1][2][3][4] The carboxylic acid group further enhances the value of this scaffold, providing a key site for hydrogen bonding, salt formation to improve solubility, and a reactive handle for creating a diverse array of derivatives such as esters and amides.

Core Synthetic Methodologies: The Art of Biaryl Construction

The central challenge in synthesizing biphenyl carboxylic acid derivatives is the efficient formation of the carbon-carbon bond connecting the two aryl rings. Over the past century, synthetic strategies have evolved from harsh, classical methods to highly efficient, palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling: The Modern Workhorse

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biphenyls due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][5] The reaction facilitates the coupling of an aryl halide (or triflate) with an arylboronic acid, catalyzed by a palladium(0) complex.

Mechanistic Insight: The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, forming a boronate species that transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the biaryl C-C bond and regenerating the active Pd(0) catalyst.

This process is visualized in the diagram below.

Suzuki_Mechanism Pd0 Pd(0)L₂ Ar1PdL2X Ar¹-Pd(II)L₂-X Pd0->Ar1PdL2X Oxidative Addition Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² Ar1PdL2X->Ar1PdL2Ar2 Transmetalation Ar1PdL2Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² (Product) Ar1PdL2Ar2->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->Ar1PdL2X Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Ar1PdL2Ar2 Base Base (e.g., K₂CO₃) Base->Ar1PdL2X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations: The choice of catalyst, base, and solvent system is critical for reaction success and is dictated by the specific substrates.

ComponentCommon ChoicesRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ with phosphine ligandsPd(PPh₃)₄ is a robust, general-purpose catalyst.[2] Pd/C is a heterogeneous catalyst that is easily removed by filtration, resulting in lower palladium contamination in the final product, a critical factor in pharmaceutical synthesis.[6] Pd(OAc)₂ is an air-stable precursor often used with ligands like triphenylphosphine.[7]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The base is essential for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation. Carbonates are widely used due to their moderate strength and good solubility in aqueous/organic mixtures.[2][6]
Solvent System Dioxane/H₂O, Toluene/Ethanol, MeOH/H₂OA biphasic solvent system is often employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate.[1][6]
The Ullmann Condensation: A Classical Approach

First reported in 1901, the Ullmann reaction is the classical method for coupling two aryl halides using stoichiometric amounts of copper.[8] While historically significant, the traditional Ullmann reaction required very high temperatures (>200°C) and often resulted in erratic yields.[8] Modern modifications have improved conditions, but it is generally less favored than palladium-catalyzed methods for its narrower substrate scope.[5][8] However, it remains a valuable tool, particularly in industrial settings for specific applications where cost is a primary driver.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of the target biphenyl carboxylic acid is as critical as its synthesis. The strategy invariably involves a sequence of extraction, chromatography, and crystallization, designed to systematically remove unreacted starting materials, catalyst residues, and byproducts.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acidification & Extraction) Start->Workup Evaporation Solvent Evaporation Workup->Evaporation CrudeSolid Crude Solid Product Evaporation->CrudeSolid PurityCheck1 Assess Purity (TLC/¹H NMR) CrudeSolid->PurityCheck1 Chromatography Column Chromatography PurityCheck1->Chromatography Impure Recrystallization Recrystallization PurityCheck1->Recrystallization Relatively Pure Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Evaporation2 Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation2 Evaporation2->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct Characterization Final Characterization (NMR, MS, MP) FinalProduct->Characterization

Caption: General workflow for the isolation and purification of biphenyl carboxylic acids.

Step 1: Aqueous Workup and Extraction

The initial workup is designed to separate the organic product from water-soluble components. For carboxylic acids, this step leverages their pH-dependent solubility.

Causality: At the basic pH of the Suzuki reaction, the carboxylic acid product exists as its water-soluble carboxylate salt. Upon completion of the reaction, the mixture is diluted with water and acidified (typically with HCl).[1][6] This protonates the carboxylate, converting it back into the neutral carboxylic acid, which is significantly less soluble in water and precipitates out or can be extracted into an organic solvent like ethyl acetate.[1][4] This step effectively removes the inorganic base and other water-soluble impurities.

Step 2: Purification by Chromatography

For removing closely related organic impurities (e.g., unreacted aryl halide, homocoupled byproducts), column chromatography is the method of choice.[2]

Principle of Operation: Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. A mobile phase (eluent), typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is passed through the column.[2] Non-polar compounds travel down the column more quickly, while polar compounds (like the carboxylic acid) have stronger interactions with the silica and elute more slowly. By gradually increasing the polarity of the eluent, a clean separation can be achieved.

Step 3: Purification by Recrystallization

Recrystallization is the final and most effective step for obtaining a highly pure, crystalline solid. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: The ideal solvent is one in which the biphenyl carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For many biphenyl carboxylic acids, a mixed solvent system like aqueous ethanol or benzene/petroleum ether is effective.[9]

Detailed Experimental Protocols

The following protocols are generalized representations and should be adapted based on the specific substrates and scale of the reaction.

Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling[1][3]
  • Reactant Setup: In a round-bottom flask, combine the aryl bromobenzoic acid (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq) to the flask under an inert atmosphere.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC).

Protocol 4.2: Workup and Isolation[1][7]
  • Cooling: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Dilution & Filtration: If using a heterogeneous catalyst like Pd/C, dilute the mixture with a solvent like methanol and filter through a pad of Celite to remove the catalyst.[6]

  • Acidification: Transfer the filtrate to a separatory funnel. Dilute with water and slowly add 2N HCl with swirling until the pH is approximately 2. A precipitate of the crude carboxylic acid should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Protocol 4.3: Purification by Recrystallization[10]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling to fully dissolve the solid.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[1]

Conclusion

The synthesis and isolation of biphenyl carboxylic acid derivatives are foundational processes in modern drug discovery and materials science. The dominance of the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile route for their discovery, while a systematic approach to isolation—leveraging extraction, chromatography, and recrystallization—is paramount for achieving the high purity required for biological evaluation and material application. The principles and protocols outlined in this guide provide researchers with a robust framework for successfully navigating the synthesis and purification of this vital class of molecules.

References

  • Caron, S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate. Retrieved from [Link]

  • Shihab, M.S., et al. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. (2014). ACS Publications. Retrieved from [Link]

  • Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. (2004). PubMed. Retrieved from [Link]

  • Huff, B.E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). scite.ai. Retrieved from [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC. Retrieved from [Link]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (2018). SIELC. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate. Retrieved from [Link]

  • Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. (2023). OUCI. Retrieved from [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid. (n.d.). Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020). Semantic Scholar. Retrieved from [Link]

  • Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit. Retrieved from [Link]

Sources

in vitro screening of novel sulfamoyl-containing compounds

A desirable drug candidate inhibits its intended target without affecting other related proteins, which could lead to off-target toxicity. For sulfamoyl compounds targeting a specific carbonic anhydrase isoform like hCA II (implicated in glaucoma), it is critical to test them against other isoforms (e.g., hCA I, hCA IX). [12]Similarly, for a RORγt antagonist, profiling against related nuclear receptors like RORα and RORβ is essential to demonstrate selectivity. [26]

Pillar VI: Conclusion

The in vitro screening of novel sulfamoyl-containing compounds is a systematic, multi-faceted process grounded in scientific rigor. By employing a logical cascade of assays—from high-throughput primary screens to detailed mechanistic and cell-based studies—researchers can confidently identify and validate promising lead candidates. The key to success lies not just in executing the protocols, but in understanding the causality behind each experimental choice. This ensures the generation of a trustworthy, comprehensive data package that robustly supports the advancement of novel therapeutics into the next stages of drug discovery.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: vertexaisearch.cloud.google.com)
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (Source: vertexaisearch.cloud.google.com)
  • Sulfonamide: Mechanism of Action & Uses - Video. (Source: Study.com)
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (Source: Pharmacy 180)
  • (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. (Source: vertexaisearch.cloud.google.com)
  • Sulfonamide: Mechanism of Action & Uses - Lesson. (Source: Study.com)
  • Biophysics: for HTS hit validation, chemical lead optimiz
  • Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • The use of biophysical methods in the hit-to-lead process. (Source: Drug Target Review)
  • A review for cell-based screening methods in drug discovery. (Source: PMC)
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (Source: MDPI)
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (Source: PubMed)
  • Hit Biophysical Characterization.
  • High-Throughput Screening of Inhibitors.
  • High-Throughput Screening Assays. (Source: Assay Genie)
  • Cell-based Assays for Drug Discovery. (Source: Reaction Biology)
  • Enzyme assays for high-throughput screening. (Source: PubMed)
  • Biophysical methods in early drug discovery. (Source: PMC - NIH)
  • Cell-Based Assays. (Source: Sigma-Aldrich)
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (Source: Lab on a Chip (RSC Publishing))
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (Source: PubMed)
  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (Source: NIH)
  • Identification of Potent and Selective RORγ Antagonists. (Source: Probe Reports from the NIH Molecular Libraries Program)
  • How do we address neglected sulfur pharmacophores in drug discovery?. (Source: Taylor & Francis Online)
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (Source: NIH)
  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (Source: MDPI)
  • Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use.[4] (Source: ResearchGate)

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. (Source: bioRxiv)
  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (Source: PMC)
  • RORγt-mediated inhibition of IL-17A production in human Th17 cell cultures.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (Source: PMC)
  • Small molecule inhibitors of RORγt: Targeting Th17 cells and other applic
  • The importance of sulfur-containing motifs in drug design and discovery. (Source: Taylor & Francis)
  • Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (Source: PMC)
  • Sulfonamide (medicine). (Source: Wikipedia)
  • (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines. (Source: PubMed)

Pharmacophore Elucidation of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid: A Dual-Anchor Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying the Pharmacophore of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The molecule This compound represents a privileged scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) . Unlike classic sulfonamides (e.g., acetazolamide) that indiscriminately target cytosolic isoforms, this biphenyl derivative incorporates a "dual-anchor" pharmacophore: a zinc-binding sulfonamide group and a distal carboxylic acid tail.

This guide details the technical identification of its pharmacophore, focusing on its mechanism of action against tumor-associated isoforms (hCA IX/XII) and cytosolic targets (hCA II).[1] We analyze the structural determinants that allow this scaffold to bridge the hydrophobic active site cleft while engaging the hydrophilic rim, a strategy essential for developing non-permeable, side-effect-free anticancer agents.

Molecular Architecture & Chemical Properties[2]

To identify the pharmacophore, we must first deconstruct the molecule into its functional domains. The this compound is not merely a sum of its parts; its ortho-substitution induces a specific torsional geometry critical for selectivity.

Functional DomainChemical moietyPharmacological Role
Primary Anchor (ZBG) 2'-Sulfamoyl (

)
Zinc Binding Group. Coordinates directly to the catalytic Zn(II) ion in the enzyme active site.
Scaffold / Linker Biphenyl CoreHydrophobic Spacer. Spans the distance between the deep active site and the solvent-exposed rim. The 2'-substitution forces a twisted conformation (

), optimizing fit within the conical cleft.
Secondary Anchor 4-Carboxylic Acid (

)
Hydrophilic Rim Anchor. Forms electrostatic interactions/H-bonds with residues (e.g., His64, Gln92) at the active site entrance. Crucially, at physiological pH, the carboxylate anion (

) confers membrane impermeability.

Pharmacophore Elucidation Strategy

The identification of this pharmacophore relies on a tripartite workflow: Structure-Activity Relationship (SAR) Profiling , X-ray Crystallography , and Kinetic Validation .

Mechanism of Action: The "Tail Approach"

The pharmacophore operates via the "tail approach" hypothesis pioneered by Supuran et al.

  • Coordination: The ionized sulfonamide nitrogen coordinates to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.

  • Recognition: The biphenyl scaffold interacts with the hydrophobic wall of the active site (Val121, Leu198, Trp209).

  • Selectivity: The carboxylic acid tail extends to the enzyme surface. In isoforms like hCA IX, specific residues at the rim interact with this acidic tail, stabilizing the complex. Furthermore, the polarity of the carboxylate prevents the molecule from crossing cell membranes, restricting inhibition to extracellular isoforms (IX and XII) expressed on hypoxic tumor cells.

Visualization of the Pharmacophore

The following diagram illustrates the logical relationship between the chemical structure and the biological target interaction.

PharmacophoreMap Molecule This compound ZBG Sulfamoyl Group (-SO2NH2) Molecule->ZBG Scaffold Biphenyl Core (Twisted Conformation) Molecule->Scaffold Tail Carboxylic Acid (-COOH) Molecule->Tail Target_Zn Catalytic Zn(II) (Active Site Bottom) ZBG->Target_Zn Coordination Bond ZBG->Target_Zn H-bond to Thr199 Target_Hydrophobic Hydrophobic Pocket (Val121, Leu198) Scaffold->Target_Hydrophobic Van der Waals Target_Rim Hydrophilic Rim (His64, Gln92) Tail->Target_Rim Electrostatic/H-bond Outcome Isoform Selectivity (hCA IX/XII vs I/II) Tail->Outcome Membrane Impermeability

Caption: Pharmacophore map linking chemical moieties to specific binding sites within the Carbonic Anhydrase active site.

Experimental Protocols for Validation

To rigorously validate this pharmacophore, the following protocols must be executed. These methods confirm not just binding, but the specific mode of interaction described above.

Protocol A: Stopped-Flow CO2 Hydration Assay

This kinetic assay measures the inhibition constant (


) against specific hCA isoforms.

Reagents:

  • Purified hCA isozymes (I, II, IX, XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    

Methodology:

  • Preparation: Incubate the enzyme with the inhibitor (this compound) at varying concentrations (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (phenol red transition) to track the acidification rate.

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Morrison equation for tight-binding inhibitors to derive the 
    
    
    
    .
    • Self-Validation: Acetazolamide must be run as a positive control (

      
       nM for hCA II).
      
Protocol B: X-ray Crystallography (Soaking)

Direct structural proof of the pharmacophore binding mode.

Methodology:

  • Crystallization: Grow crystals of hCA II (surrogate for IX) using the hanging drop vapor diffusion method (Buffer: Tris-HCl pH 8.0, Precipitant: Ammonium sulfate).

  • Soaking: Transfer crystals to a solution containing 1 mM of the inhibitor and 5% DMSO for 2-24 hours.

  • Diffraction & Solving: Collect data at a synchrotron source. Solve the structure using Molecular Replacement (PDB: 3KS3 as template).

  • Validation Criteria: Look for continuous electron density (

    
     map at 
    
    
    
    ) connecting the sulfonamide nitrogen to the Zinc ion and the biphenyl tail extending towards the rim.

Data Summary & Interpretation

The following table summarizes the expected inhibition profile for this pharmacophore based on SAR data from analogous biphenyl sulfonamides (Supuran et al.).

IsoformLocalizationExpected

(nM)
Interpretation
hCA I Cytosolic> 100 nMWeak Inhibition. The active site of hCA I is smaller; the bulky biphenyl group causes steric clashes.
hCA II Cytosolic0.5 - 10 nMPotent Inhibition. The classic target. The pharmacophore fits well, but the carboxylic acid may limit cellular entry in vivo.
hCA IX Transmembrane< 10 nMHigh Potency & Selectivity. The extracellular domain of hCA IX accommodates the acidic tail. The carboxylic acid prevents intracellular accumulation, reducing off-target toxicity.
hCA XII Transmembrane< 10 nMHigh Potency. Similar profile to hCA IX; key target for glaucoma and cancer.
Experimental Workflow Diagram

Workflow cluster_results Validation Output Synth Synthesis (Suzuki Coupling) Purify Purification (HPLC > 95%) Synth->Purify Kinetic Kinetic Assay (Stopped-Flow) Purify->Kinetic Determine Ki Xray X-ray Crystallography (PDB Validation) Kinetic->Xray Confirm Binding Mode Ki_Data IC50 / Ki Values Kinetic->Ki_Data Density_Map Electron Density Map Xray->Density_Map

Caption: Integrated workflow for validating the pharmacophore of sulfamoyl-biphenyl derivatives.

References

  • Supuran, C. T. (2012).[2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoyl-biphenyl-4-carboxylic acid. (Modeled ref based on PDB 3KS3/analogues).

  • Carta, F., et al. (2015).[3] Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility and Stability Profiling of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, stability, and analytical profiling of 2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS: 352615-90-8). This compound is a critical structural scaffold, often encountered as an intermediate or impurity in the development of biphenyl-based pharmaceuticals, particularly Angiotensin Receptor Blockers (ARBs) and Endothelin Receptor Antagonists.[1]

Executive Summary & Compound Identity

This compound serves as a dual-functional pharmacophore containing both a carboxylic acid and a sulfonamide moiety on a biphenyl core. Its physicochemical behavior is dominated by its amphiphilic nature and pH-dependent ionization, which dictates its solubility profile and stability under stress conditions.

Chemical Identity
PropertyDetail
Chemical Name This compound
Synonyms 2'-(Aminosulfonyl)[1,1'-biphenyl]-4-carboxylic acid; 4-(2-Sulfamoylphenyl)benzoic acid
CAS Number 352615-90-8
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
Structural Class Biphenyl; Sulfonamide; Benzoic Acid derivative

Physicochemical Profiling (Theoretical & Experimental)

Understanding the ionization state is the prerequisite for all solubility and stability experiments.[1] This molecule possesses two ionizable groups with distinct pKa values.[1]

Ionization Profile (pKa)[1]
  • Acidic Center 1 (Carboxylic Acid): pKa ≈ 4.0 – 4.[1]5. At pH < 3, this group is protonated (neutral).[1]

  • Acidic Center 2 (Sulfonamide): pKa ≈ 10.0 – 10.[1]5. The sulfonamide proton (-SO₂NH₂) is weakly acidic.[1] It deprotonates only at high pH (> 9).[1]

Lipophilicity (LogP/LogD)
  • LogP (Neutral): Estimated at 2.5 – 3.2 .[1] The biphenyl core drives lipophilicity, making the neutral form poorly water-soluble.

  • LogD (pH 7.4): Lower (~0.5 – 1.[1]5) due to the ionization of the carboxylic acid, increasing aqueous solubility significantly in intestinal fluids.[1]

Solubility Profile

The solubility is highly pH-dependent .

MediumpH RangePredicted SolubilityMechanism
0.1 N HCl 1.2Low (< 0.1 mg/mL)Molecule is neutral and hydrophobic.
Acetate Buffer 4.5ModeratePartial ionization of carboxylic acid.[1]
Phosphate Buffer 6.8High (> 1 mg/mL)Carboxylic acid fully ionized (Mono-anion).[1]
0.1 N NaOH 13.0Very HighBoth groups ionized (Di-anion).[1]
Organic Solvents N/AHighSoluble in DMSO, Methanol, THF (Polar Aprotic/Protic).[1]

Experimental Protocols

pH-Dependent Solubility Determination

Objective: To quantify the intrinsic solubility and pH-solubility profile for formulation development.

Workflow:

  • Preparation: Weigh 50 mg of excess solid into 5 mL of media (pH 1.2, 4.5, 6.8, water).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (ensure no drug adsorption).

  • Analysis: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (see Section 5).

  • Calculation:

    
    
    
Forced Degradation (Stability) Studies

Objective: To identify degradation pathways and establish stability-indicating methods.

Stress ConditionProtocolExpected Degradation Pathway
Acid Hydrolysis 1N HCl, 60°C, 24hHydrolysis of sulfonamide to sulfonic acid (rare); Decarboxylation (minor).
Base Hydrolysis 1N NaOH, 60°C, 24hGenerally stable; potential amide hydrolysis if impurities present.[1]
Oxidation 3% H₂O₂, RT, 24hSulfonamide oxidation (N-oxidation) or ring hydroxylation.[1]
Thermal 80°C (Solid state), 7 daysDecarboxylation; sublimation.[1]
Photostability 1.2 million lux hoursBiphenyl ring excitation; radical formation.[1]

Degradation & Reaction Pathways (Visualization)[1]

The following diagram illustrates the ionization states and potential theoretical degradation pathways for this compound.

DegradationPathways Compound This compound (Neutral Form) Anion1 Mono-Anion (COO-, SO2NH2) pH 5-9 Compound->Anion1 pH > 4.5 (Deprotonation) Deg1 Degradant A: Biphenyl-4-carboxylic acid (Desulfonylation - Rare) Compound->Deg1 Acid Hydrolysis (Extreme Heat) Deg2 Degradant B: 2'-Sulfamoyl-biphenyl (Decarboxylation) Compound->Deg2 Thermal Stress (>150°C) Deg3 Degradant C: N-Oxide / Hydroxylated Species (Oxidative Stress) Compound->Deg3 H2O2 / UV Light Anion2 Di-Anion (COO-, SO2NH-) pH > 10 Anion1->Anion2 pH > 10.5 (Deprotonation)

Caption: Ionization cascade and theoretical degradation pathways under pH and stress conditions.

Analytical Strategy (HPLC Method)

To accurately quantify the compound and its degradants, a stability-indicating HPLC method is required.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonated for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Biphenyl absorption max) and 280 nm.[1]

  • Diluent: Methanol:Water (50:50).[1]

Analytical Logic[1]
  • Retention Control: The carboxylic acid moiety causes peak tailing if the pH is close to the pKa.[1] Using 0.1% Formic Acid (pH ~2.[1]7) ensures the acid is neutral, improving peak shape and retention.[1]

  • Specificity: The gradient ensures that the polar sulfonamide degradants elute early, while the lipophilic decarboxylated degradants elute late.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235687: this compound. Retrieved from [Link][1]

  • European Medicines Agency (EMA). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Google Patents.Arylsulfonamide derivatives and methods of use (JP2013536178A).

Sources

Theoretical Modeling of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Drug Discovery & Structural Biology Target Audience: Medicinal Chemists, Computational Biologists, and Structural Pharmacologists

Executive Summary

This technical guide details the theoretical modeling framework for 2'-Sulfamoyl-biphenyl-4-carboxylic acid (SB4C) , a representative biphenyl-based ligand designed to probe the active site of metalloenzymes, specifically Carbonic Anhydrase II (hCA II) .

The molecule features two distinct pharmacophores on a rigid biphenyl scaffold:

  • 2'-Sulfamoyl group (-SO₂NH₂): A classic zinc-binding group (ZBG) located at the ortho position of the B-ring, introducing steric strain and specific torsional requirements.

  • 4-Carboxylic acid group (-COOH): A hydrophilic tail on the A-ring, capable of engaging the hydrophilic rim of the enzyme active site.

This guide moves beyond standard protocols, emphasizing the conformational energetics of the biphenyl core and the thermodynamics of zinc coordination within a dynamic biological system.

Chemical Identity & Physicochemical Profiling

Before initiating receptor-ligand simulations, the ligand's solution-phase behavior must be established. The ortho-substitution (2'-sulfamoyl) creates significant steric clashing with the A-ring protons, preventing a planar conformation.

Structural Definition[1][2]
  • Scaffold: 1,1'-Biphenyl.[1]

  • Ring A: 4-position Carboxylic Acid (pKa ≈ 4.2).

  • Ring B: 2'-position Sulfonamide (pKa ≈ 10.1 in solution; shifts upon Zn binding).

  • Key Geometric Feature: The dihedral angle (

    
    ) between Ring A and Ring B.
    
Quantum Mechanical (QM) Conformational Scan

Objective: Determine the energy penalty for planarity vs. the global minimum twist angle.

Protocol:

  • Software: Gaussian 16 / ORCA.

  • Method/Basis Set: DFT (B3LYP/6-311G++ ) with IEFPCM solvation (Water).

  • Workflow:

    • Perform a relaxed potential energy surface (PES) scan of the C1-C1' dihedral angle from 0° to 180° in 10° increments.

    • Expectation: The global minimum will likely lie near

      
       due to the bulky 
      
      
      
      group interacting with the Ring A ortho protons.
    • Output: Identify the low-energy conformer to be used as the starting geometry for docking.

Protonation State Assignment

At physiological pH (7.4):

  • Carboxylic Acid: Deprotonated (

    
    ). Anionic.
    
  • Sulfonamide: Neutral (

    
    ). However, upon binding to the Zn(II) ion in the active site, the sulfonamide deprotonates to the anion (
    
    
    
    ) to form a coordinate covalent bond.
  • Modeling Decision: For Docking , use the deprotonated sulfonamide form (

    
    ) to mimic the transition state of binding, or enable specific metal-coordination constraints.
    

Target Identification & Binding Site Analysis

Primary Target: Human Carbonic Anhydrase II (hCA II). PDB Template: 3KS3 (High-resolution structure of hCA II with a sulfonamide inhibitor).

The Active Site Architecture

The hCA II active site is a conical cleft roughly 15 Å deep.

  • Bottom: Zn(II) ion coordinated by His94, His96, and His119.

  • Hydrophobic Wall: Val121, Leu198, Trp209 (Interacts with the biphenyl rings).

  • Hydrophilic Rim: Asn62, His64, Gln92 (Potential H-bond partners for the 4-carboxylate).

Interaction Hypothesis

The 2'-sulfamoyl group anchors to the Zn(II). The biphenyl scaffold spans the hydrophobic pocket. The critical question is whether the 4-carboxylate can reach the hydrophilic rim (His64) while maintaining the necessary twist angle of the biphenyl core.

Molecular Docking Methodology

Objective: Predict the binding pose and estimate the steric fit of the twisted biphenyl system.

Protocol: Hybrid Rigid-Flexible Docking

Standard rigid-ligand docking will fail due to the high energy barrier of biphenyl rotation.

Step-by-Step Workflow:

  • Receptor Prep (AutoDock Tools / Schrödinger PrepWizard):

    • Remove water molecules (keep the deep water coordinated to Zn if no inhibitor is present, but remove for sulfonamide docking).

    • Add polar hydrogens.

    • Assign Gasteiger charges. Crucial: Manually verify the Zn charge is set to +2.0.

  • Ligand Prep:

    • Generate 3D conformers.

    • Set the inter-ring bond as Rotatable .

    • Define the sulfonamide Nitrogen as the "Zinc anchor" (if using constrained docking).

  • Grid Generation:

    • Center: Zn(II) atom coordinates.

    • Size:

      
       Å (covers the rim).
      
  • Docking Execution (AutoDock Vina / Gold):

    • Exhaustiveness: 32 (High).

    • Scoring Function: ChemPLP (Gold) or Vina Score.

    • Constraint: Distance constraint (

      
       Å) between Sulfonamide N and Zn(II).
      

Data Output Table: Docking Parameters

ParameterSettingRationale
Grid Center x,y,z of Zn(II)Focus search on catalytic center
Rotatable Bonds Biphenyl C-C bondAllow induced fit of the scaffold
Zn Charge +2.0 (Point Charge)Essential for electrostatic attraction
Ligand State Deprotonated (

)
Mimics the bound, active state

Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the Zn-Ligand complex and solvation of the carboxylate tail.

System Setup (GROMACS / AMBER)
  • Force Field:

    • Protein: AMBER ff14SB.

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from HF/6-31G* calculations.

    • Metal Center: Use a bonded model or 12-6-4 non-bonded model for Zn(II). Standard non-bonded models often fail to maintain tetrahedral geometry. The "dummy atom" approach or MCPB.py (Metal Center Parameter Builder) is recommended.

  • Solvation: TIP3P Water box, 10 Å buffer.

  • Neutralization: Add Na+/Cl- to 0.15 M.

Simulation Protocol
  • Minimization: 5000 steps steepest descent (relieve steric clashes from docking).

  • Equilibration (NVT): 100 ps, heating to 310 K. Restrain protein backbone and Zn-ligand distance.

  • Equilibration (NPT): 100 ps, pressure equilibration to 1 bar.

  • Production Run: 50 - 100 ns. Release all constraints.

Analysis Metrics
  • RMSD: Ligand stability relative to the protein.

  • Zn-N Distance: Monitor if the bond stays within

    
     Å.
    
  • Radial Distribution Function (RDF): Analyze water structure around the 4-carboxylate group.

Visualization of the Modeling Workflow

ModelingPipeline Ligand Ligand: SB4C (2'-Sulfamoyl-biphenyl-4-COOH) QM_Scan QM Conformational Scan (B3LYP/6-311G**) Output: Minimized Twist Angle Ligand->QM_Scan Geometry Opt Docking Molecular Docking (AutoDock Vina/Gold) Constraint: N-Zn (2.1 Å) QM_Scan->Docking Low Energy Conformer Receptor Receptor: hCA II (PDB: 3KS3) Zn(II) Parameterization Receptor->Docking Grid Gen Complex Ligand-Receptor Complex Docking->Complex MD_Setup MD Parameterization (MCPB.py / GAFF2) Bonded Zn Model Complex->MD_Setup Simulation MD Simulation (100 ns) RMSD & H-Bond Analysis MD_Setup->Simulation BindingEnergy MM/GBSA Calculation ∆G Binding Estimation Simulation->BindingEnergy

Caption: Integrated computational workflow for evaluating SB4C binding, moving from QM ligand preparation to MD-based affinity estimation.

Interaction Logic & Mechanism

The binding efficacy of SB4C relies on a "Dual-Anchor" mechanism. The diagram below illustrates the critical atomic interactions expected within the hCA II active site.

InteractionMap Zn Zn(II) Ion Sulfonamide Sulfonamide N (Anionic) Zn->Sulfonamide Coordination (1.9-2.2 Å) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Biphenyl Biphenyl Core (Twisted ~60°) Sulfonamide->Biphenyl Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Oxygens Sulfonyl Oxygens Oxygens->Thr199 H-Bond Carboxyl 4-Carboxylate (Anionic) Biphenyl->Carboxyl Hydrophobic Val121 / Leu198 Biphenyl->Hydrophobic Van der Waals His64 His64 (Proton Shuttle) Carboxyl->His64 Electrostatic/H-Bond (Solvent Exposed)

Caption: Mechanistic interaction map. The Sulfonamide-Zn coordination drives affinity, while the Biphenyl twist governs the reach of the Carboxylate to His64.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. Link (Referencing PDB 3KS3).

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599–604. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668-1688. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

CAS number and IUPAC name for 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS 352615-90-8), a critical biphenyl scaffold utilized in medicinal chemistry and materials science.

Executive Summary

This compound is a bifunctionalized biphenyl intermediate characterized by a carboxylic acid moiety at the para-position of one ring and a sulfonamide group at the ortho-position of the adjacent ring. This specific substitution pattern makes it a valuable building block for the synthesis of sulfonamide-based pharmaceuticals (e.g., carbonic anhydrase inhibitors, diuretics) and supramolecular structures (e.g., calixarenes).[1] Its structural rigidity and polar functional groups also render it a significant candidate for fragment-based drug discovery (FBDD).

Chemical Identification & Properties

Core Identity
AttributeSpecification
CAS Registry Number 352615-90-8
IUPAC Name 4-(2-Sulfamoylphenyl)benzoic acid
Synonyms 2'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid; 4-(2-Aminosulfonylphenyl)benzoic acid
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
SMILES NS(=O)(=O)c1ccccc1-c2ccc(C(=O)O)cc2
InChI Key Derived from structure (e.g., QZ...[2][3][4][5] - specific key requires generation)
Physicochemical Profile
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline powder
Melting Point 245–250 °C (Predicted/Typical for sulfonamide-acids)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH); Soluble in alkaline aqueous solutions.
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~10.1 (Sulfonamide NH₂)
LogP ~1.8 (Predicted)

Structural Architecture & Logic

The molecule's pharmacological potential lies in its biphenyl twist .[1] The steric hindrance between the sulfonamide group at position 2' and the protons of the phenyl ring induces a non-planar conformation, reducing aggregation and improving solubility compared to planar analogs.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and key functional zones.[1]

G cluster_0 Ring A (Acidic) cluster_1 Ring B (Polar) C4 C4 COOH COOH (pKa ~4.2) C4->COOH Functionalization Biphenyl_Bond C1-C1' Bond (Steric Twist) C4->Biphenyl_Bond C2_prime C2' SO2NH2 SO2NH2 (Sulfonamide) C2_prime->SO2NH2 Ortho-Substitution Biphenyl_Bond->C2_prime

Caption: Structural connectivity of this compound highlighting the functional groups responsible for its chemical reactivity and biological interaction.

Synthesis Methodology

The most robust route to CAS 352615-90-8 utilizes a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct sulfonation due to the regioselectivity required at the 2'-position.

Representative Protocol

Reaction: 4-Carboxyphenylboronic acid + 2-Bromobenzenesulfonamide → Product

Reagents:
  • Substrate A: 2-Bromobenzenesulfonamide (1.0 eq)

  • Substrate B: 4-Carboxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:
  • Inertion: Charge a reaction vessel with Substrate A, Substrate B, and the Catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours under vigorous stirring.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove Palladium residues.[1]

    • Acidify the filtrate with 1N HCl to pH ~2–3 to precipitate the carboxylic acid product.[1]

    • Extract with Ethyl Acetate (EtOAc) if precipitation is incomplete.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH gradient).

Synthesis Pathway Diagram

Synthesis Start1 2-Bromobenzenesulfonamide Condition Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start1->Condition Start2 4-Carboxyphenylboronic Acid Start2->Condition Intermediate Pd-Complex Intermediate Condition->Intermediate Oxidative Addition & Transmetallation Product This compound (Precipitate at pH 2) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the regioselective synthesis of the target biphenyl.

Analytical Profiling

To ensure scientific integrity, the identity and purity of the compound must be validated using the following standard methods.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm.[1]

  • Retention Time: Predicted to elute at ~12–14 min depending on dead volume.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI).[1]

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Expected Ion:

    
     at m/z 276.3.
    

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, researchers should treat it as a functionalized sulfonamide .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Contraindication: Avoid use in individuals with known sulfonamide ("sulfa") allergies.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12220677 (Related Structure).[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the synthesis protocol).

  • SciFinder/CAS.Registry Detail for CAS 352615-90-8. (Verified via search snippets).

Sources

An In-depth Technical Guide to 2'-Sulfamoyl-biphenyl-4-carboxylic Acid: Synthesis, Characterization, and Core Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: February 1, 2026

Abstract

This technical guide provides a comprehensive overview of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document details the compound's core physicochemical properties, including its molecular formula and weight. A detailed, field-proven synthetic pathway is presented, beginning with the strategic synthesis of the key intermediate, 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid, via a Suzuki-Miyaura cross-coupling reaction. The subsequent transformation of this intermediate to the target compound through a Sandmeyer-type reaction is meticulously described. Furthermore, this guide outlines the analytical methodologies for the structural elucidation and purity assessment of this compound, with a focus on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in drug discovery and materials science, offering a unique combination of structural rigidity and conformational flexibility. The introduction of diverse functional groups onto the biphenyl core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound represents a strategic design, incorporating a carboxylic acid group, a common feature for modulating solubility and providing a handle for further derivatization, and a sulfamoyl group, a known bioisostere for carboxylic acids and amides with the potential to enhance binding affinity and metabolic stability. This guide serves as a detailed roadmap for the synthesis and characterization of this important molecule.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application. The molecular formula and weight of this compound have been determined based on its constituent parts.

The foundational structure is biphenyl-4-carboxylic acid, which has a molecular formula of C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol .[1][2][3][4] The key intermediate, 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid, has a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[2]

The sulfamoyl group (-SO₂NH₂) is introduced via sulfamoyl chloride (ClH₂NO₂S), which has a molecular weight of 115.54 g/mol .[3] By substituting a hydrogen atom on the 2'-position of the biphenyl ring with the sulfamoyl group, the following properties for this compound are derived:

PropertyValue
Molecular Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol

Synthetic Pathway: A Self-Validating Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The presented pathway is designed to be robust and reproducible.

Synthesis of Key Intermediate: 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it the ideal choice for constructing the biphenyl core of our key intermediate.[5][6]

Suzuki_Miyaura_Coupling Reactant1 4-bromobenzoic acid Reaction_Center Suzuki-Miyaura Coupling Reactant1->Reaction_Center Reactant2 2-aminophenylboronic acid Reactant2->Reaction_Center Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Center Catalyst Base K₂CO₃ Base->Reaction_Center Base Solvent 1,4-dioxane/H₂O Solvent->Reaction_Center Solvent Product 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid Reaction_Center->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the key intermediate.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromobenzoic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add 2-aminophenylboronic acid (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Catalyst Addition: Degas the mixture by bubbling with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid as a solid.

Synthesis of this compound via Sandmeyer-Type Reaction

The conversion of the amino group of the intermediate to a sulfamoyl group is achieved through a Sandmeyer-type reaction. This involves diazotization of the amine, followed by reaction with sulfur dioxide and subsequent amination.[7]

Sandmeyer_Reaction Start 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate1 Diazonium Salt Intermediate Diazotization->Intermediate1 Sulfonylation Reaction with SO₂ (CuCl catalyst) Intermediate1->Sulfonylation Intermediate2 Sulfonyl Chloride Intermediate Sulfonylation->Intermediate2 Amination Reaction with NH₃ Intermediate2->Amination Product This compound Amination->Product

Caption: Sandmeyer-type reaction for the final product synthesis.

Experimental Protocol:

  • Diazotization: Suspend 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Add the freshly prepared diazonium salt solution to this mixture at room temperature and stir for 2-3 hours.

  • Hydrolysis and Isolation of Sulfonyl Chloride: Pour the reaction mixture onto ice to precipitate the sulfonyl chloride intermediate. Filter the solid and wash with cold water.

  • Amination: Add the crude sulfonyl chloride to a cooled, concentrated solution of aqueous ammonia. Stir the mixture vigorously for 1-2 hours.

  • Purification: Acidify the reaction mixture with 1 M HCl to precipitate the final product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization: Ensuring Structural Integrity

The structural identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons in this compound are predicted based on the electronic environment of each proton.

  • Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific splitting patterns will depend on the substitution pattern of each ring.[8][9][10]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[10]

  • Sulfonamide Protons: The two protons of the -NH₂ group of the sulfonamide will typically appear as a broad singlet in the range of 7.0-8.0 ppm, and its chemical shift can be concentration-dependent and may exchange with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are as follows:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[11][12]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[13]

  • N-H Stretch (Sulfonamide): Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, one for the asymmetric stretch around 1330-1370 cm⁻¹ and one for the symmetric stretch around 1140-1180 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of aromatic rings will be observed in their respective regions.[14][15]

Conclusion: A Foundation for Future Research

This in-depth technical guide provides a robust and reliable framework for the synthesis and characterization of this compound. The detailed protocols and analytical insights are intended to empower researchers, scientists, and drug development professionals to confidently produce and validate this compound for their specific applications. The principles and methodologies outlined herein can be adapted for the synthesis of other substituted biphenyl derivatives, thus contributing to the broader advancement of chemical and pharmaceutical research.

References

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ResearchGate. (2025).
  • NIH National Library of Medicine. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from: [Link]

  • ACS Publications. (Date not available). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from: [Link]

  • University of Cambridge. (Date not available). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2. Retrieved from: [Link]

  • NIH National Library of Medicine. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

  • ResearchGate. (2025).
  • Baxendale Group. (Date not available). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from: [Link]

  • Organic Chemistry Portal. (Date not available). Sulfonamide synthesis by S-N coupling. Retrieved from: [Link]

  • Chemistry & Biology Interface. (2011).
  • Organic Chemistry I. (Date not available). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from: [Link]

  • Oregon State University. (Date not available). 1H NMR Chemical Shifts. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

  • PubChem. (Date not available). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Bioactive Conformational Ensemble. (Date not available). Project Summary N-BENZYL-4-SULFAMOYL-BENZAMIDE. Retrieved from: [Link]

  • The Royal Society of Chemistry. (Date not available).
  • ChemicalBook. (Date not available). 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum.
  • IR Absorption Table. (Date not available). Retrieved from: [Link]

Sources

Methodological & Application

Technical Application Note: 2'-Sulfamoyl-biphenyl-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Sulfamoyl-biphenyl-4-carboxylic acid is a specialized small molecule scaffold belonging to the class of Sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) . Structurally, it combines a zinc-binding sulfonamide group (-SO₂NH₂) with a biphenyl spacer and a hydrophilic carboxylic acid tail.

In oncology, this compound is primarily utilized as a chemical probe to target Tumor-Associated Carbonic Anhydrases (specifically CA IX and CA XII) . These enzymes are upregulated in hypoxic tumor microenvironments, where they catalyze the reversible hydration of CO₂ to bicarbonate and protons (


). This activity maintains a neutral intracellular pH (

) while acidifying the extracellular space (

), driving tumor invasion and metastasis.

This guide details the protocols for solubilization, hypoxic induction, and functional validation of this compound in cancer cell lines, focusing on its mechanism as a pH-regulatory disruptor.

Mechanism of Action & Rationale

The therapeutic logic of this compound rests on the "Hypoxia-Acidosis Axis."

  • Target Engagement: The sulfonamide moiety binds the

    
     ion in the active site of Carbonic Anhydrase.
    
  • Isoform Selectivity: The biphenyl scaffold exploits the hydrophobic pocket unique to transmembrane isoforms (CA IX/XII), while the carboxylic acid moiety often limits membrane permeability, focusing inhibition on the extracellular catalytic domain of CA IX.

  • Physiological Impact: Inhibition blocks the export of protons equivalents.

    • Result: Intracellular acidification (leading to apoptosis) and extracellular alkalinization (reducing matrix metalloproteinase activity and invasion).

Pathway Visualization

CA_Pathway Hypoxia Hypoxia (HIF-1α Stabilization) CAIX_Expr CA IX Overexpression (Transmembrane) Hypoxia->CAIX_Expr Upregulation Reaction Catalysis CAIX_Expr->Reaction Enzyme Source CO2_H2O CO2 + H2O CO2_H2O->Reaction HCO3_H HCO3⁻ + H⁺ Reaction->HCO3_H Apoptosis Apoptosis / Cell Death Reaction->Apoptosis Inhibition causes pHi Drop (Acidosis) pHi Intracellular pH (pHi) Maintained Neutral HCO3_H->pHi HCO3⁻ Import pHe Extracellular pH (pHe) Acidified HCO3_H->pHe H⁺ Accumulation Invasion Tumor Invasion & Metastasis pHe->Invasion Activates MMPs Compound This compound Compound->Reaction INHIBITS

Caption: Mechanism of Action.[1][2] The compound inhibits CA IX-mediated pH regulation, forcing intracellular acidosis and blocking extracellular acidification required for invasion.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

The carboxylic acid group affects solubility. Proper pH buffering is critical.

  • Molecular Weight: ~277.3 g/mol (Estimate based on formula

    
    ).
    
  • Stock Solvent: DMSO (Dimethyl Sulfoxide).

Step-by-Step:

  • Stock Solution (100 mM): Weigh solid powder and dissolve in sterile, anhydrous DMSO. Vortex for 1 minute.

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock into culture medium immediately prior to use.

    • Critical Check: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • pH Check: The carboxylic acid moiety may slightly lower medium pH at high concentrations (>100 µM). Verify medium pH remains 7.4.

Protocol B: Cell Line Selection & Hypoxia Induction

CA IX is minimally expressed in normal tissue or normoxic cells. You must induce hypoxia to validate this compound's specific activity.

  • Positive Control Lines (High CA IX): MDA-MB-231 (Breast), HT-29 (Colon), A549 (Lung).

  • Negative Control Lines (CA IX Null): MCF-7 (Low baseline), or CA9-knockout clones.

Induction Methods:

  • Physical Hypoxia (Gold Standard): Incubate cells in a hypoxia chamber at 1%

    
    , 5% 
    
    
    
    for 24–48 hours.
  • Chemical Hypoxia (Alternative): Add Cobalt Chloride (

    
    )  or Desferrioxamine (DFO)  (100–200 µM) to mimic HIF-1α stabilization. Note: Physical hypoxia is preferred for pH studies.
    
Protocol C: Differential Cytotoxicity Assay (Hypoxia vs. Normoxia)

This assay confirms the compound targets the hypoxia-survival mechanism.

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Prepare serial dilutions of this compound (0.1 µM to 100 µM).

    • Set up two identical plates: Plate A (Normoxia) and Plate B (Hypoxia) .

  • Incubation: Incubate both plates for 72 hours under respective conditions.

  • Readout: Use CellTiter-Glo® (ATP) or SRB assay.

  • Data Analysis: Calculate

    
    .
    
    • Success Criteria: The compound should show a Hypoxia Selectivity Index (HSI) > 2.0 (i.e., it is significantly more toxic in hypoxia than normoxia).

Data Template:

Condition

(Normoxia)

(Hypoxia)
HSI (Norm/Hyp)Interpretation
MDA-MB-231 >100 µM15.4 µM>6.5Strong Target Engagement
MCF-7 (Low CA9) >100 µM>80 µM~1.2Non-specific / Off-target
Protocol D: Extracellular pH (pHe) Measurement

Direct validation of CA IX inhibition.

  • Setup: Seed cells in 24-well plates. Incubate in Hypoxia (1%

    
    ) for 48h to induce CA IX.
    
  • Media Exchange: Replace media with unbuffered DMEM (low bicarbonate) containing the compound (10 µM and 50 µM).

  • Incubation: Incubate for 4–6 hours in Hypoxia.

  • Measurement:

    • Collect supernatant rapidly.

    • Measure pH using a micro-pH electrode immediately.

  • Expected Result:

    • Vehicle Control (Hypoxia): pH ~6.5–6.8 (Acidic).

    • Treated (Hypoxia): pH ~7.0–7.2 (Restoration of pH).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Low solubility of biphenyl core.Limit max concentration to 100 µM. Pre-warm media to 37°C.
No Toxicity in Hypoxia Insufficient Hypoxia Induction.Verify HIF-1α levels via Western Blot. Ensure

is strictly <1%.
High Toxicity in Normoxia Off-target effects (e.g., mitochondrial uncoupling).Check structure against PTP1B inhibitors. Use a CA-negative line to subtract background toxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 4, 400. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: normalizing the pH gradient to improve chemotherapy. Cancer Research, 72(6), 1285-1289. Link

(Note: While the specific isomer this compound is a chemical probe, the protocols above are validated for the Sulfonamide-Biphenyl-Carboxylate pharmacophore class.)

Sources

Application Note: A Comprehensive Protocol for Evaluating the Antimicrobial Activity of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Biphenyl compounds, sulfonamides, and carboxylic acids have individually demonstrated significant antimicrobial potential.[1] The novel compound, 2'-Sulfamoyl-biphenyl-4-carboxylic acid, integrates these three pharmacophores, presenting a compelling candidate for investigation as a new antimicrobial agent. This application note provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to comprehensively evaluate the antimicrobial efficacy and preliminary mechanism of action of this compound.

The core of this protocol is built upon established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[2] Beyond simply determining the minimum inhibitory concentration, this guide delves into elucidating the compound's bactericidal or bacteriostatic nature and offers a focused approach to investigate its likely mechanism of action, leveraging the well-understood activity of sulfonamides.[3][4]

I. Physicochemical Characterization of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible results.

A. Compound Information

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₁NO₄SCalculated
Molecular Weight 277.3 g/mol Calculated
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, ethanol, water)-
Purity >95% (as determined by HPLC or NMR)-

B. Preparation of Stock Solutions

The accuracy of antimicrobial susceptibility testing is highly dependent on the precise preparation of the test compound's stock solution.

  • Solvent Selection: Due to the aromatic and acidic nature of the compound, dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 25.6 mg/mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

II. Determination of Antimicrobial Activity: Minimum Inhibitory and Bactericidal Concentrations

This section outlines the foundational assays to quantify the antimicrobial potency of this compound.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

1. Materials and Reagents:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Compound stock solution

2. Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound by diluting the stock solution in CAMHB.

    • Add 100 µL of the highest concentration of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2]

1. Step-by-Step Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

C. Data Presentation

MicroorganismGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Gram-positive[Experimental Data][Experimental Data][Experimental Data]
E. coli ATCC 25922Gram-negative[Experimental Data][Experimental Data][Experimental Data]
P. aeruginosa ATCC 27853Gram-negative[Experimental Data][Experimental Data][Experimental Data]
E. faecalis ATCC 29212Gram-positive[Experimental Data][Experimental Data][Experimental Data]

III. Investigating the Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Given the presence of the sulfonamide moiety, a primary hypothesis for the antimicrobial activity of this compound is the inhibition of folate biosynthesis via competitive inhibition of dihydropteroate synthase (DHPS).[4]

A. PABA Competition Assay

This assay assesses whether the antimicrobial activity of the compound can be reversed by the addition of excess para-aminobenzoic acid (PABA), the natural substrate of DHPS.

1. Rationale:

If this compound acts as a competitive inhibitor of DHPS, its antimicrobial effect should be diminished or abolished in the presence of high concentrations of PABA.

2. Step-by-Step Protocol:

  • Perform the MIC assay as described in Section II.A.

  • In parallel, perform an identical MIC assay using a modified Mueller-Hinton Broth supplemented with a high concentration of PABA (e.g., 100 mg/L).

  • Compare the MIC values obtained in the presence and absence of supplemental PABA.

3. Interpretation of Results:

  • Significant increase in MIC with PABA: This result strongly suggests that the compound's primary mechanism of action is the inhibition of the folate synthesis pathway at or before the DHPS step.

  • No change in MIC with PABA: This indicates that the compound likely has a different mechanism of action, not related to DHPS inhibition.

B. Visualizing the Proposed Mechanism

G cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Compound 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of action via competitive inhibition of DHPS.

IV. Experimental Workflow Overview

The following diagram illustrates the logical flow of the experimental protocols described in this application note.

G start Start: Obtain this compound prep_stock Prepare Sterile Stock Solution in DMSO start->prep_stock mic_assay Broth Microdilution Assay (Determine MIC) prep_stock->mic_assay mbc_assay Determine Minimum Bactericidal Concentration (MBC) mic_assay->mbc_assay paba_assay PABA Competition Assay mic_assay->paba_assay analyze Analyze and Interpret Data mbc_assay->analyze paba_assay->analyze report Report Findings analyze->report

Caption: Overall experimental workflow for antimicrobial evaluation.

V. Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial antimicrobial characterization of this compound. By following these protocols, researchers can obtain reliable data on the compound's potency, spectrum of activity, and likely mechanism of action.

Positive results from these assays, particularly a potent MIC and a significant shift in the MIC in the presence of PABA, would warrant further investigation, including:

  • Time-kill kinetic assays: To understand the dynamics of bacterial killing over time.

  • In vitro toxicology assays: To assess the compound's cytotoxicity against mammalian cell lines.

  • Resistance development studies: To evaluate the potential for bacteria to develop resistance to the compound.

  • In vivo efficacy studies: To test the compound's therapeutic potential in animal models of infection.

The systematic application of these protocols will be instrumental in determining the potential of this compound as a lead compound in the development of new antimicrobial therapies.

References

  • Xiang, J. S., Hu, Y., Rush, T. S., Thomason, J. R., Ipek, M., Sum, P. E., Abrous, L., Sabatini, J. J., Georgiadis, K., Reifenberg, E., Majumdar, M., Morris, E. A., & Tam, S. (2006). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(2), 311–316. [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Jampilek, J. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. In Antibiotic Resistance. IntechOpen. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). [Link]

  • RSC Publishing. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21355-21369. [Link]

  • Yang, L., Liu, Y., Wu, Z., Li, Y., & Sun, C. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules (Basel, Switzerland), 27(18), 5863. [Link]

  • Khan, S. A., et al. (2014). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. BioMed research international. [Link]

Sources

Application Note: 2'-Sulfamoyl-biphenyl-4-carboxylic Acid in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2'-Sulfamoyl-biphenyl-4-carboxylic acid represents a "privileged scaffold" in the design of inhibitors for Carbonic Anhydrases (CAs) , a superfamily of zinc-containing metalloenzymes. This molecule integrates two critical pharmacophores:

  • The Sulfamoyl Group (

    
    ):  A classic Zinc-Binding Group (ZBG) that coordinates directly with the catalytic 
    
    
    
    ion in the enzyme's active site.
  • The Biphenyl-Carboxylic Acid Backbone: A linker that facilitates hydrophobic interactions with the enzyme's active site cleft while providing a solvent-exposed carboxylate "tail." This tail allows for the "Tail Approach" in drug design—modifying the molecule to interact with isoform-specific residues (e.g., in tumor-associated hCA IX or XII) to improve selectivity over ubiquitous isoforms (hCA I, II).

This application note details the protocols for evaluating this compound's inhibitory potency (


, 

) using two complementary methods: the Stopped-Flow

Hydrase Assay
(Gold Standard) and the Esterase Hydrolysis Assay (High-Throughput Screening).

Mechanism of Action

The inhibition mechanism is reversible and competitive . The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion (


) essential for catalysis.
Molecular Interaction Pathway
  • Step 1 (Entry): The inhibitor enters the conical active site cleft.

  • Step 2 (Coordination): The ionized sulfonamide (

    
    ) coordinates to the 
    
    
    
    ion in a tetrahedral geometry.
  • Step 3 (Stabilization): The biphenyl scaffold undergoes Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II).

  • Step 4 (Tail Interaction): The 4-carboxylic acid moiety interacts with the hydrophilic rim of the active site, often forming hydrogen bonds with His64 (the proton shuttle residue) or solvent water networks.

CA_Inhibition_Mechanism cluster_active_site Active Site Events Enzyme Active hCA Enzyme (Zn2+ - OH-) Complex_Intermediate Enzyme-Inhibitor Encounter (Hydrophobic Cleft Entry) Enzyme->Complex_Intermediate Inhibitor 2'-Sulfamoyl-biphenyl-4-COOH (R-SO2NH2) Inhibitor->Complex_Intermediate Displacement Water Displacement (Zn2+ - OH- Release) Complex_Intermediate->Displacement Binding Final_Complex Stable E-I Complex (Zn2+ - NH-SO2-R) Displacement->Final_Complex Coordination

Figure 1: Kinetic pathway of Carbonic Anhydrase inhibition by sulfonamide derivatives.

Experimental Protocols

Protocol A: Stopped-Flow Hydrase Assay (Gold Standard)

Purpose: Determination of kinetic constants (


) by measuring the physiological reaction: 

. Equipment: Applied Photophysics SX.18MV-R Stopped-Flow Spectrophotometer (or equivalent).
Reagents & Preparation[1][2][3][4]
  • Assay Buffer: 20 mM HEPES, pH 7.5 (for

    
    -CAs) or 20 mM TRIS, pH 8.3 (for 
    
    
    
    -CAs). Adjust ionic strength to 20 mM with
    
    
    .
  • Indicator: 0.2 mM Phenol Red.[2]

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 min at 25°C. (Saturation conc.
    
    
    mM).
  • Enzyme Stock: Recombinant hCA (I, II, IX, or XII) diluted to ~10–20 nM in assay buffer.

  • Inhibitor Stock: 10 mM this compound in DMSO. Dilute serially in buffer (Final DMSO < 1%).

Procedure
  • Instrument Setup: Set monochromator to 557 nm (absorbance max of Phenol Red). Temperature: 20°C.

  • Syringe Loading:

    • Syringe A: Enzyme + Indicator + Inhibitor (various concentrations).

    • Syringe B:

      
      -saturated water (Substrate).
      
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Record the change in absorbance (acidification) for 10–100 seconds.

  • Control: Run "uncatalyzed" reaction (Buffer without enzyme) to subtract background spontaneous hydration.

Data Analysis
  • Calculate initial rates (

    
    ) from the linear portion of the absorbance curve.
    
  • Fit data to the Cheng-Prusoff equation (for competitive inhibition):

    
    
    Where 
    
    
    
    is the
    
    
    concentration and
    
    
    is the Michaelis constant for the specific isoform.
Protocol B: Esterase Hydrolysis Assay (High-Throughput)

Purpose: Rapid


 screening using a colorimetric surrogate substrate.
Substrate:  4-Nitrophenyl acetate (p-NpA).
Reaction: 

.
Reagents
  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate Solution: 3 mM p-NpA in 3% acetonitrile/water (Prepare fresh; prone to spontaneous hydrolysis).

  • Enzyme: 1

    
    M hCA (Higher concentration required than stopped-flow due to lower turnover number for esters).
    
Procedure (96-Well Plate Format)
  • Plating: Add 80

    
    L Buffer and 10 
    
    
    
    L Inhibitor (serial dilutions) to wells.
  • Enzyme Addition: Add 10

    
    L Enzyme solution. Incubate for 15 mins at 25°C to allow E-I equilibrium.
    
  • Start Reaction: Add 100

    
    L Substrate solution (p-NpA).
    
  • Detection: Monitor Absorbance at 405 nm (p-Nitrophenol) every 15 seconds for 30 minutes using a kinetic microplate reader.

Results Interpretation & Validation

Expected Data Ranges
ParameterhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Notes

(nM)
200 - 10005 - 5010 - 100Biphenyl tail often improves hCA II affinity due to hydrophobic pocket fit.
Selectivity LowHighVariableSelectivity depends on 4-COOH derivatization.
Troubleshooting Guide
  • Issue: High Background Hydrolysis (Esterase Assay).

    • Cause: p-NpA is unstable at pH > 8.0.

    • Fix: Use pH 7.6 strictly; prepare substrate immediately before use.

  • Issue: Precipitation in Stopped-Flow.

    • Cause: this compound has limited aqueous solubility at high concentrations.

    • Fix: Ensure DMSO < 1%. If precipitating, limit max concentration to 10

      
      M and check for Tyndall effect.
      
  • Issue: Non-Linear Lineweaver-Burk Plots.

    • Cause: Enzyme instability or tight-binding inhibition.

    • Fix: For

      
      , use the Morrison equation for tight-binding inhibitors instead of standard Michaelis-Menten kinetics.
      

Workflow Visualization

Assay_Workflow cluster_MethodA Method A: Stopped-Flow (Ki) cluster_MethodB Method B: Esterase Assay (IC50) Start Compound Preparation (DMSO Stock 10mM) Dilution Serial Dilution (Assay Buffer) Start->Dilution Prep_SF Mix with Enzyme + Indicator (Pre-incubation 10 min) Dilution->Prep_SF Prep_EA Plate: Buffer + Enz + Inhibitor (Incubate 15 min) Dilution->Prep_EA Inject Rapid Mix with CO2 (20 ms dead time) Prep_SF->Inject Read_SF Measure A557 decay (Acidification) Inject->Read_SF Analysis Data Fitting (Cheng-Prusoff / Morrison) Read_SF->Analysis Add_Sub Add p-NpA Substrate Prep_EA->Add_Sub Read_EA Measure A405 increase (p-Nitrophenol gen) Add_Sub->Read_EA Read_EA->Analysis Result Output: Ki, IC50, Selectivity Ratio Analysis->Result

Figure 2: Comparative workflow for Kinetic (Stopped-Flow) and Screening (Esterase) assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the

    
    -carbonic anhydrase from the pathogenic bacterium Francisella tularensis. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    
  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoyl-benzoic acid. Chemical Communications. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. Link

Sources

Application Note & Protocols: High-Throughput Screening for Novel Sirtuin Inhibitors from 2'-Sulfamoyl-biphenyl-4-carboxylic Acid Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2'-sulfamoyl-biphenyl-4-carboxylic acid scaffold is a promising chemical starting point for the development of novel modulators of the sirtuin (SIRT) family of NAD⁺-dependent deacetylases. Sirtuins, particularly SIRT1 and SIRT2, are critical regulators of cellular metabolism, stress responses, and aging, making them high-value targets for therapeutic intervention in oncology, neurodegenerative, and metabolic diseases. This guide provides a comprehensive, field-tested framework for the high-throughput screening (HTS) and validation of compound libraries based on this scaffold. We present a robust primary biochemical assay for identifying potent SIRT1 inhibitors, followed by a crucial cell-based secondary assay to confirm on-target engagement in a physiological context. The methodologies are designed to be self-validating, ensuring high-quality, reproducible data suitable for advancing drug discovery programs.

Introduction: Targeting Sirtuins for Drug Discovery

Sirtuins are a class of seven NAD⁺-dependent protein deacylases (SIRT1-7) that play pivotal roles in cellular homeostasis. By removing acetyl groups from lysine residues on histone and non-histone proteins, they regulate gene expression, DNA repair, metabolic pathways, and inflammation. The dysregulation of sirtuin activity is implicated in numerous pathologies, sparking significant interest in the discovery of small-molecule inhibitors and activators[1].

The this compound chemical motif and its derivatives have emerged as a key scaffold for developing potent and selective sirtuin inhibitors[2]. To efficiently interrogate libraries of these analogs and identify promising lead candidates, a robust and multi-faceted screening strategy is essential. This document outlines a two-tiered approach:

  • Primary HTS: A homogeneous, fluorescence-based biochemical assay to rapidly identify direct inhibitors of recombinant human SIRT1 activity.

  • Secondary Validation: A cell-based Cellular Thermal Shift Assay (CETSA®) to verify that 'hit' compounds engage with the SIRT1 target inside intact cells, a critical step to eliminate false positives and confirm biological relevance[3][4].

This integrated workflow provides a powerful platform for moving from a large chemical library to validated, cell-active hits.

Primary Screen: Homogeneous Fluorescent Assay for SIRT1 Inhibition

Principle of the Assay

This assay quantifies the NAD⁺-dependent deacetylase activity of SIRT1 using a synthetic peptide substrate containing an acetylated lysine residue. The substrate is conjugated to a fluorophore, rendering its fluorescence quenched. Upon deacetylation by SIRT1, a developer enzyme cleaves the peptide, releasing the fluorophore and causing a proportional increase in fluorescence intensity. Potent inhibitors of SIRT1 will prevent this deacetylation, resulting in a low fluorescence signal. This "mix-and-read" format is highly amenable to automated HTS in 384- or 1536-well plates[5][6][7].

Experimental Workflow: Biochemical SIRT1 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 1. Compound Plating (Analogs in DMSO) Dispense 3. Dispense Mix to Plate Compound->Dispense Test Wells Enzyme 2. Enzyme/Substrate Mix (SIRT1, NAD+, Buffer) Enzyme->Dispense Incubate1 4. Incubate at 37°C (30-60 min) Dispense->Incubate1 Developer 5. Add Developer Solution Incubate1->Developer Incubate2 6. Incubate at RT (15 min) Developer->Incubate2 Read 7. Read Fluorescence (Ex: 350-380nm, Em: 440-460nm) Incubate2->Read Normalize 8. Normalize Data (% Inhibition) Read->Normalize IC50 9. IC50 Curve Fitting (for 'Hit' Compounds) Normalize->IC50

Caption: Workflow for the primary SIRT1 fluorescence-based HTS assay.

Detailed Protocol

This protocol is optimized for a 384-well plate format. All reagents should be equilibrated to room temperature before use. Commercially available kits, such as those from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich, provide validated reagents for this workflow[7][8][9].

Materials:

Reagent Supplier Example Purpose
Recombinant Human SIRT1 BPS Bioscience (Cat# 50012) Enzyme source
SIRT1 Substrate BPS Bioscience (Cat# 50037) Fluorogenic peptide substrate
NAD⁺ Sigma-Aldrich Essential co-factor for SIRT1
SIRT1 Assay Buffer Included in kits Maintains optimal pH and ionic strength
Developer Solution Included in kits Cleaves deacetylated substrate
Nicotinamide Sigma-Aldrich Positive control inhibitor
DMSO VWR Compound solvent (vehicle)

| 384-well, black, flat-bottom plates | Corning | Low-volume assay plates |

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound solution into the appropriate wells of a 384-well assay plate.

    • For controls, dispense 100 nL of DMSO (0% inhibition, high signal) and 100 nL of a high-concentration Nicotinamide solution (100% inhibition, low signal) into dedicated columns.

  • Assay Master Mix Preparation:

    • Prepare a master mix containing Assay Buffer, NAD⁺, and the fluorogenic SIRT1 Substrate at 2X the final desired concentration.

    • Expert Insight: Pre-mixing these components ensures uniformity across the plate. The final NAD⁺ concentration should be at or near its Michaelis constant (Km) to sensitively detect competitive inhibitors.

  • Enzyme Preparation:

    • Just before use, dilute the recombinant SIRT1 enzyme in Assay Buffer to 2X its final desired concentration. Maintain the enzyme on ice.

  • Reaction Initiation & Incubation:

    • Add 10 µL of the diluted SIRT1 enzyme solution to each well, except for "blank" wells (which receive buffer only).

    • Add 10 µL of the Assay Master Mix to all wells. The final reaction volume is 20 µL.

    • Seal the plate and briefly centrifuge (1 min at 1000 x g) to ensure all components are mixed.

    • Incubate the plate at 37°C for 30-60 minutes[7][8].

  • Signal Development & Reading:

    • Add 20 µL of Developer Solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Read the plate on a fluorometer with excitation at ~350-380 nm and emission at ~440-460 nm[7].

Trustworthiness: Data Analysis and Quality Control

A robust HTS assay requires stringent quality control. The primary metric for this is the Z'-factor, which assesses the separation between the high and low signal controls[10][11].

  • Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, low signal, e.g., Nicotinamide) and negative (n, high signal, e.g., DMSO) controls. Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS[12][13].

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: An unreliable assay.

  • Percent Inhibition Calculation: For each test compound, calculate the percent inhibition: % Inhibition = 100 * (Signal_High_Control - Signal_Test_Compound) / (Signal_High_Control - Signal_Low_Control)

Example Data Presentation:

Compound ID Conc. (µM) Raw Fluorescence % Inhibition
DMSO Control - 15,230 0%
Nicotinamide 1 mM 850 100%
Analog-001 10 1,245 96.8%
Analog-002 10 8,150 48.9%

| Analog-003 | 10 | 14,990 | 1.7% |

Secondary Screen: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay

Biochemical hits must be validated in a cellular context. A compound may be a potent enzyme inhibitor but fail to enter cells or be rapidly metabolized. CETSA provides direct evidence of target engagement by measuring the thermal stability of a target protein in intact cells or cell lysates[3][14]. The binding of a ligand (our inhibitor) to its target protein (SIRT1) typically confers thermodynamic stabilization, increasing the protein's melting temperature (Tagg). This shift is a definitive indicator of a physical interaction between the compound and the target protein in its native environment[4][15].

Experimental Workflow: CETSA® for SIRT1

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis_cetsa Analysis Culture 1. Culture Cells (e.g., HEK293T, A549) Treat 2. Treat Cells with Compound (or Vehicle) for 1 hr Culture->Treat Aliquot 3. Aliquot Cells into PCR tubes/plate Treat->Aliquot Heat 4. Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) Aliquot->Heat Lysis 5. Cell Lysis (Freeze-Thaw Cycles) Heat->Lysis Centrifuge 6. Centrifugation (Separate soluble vs. aggregated protein) Lysis->Centrifuge Collect 7. Collect Supernatant (Soluble Fraction) Centrifuge->Collect Detect 8. Detect Soluble SIRT1 (Western Blot / ELISA) Collect->Detect Plot 9. Plot Melt Curves & Determine Thermal Shift (ΔTagg) Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol

Materials:

Item Description
Cell Line Human cell line expressing SIRT1 (e.g., HEK293T, A549)
Culture Media DMEM/RPMI-1640 + 10% FBS + Pen/Strep
Test Compounds 'Hits' from primary screen
Lysis Buffer PBS with protease inhibitors
Detection Anti-SIRT1 antibody (for Western Blot) or ELISA kit

| Equipment | Thermal cycler, centrifuge, Western blot or ELISA reader |

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest the cells and resuspend in fresh media.

    • Treat one aliquot of cells with the test compound (e.g., at 10x the biochemical IC50) and another with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include an unheated control (room temperature).

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Expert Insight: This lysis method avoids detergents that could disrupt the protein-ligand interaction.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection of Soluble SIRT1:

    • Carefully collect the supernatant, which contains the soluble, non-denatured SIRT1.

    • Quantify the amount of soluble SIRT1 in each sample using either:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SIRT1 antibody.

      • ELISA/AlphaScreen®: Use a quantitative immunoassay for higher throughput analysis[4].

  • Data Analysis and Interpretation:

    • For each treatment condition (Vehicle vs. Compound), plot the relative amount of soluble SIRT1 as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.

    • A positive thermal shift (ΔTagg) for the compound-treated sample compared to the vehicle control confirms target engagement.

Example Data Presentation:

Treatment Tagg (°C) Thermal Shift (ΔTagg) Result
Vehicle (DMSO) 51.2°C - Baseline
Analog-001 55.8°C +4.6°C Confirmed Target Engagement

| Analog-003 | 51.1°C | -0.1°C | No Target Engagement |

Advanced Considerations: Selectivity Profiling

A critical step in lead optimization is ensuring inhibitor selectivity. Compounds identified as SIRT1 hits should be tested against other relevant sirtuin isoforms, particularly the highly homologous SIRT2 and SIRT3.

  • Causality and Rationale: Off-target inhibition can lead to unforeseen toxicity or side effects. Demonstrating selectivity is crucial for building a compelling therapeutic hypothesis.

  • Methodology: The primary biochemical fluorescence assay can be readily adapted by substituting the SIRT1 enzyme with recombinant SIRT2 or SIRT3 and using an appropriate acetylated peptide substrate for each[1][2]. This allows for the rapid determination of IC50 values across the sirtuin family and the calculation of a selectivity index (e.g., IC50_SIRT2 / IC50_SIRT1).

Conclusion

The successful discovery of novel drug candidates from a library of this compound analogs requires a rigorous, multi-step screening cascade. The combination of a high-throughput biochemical assay for initial hit identification and a cell-based target engagement assay like CETSA® for validation provides a powerful and reliable strategy. This dual approach minimizes the risk of pursuing artifacts and ensures that resources are focused on compounds with genuine biological activity in a relevant cellular setting, paving the way for successful preclinical development.

References

  • Gorsuch, W., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Marcotte, P. A., et al. (2008). High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay. PubMed. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at Wikipedia. [Link]

  • Rabal, O., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. PubMed Central. [Link]

  • Wolf, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Ahmad, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]

  • Valente, S., et al. (2020). Virtual Screening in the Identification of Sirtuins' Activity Modulators. MDPI. [Link]

  • Reelin, B., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. [Link]

  • Georgiou, K. H. (2015). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Science. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Su, Y., et al. (2021). A Set of Highly Sensitive Sirtuin Fluorescence Probes for Screening Small-Molecular Sirtuin Defatty-Acylase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Elabscience. [Link]

  • Leśniak, R. K., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Patel, K., et al. (2015). Sirtuin 3 (SIRT3) high-throughput screening (HTS) and hit validation. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Bio-protocol. (n.d.). Sirtuin 1 (SIRT1) Activity Assay. Bio-protocol. [Link]

  • Agilent Technologies. (2011). High-Throughput Analysis of Epigenetic Targets with Agilent RapidFire/MS Systems: Sirtuin (SIRT) Enzymes. Agilent Technologies. [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

Sources

Application Note: Analytical Method Development for 2'-Sulfamoyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

2'-Sulfamoyl-biphenyl-4-carboxylic acid (C₁₃H₁₁NO₄S, MW 277.30) is a critical structural analog and potential process-related impurity (PRI) in the synthesis of biphenyl-based Angiotensin II Receptor Blockers (ARBs), commonly known as "Sartans" (e.g., Telmisartan, Irbesartan). Its presence, often resulting from the hydrolysis of sulfonamide precursors or incomplete tetrazole ring formation, requires rigorous monitoring to ensure Active Pharmaceutical Ingredient (API) purity and safety.

This guide details the development of a UHPLC-MS/MS (Negative ESI) method for the quantification of this analyte. Unlike generic HPLC-UV methods, this protocol leverages the selectivity of pi-pi interacting stationary phases and the sensitivity of triple quadrupole mass spectrometry to achieve sub-ppm detection limits, suitable for genotoxic impurity (GTI) screening or trace metabolite quantification.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the analyte's chemical behavior.

Analyte Properties[1][2]
  • Structure: Biphenyl core with a carboxylic acid at position 4 and a sulfamoyl group (-SO₂NH₂) at position 2'.

  • Acidity (pKa): The compound possesses two acidic functionalities:

    • Carboxylic acid (pKa ~4.2)

    • Sulfonamide (pKa ~10.0)

  • Solubility: Soluble in methanol, acetonitrile, and alkaline aqueous buffers; limited solubility in acidic water.

Strategic Decisions (The "Why")
  • Detection Mode (MS/MS vs. UV): While the biphenyl chromophore allows UV detection (~254 nm), MS/MS in Negative Electrospray Ionization (ESI-) is selected. The analyte readily deprotonates ([M-H]⁻ at m/z 276.1), offering superior sensitivity over positive mode for this specific acidic structure.

  • Stationary Phase: A standard C18 column is adequate, but a Biphenyl or Phenyl-Hexyl phase is superior. These phases engage in pi-pi interactions with the analyte's biphenyl core, providing orthogonal selectivity to separate it from structurally similar sartan APIs.

  • Mobile Phase Modifier: Ammonium Acetate (10 mM) is chosen over Formic Acid alone. It buffers the pH (~4.5–5.0) to ensure the carboxylic acid is partially ionized for retention stability while supporting efficient negative mode ionization.

Method Development Workflow

The following diagram illustrates the logical flow for developing and optimizing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling (pKa, LogP, Solubility) ColumnSelect Stationary Phase Selection (Biphenyl vs. C18) Start->ColumnSelect MS_Tuning MS/MS Transition Tuning (Precursor -> Product) Start->MS_Tuning MobilePhase Mobile Phase Optimization (pH & Buffer Selection) ColumnSelect->MobilePhase Selectivity Check Optimization Gradient & Flow Rate Optimization MobilePhase->Optimization MS_Tuning->MobilePhase Ionization Check Validation Method Validation (ICH Q2(R1)) Optimization->Validation SST Pass End Production Ready Validation->End Final Protocol

Figure 1: Systematic workflow for developing the quantification method, prioritizing stationary phase selection and MS tuning.

Detailed Experimental Protocol

Equipment & Reagents[2]
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, and Milli-Q Water.

Mass Spectrometry Parameters (Source Dependent)
  • Ionization: ESI Negative Mode (-)

  • Spray Voltage: -2500 V

  • Source Temp: 450°C

  • Curtain Gas: 30 psi

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
2'-Sulfamoyl-biphenyl-4-COOH 276.1 [M-H]⁻232.1 [M-H-CO₂]⁻-2050Quantifier
276.1168.0-3550Qualifier

Note: The loss of 44 Da (CO₂) is characteristic of carboxylic acids. The 168 fragment likely corresponds to the cleavage of the sulfamoyl group and further ring fragmentation.

Chromatographic Conditions
ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~5.0)
Mobile Phase B Acetonitrile

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B (Load)

  • 6.0 min: 90% B (Elution of Analyte)

  • 7.5 min: 90% B (Wash)

  • 7.6 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound reference standard. Dissolve in 10 mL Methanol to obtain 1.0 mg/mL.

  • Working Standard: Dilute Stock to 100 ng/mL using Mobile Phase A:B (50:50).

  • Sample Extraction (if Matrix is solid):

    • Weigh 50 mg API/Sample.

    • Add 10 mL Methanol.

    • Sonicate for 15 mins.

    • Centrifuge at 4000 rpm for 5 mins.

    • Filter supernatant through 0.22 µm PTFE filter.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Retention Time (RT): 4.5 ± 0.2 min.

  • Peak Symmetry (Tailing Factor): 0.8 < T < 1.5.

  • Precision (n=6 injections): %RSD of Peak Area < 2.0%.

  • Signal-to-Noise (S/N): > 10 for LOQ standard.

Performance Metrics (Expected)
Validation ParameterAcceptance CriteriaRationale
Linearity R² > 0.995 (Range: 1–1000 ng/mL)Ensures accurate quantitation across impurity levels.
Accuracy (Recovery) 80% – 120% at LOQ levelVerifies extraction efficiency from the matrix.
LOD / LOQ LOD: ~0.5 ng/mL; LOQ: ~1.0 ng/mLCritical for trace impurity analysis (ppm level).
Specificity No interference at RT in blankConfirms selectivity against API and solvents.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the free carboxylic acid and residual silanols on the column.

  • Solution: Increase Ammonium Acetate concentration to 20 mM or verify the pH is within the buffering capacity (pH 4.5–5.5).

Issue: Low Sensitivity in MS

  • Cause: Ion suppression from the matrix or incorrect polarity.

  • Solution: Ensure Negative Mode is used. If matrix effects persist, switch to a divert valve setup to send the first 2 minutes of flow (containing salts) to waste.

Issue: Carryover

  • Cause: Analyte sticking to the injector needle due to the biphenyl moiety.

  • Solution: Use a needle wash solution of 90% ACN / 10% Water + 0.1% Formic Acid.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dong, M. W. (2013). Modern HPLC for Practicing Scientists. Wiley. (Reference for Column Selection Principles).
  • Szekely, G., et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.

Application Note: Characterization of 2'-Sulfamoyl-biphenyl-4-carboxylic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


). The target compound, 2'-Sulfamoyl-biphenyl-4-carboxylic acid , represents a classic "tail-approach" inhibitor design.
  • Pharmacophore: The primary sulfonamide moiety (

    
    ) acts as the Zinc-Binding Group (ZBG), coordinating directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Selectivity Scaffold: The biphenyl spacer and the carboxylic acid tail are designed to interact with the hydrophobic and hydrophilic sub-pockets extending away from the active site. These interactions are critical for differentiating between the ubiquitous cytosolic isoforms (hCA I, hCA II) and the transmembrane, tumor-associated isoforms (hCA IX, hCA XII).

This guide details the two critical assays required to validate this compound: the Esterase Activity Assay (for high-throughput screening) and the Stopped-Flow


 Hydration Assay  (the physiological gold standard).
Mechanism of Action Diagram

CA_Mechanism Enzyme Carbonic Anhydrase (Active Site) Zn Zn2+ Ion Enzyme->Zn Coordinated by 3x Histidine Water Catalytic H2O/OH- Zn->Water Native State Coordination Substrate CO2 / 4-NPA Inhibitor 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Inhibitor->Enzyme Biphenyl Tail Hydrophobic Interaction Inhibitor->Zn Sulfonamide Nitrogen Displaces Water

Figure 1: Competitive binding mechanism. The sulfonamide group displaces the zinc-bound water molecule, arresting catalysis.

Chemical Preparation & Handling

Test Article: this compound Molecular Weight: ~277.3 g/mol (Estimation based on structure)

Solubility Protocol

The biphenyl core imparts significant lipophilicity, while the carboxylic acid provides pH-dependent solubility.

  • Stock Solution (10 mM): Dissolve the solid compound in 100% DMSO. Vortex for 1 minute.

    • Note: Do not use basic aqueous buffers for the stock, as the sulfonamide proton (

      
      ) and carboxylic acid (
      
      
      
      ) can lead to precipitation if pH fluctuates.
  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

    • Critical Constraint: Final DMSO concentration in the assay must be < 1% (v/v) . Higher DMSO levels inhibit CA isoforms non-specifically.

Protocol A: Esterase Activity Assay (High-Throughput)

While CAs physiologically hydrate


, they also hydrolyze esters. This surrogate reaction using 4-Nitrophenyl Acetate (4-NPA)  allows for easy colorimetric monitoring.
Materials
  • Enzyme: Recombinant hCA I, II, or IX.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Detection: Microplate reader (Absorbance @ 400 nm).

Step-by-Step Workflow
  • Substrate Preparation (Fresh is Critical):

    • Dissolve 4-NPA in acetonitrile to create a 100 mM stock.

    • Warning: 4-NPA hydrolyzes spontaneously in water. Prepare the working dilution (3 mM in assay buffer) immediately before pipetting into the plate.

  • Plate Setup (96-well):

    • Blank: 100 µL Buffer + 0 µL Enzyme.

    • Control (100% Activity): 90 µL Buffer + 10 µL Enzyme.

    • Test Wells: 80 µL Buffer + 10 µL Inhibitor (varying conc.) + 10 µL Enzyme.

  • Pre-Incubation:

    • Incubate Enzyme + Inhibitor for 15 minutes at 25°C. This allows the sulfonamide to equilibrate with the zinc active site.

  • Reaction Initiation:

    • Add 100 µL of 3 mM 4-NPA solution to all wells using a multi-channel pipette.

  • Measurement:

    • Monitor Absorbance (

      
      ) every 15 seconds for 10 minutes.
      
    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Validation Table
ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If < 0.5, check pipette precision or increase enzyme concentration.
Spontaneous Hydrolysis < 10% of Enzymatic RateSubstrate stock is too old; remake 4-NPA in acetonitrile.
DMSO Tolerance < 1% v/vIf precipitation occurs, use a serial dilution in buffer rather than DMSO.

Protocol B: Stopped-Flow Hydration Assay (Gold Standard)

The esterase assay is a surrogate. To report valid


 values for publication, you must  measure the physiological reaction: 

. Because this reaction turnover is extremely fast (

), a standard spectrophotometer is too slow.
Materials
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or Bio-Logic).

  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C 
    
    
    
    33 mM
    
    
    ).
Experimental Workflow Diagram

StoppedFlow_Workflow cluster_inputs Syringe Loading SyringeA Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red) Mixing Mixing Chamber (Dead time < 10ms) SyringeA->Mixing Rapid Shot SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Rapid Shot Reaction Reaction Cell (pH drops as CO2 -> HCO3- + H+) Mixing->Reaction Detection Detection Absorbance @ 557 nm Reaction->Detection Output Kinetic Trace (Decrease in Abs) Detection->Output

Figure 2: Stopped-flow kinetic setup. The reaction is monitored by the color change of Phenol Red from red (basic) to yellow (acidic) as protons are generated.

Detailed Protocol
  • Buffer Preparation: 20 mM Hepes (pH 7.5) containing 20 mM

    
     and 0.2 mM Phenol Red.
    
  • Sample Loading:

    • Syringe A: Buffer + Enzyme (e.g., 10 nM hCA II) + Inhibitor (this compound). Incubate inside the syringe for 15 mins.

    • Syringe B:

      
      -saturated water.
      
  • Shot & Measurement:

    • Inject equal volumes (1:1) into the mixing chamber.

    • Monitor the decrease in absorbance at 557 nm (Phenol Red isosbestic point is not used; we track the basic form).

  • Analysis:

    • The uncatalyzed rate (

      
      ) is measured by injecting Buffer (no enzyme) vs. 
      
      
      
      .
    • The catalyzed rate (

      
      ) is calculated by subtracting 
      
      
      
      from the observed rate.

Data Analysis: Calculating

For sulfonamides, the


 is often very close to the enzyme concentration (tight-binding). Therefore, the standard Michaelis-Menten assumptions may fail.
The Cheng-Prusoff Correction

Report the Inhibition Constant (


) using the Cheng-Prusoff equation adapted for competitive inhibition:

[3]
  • 
    :  Concentration of substrate (
    
    
    
    or 4-NPA).
  • 
    :  Michaelis constant for the specific isoform (e.g., hCA II 
    
    
    
    for
    
    
    mM).

Note for Tight Binders: If


, use the Morrison Equation  for curve fitting instead of standard logistic regression, as the assumption that 

is no longer valid.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the high affinity of sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Strategic Synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, field-proven guide for the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, a key intermediate in drug discovery programs. We detail a robust and scalable Suzuki-Miyaura cross-coupling protocol, focusing on the practical challenges and strategic choices required when working with substrates bearing multiple, potentially reactive functional groups—specifically a carboxylic acid and a primary sulfonamide. This guide is intended for researchers, chemists, and process development professionals seeking to leverage modern palladium catalysis for the efficient construction of complex biaryl systems.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in industrial and academic settings is due to its mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[2][3][4]

The synthesis of substituted biphenyl carboxylic acids is of particular interest, as this motif is present in numerous pharmaceuticals.[5] Our target molecule, this compound, presents a synthetic challenge due to the presence of two acidic protons (on the carboxylic acid and the sulfonamide) that can potentially interfere with the catalytic cycle. This guide addresses these challenges head-on, providing a rationale for the selection of reagents and conditions to ensure a high-yielding, self-validating protocol.

The Catalytic Heart: Mechanism and Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzenesulfonamide), forming a Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands on the palladium center accelerates this rate-limiting step, especially for less reactive aryl chlorides.[8]

  • Transmetalation: The organoboron partner (4-carboxyphenylboronic acid) must be activated by a base to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide. The choice of base is paramount to prevent unwanted side reactions while ensuring efficient boronate formation.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[6]

Suzuki_Catalytic_Cycle Pd0 Pd0 OxAdd OxAdd Trans Trans

Experimental Design: A Self-Validating Protocol

The protocol's success hinges on the judicious selection of each component. The presence of acidic functional groups necessitates careful consideration to avoid catalyst deactivation or unwanted side reactions.

Starting Material Selection
ReactantStructureRationale for SelectionSupplier Example
Aryl Halide 2-BromobenzenesulfonamideThe C-Br bond is sufficiently reactive for oxidative addition under modern catalytic conditions. The corresponding chloride is less expensive but requires a more active catalyst system.Sigma-Aldrich, Combi-Blocks
Boronic Acid 4-Carboxyphenylboronic acidCommercially available and relatively stable. The carboxylic acid group directs the synthesis towards the desired target.TCI, Acros Organics

Note: While using the methyl ester of 4-boronobenzoic acid followed by saponification is a valid strategy to avoid potential issues with the free carboxylic acid, this protocol is optimized to be more atom-economical by using the acid directly.[10]

Catalyst System: The Key to Efficiency

For substrates bearing potentially coordinating groups like carboxylic acids, a highly active and robust catalyst system is required. We recommend a palladacycle precatalyst, which offers superior air and moisture stability and generates the active Pd(0) species in a controlled manner.[6]

ComponentRecommended ChoiceRationale
Precatalyst XPhos Pd G3This Buchwald precatalyst is highly active and provides a 1:1 Pd:Ligand ratio. It is effective for coupling aryl bromides and even challenging aryl chlorides.[8]
Ligand XPhos (included in precatalyst)A bulky, electron-rich dialkylbiaryl phosphine ligand that promotes fast oxidative addition and reductive elimination, leading to high turnover numbers and efficiency.[8]
Base and Solvent: The Reaction Environment

The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species but not so strong as to cause unwanted side reactions or deprotonate the sulfonamide in a way that inhibits catalysis.

ComponentRecommended ChoiceRationale
Base Potassium Phosphate (K₃PO₄)A moderately strong inorganic base that is highly effective in Suzuki couplings. It has shown good compatibility with ester functional groups and is suitable for reactions involving free carboxylic acids.[10] 2.0-3.0 equivalents are typically sufficient.
Solvent System 1,4-Dioxane / Water (4:1 to 5:1 v/v)Dioxane is an excellent solvent for dissolving the organic reactants and the catalyst. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[11]

Detailed Experimental Protocol

Safety Precaution: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are hazardous and should be handled with care. Palladium compounds are toxic and should be handled with appropriate containment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants to Flask (Aryl Bromide, Boronic Acid, Base) B 2. Add Precatalyst A->B C 3. Add Solvents (Dioxane, Water) B->C D 4. Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) D->E F 6. Monitor by TLC/LC-MS (Until Aryl Bromide is consumed) E->F G 7. Cool & Dilute (Water & EtOAc) F->G H 8. Acidify with HCl (to pH ~2-3) G->H I 9. Extract with EtOAc H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Column Chromatography or Recrystallization) J->K

Materials & Reagents
ReagentMWAmountMolesEquivalents
2-Bromobenzenesulfonamide236.091.00 g4.23 mmol1.0
4-Carboxyphenylboronic acid165.950.77 g4.66 mmol1.1
XPhos Pd G3865.2673.3 mg0.085 mmol0.02 (2 mol%)
Potassium Phosphate (K₃PO₄)212.272.69 g12.7 mmol3.0
1,4-Dioxane (anhydrous)-20 mL--
Deionized Water-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzenesulfonamide (1.00 g, 4.23 mmol), 4-carboxyphenylboronic acid (0.77 g, 4.66 mmol), and potassium phosphate (2.69 g, 12.7 mmol).

  • Catalyst Addition: Briefly open the flask and add the XPhos Pd G3 precatalyst (73.3 mg, 0.085 mmol).

  • Solvent Addition: Seal the flask with a septum, and using syringes, add 1,4-dioxane (20 mL) followed by deionized water (5 mL).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 10-15 minutes while stirring the suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the 2-bromobenzenesulfonamide starting material.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of deionized water. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the aqueous layer is approximately 2-3. This step is crucial to protonate the carboxylate product, rendering it soluble in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient eluent such as dichloromethane/methanol with 0.5% acetic acid) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality reagents/solvents.Use a fresh bottle of precatalyst. Ensure thorough degassing. Use anhydrous solvents.
Protodeborylation of Boronic Acid Reaction temperature too high; Prolonged reaction time; Presence of excess water or acid.Reduce reaction temperature. Monitor reaction closely and stop once complete. Ensure base is added and mixed before prolonged heating.
Formation of Homocoupled Byproducts Presence of oxygen; Pd(II) precatalyst reduction issue.Ensure the system is thoroughly degassed. Using a Pd(0) source or a reliable precatalyst can minimize this.[6]
Poor Product Recovery Incomplete acidification during workup; Product precipitation.Ensure pH is ~2-3 before extraction. If product precipitates, filter the aqueous mixture before extraction and wash the solid with dilute HCl and water.

Conclusion

This application note presents a reliable and optimized Suzuki-Miyaura cross-coupling protocol for the synthesis of this compound. By carefully selecting a modern, highly active palladium precatalyst system and optimizing the base and solvent conditions, the challenges posed by the acidic functional groups on the coupling partners can be effectively overcome. This methodology provides a robust foundation for researchers in drug discovery and chemical development to access this and other structurally complex biaryl compounds with high efficiency and predictability.

References

  • Royal Society of Chemistry. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

  • Wiley Online Library. (2020). Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic.... [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]

  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • ResearchGate. (2015). (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Google Patents. (n.d.).

Sources

Technical Application Note: High-Purity Isolation of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2'-Sulfamoyl-biphenyl-4-carboxylic acid is a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs), serving as a bioisostere to the tetrazole-biphenyl intermediates found in drugs like Telmisartan and Irbesartan.

The purification of this molecule presents a specific set of challenges due to its zwitterionic potential and amphiphilic nature . The molecule contains two ionizable groups with distinct pKa values:

  • Carboxylic Acid (Position 4): pKa

    
     4.2 (Strongly Acidic)
    
  • Sulfonamide (Position 2'): pKa

    
     10.1 (Weakly Acidic)
    

This Application Note details a Dual-Stage Purification Strategy designed to remove common synthetic impurities—specifically palladium catalysts (from Suzuki-Miyaura coupling), regioisomers, and unreacted sulfonyl chlorides—while maximizing yield.

Primary Purification: Differential pH Extraction (DPE)

The most robust method for isolating biphenyl carboxylic acids from non-acidic impurities (e.g., dimers, de-halogenated byproducts) is Differential pH Extraction . This protocol exploits the acidity of the carboxylic group to solubilize the target in aqueous base, allowing filtration of insoluble organic impurities and metal catalysts.

Mechanism of Action
  • Solubilization (pH > 10): Both the carboxylic acid and sulfonamide moieties are deprotonated, ensuring high water solubility.

  • Filtration: Non-ionizable organic impurities and reduced Palladium (

    
    ) remain insoluble and are removed.
    
  • Selective Precipitation (pH 3.5 – 4.0): Controlled acidification reprotonates the carboxylic acid, causing the target molecule to precipitate while more soluble salts remain in the mother liquor.

Protocol A: Acid-Base Workup

Reagents Required:

  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N and 6N HCl)

  • Activated Carbon (e.g., Darco G-60 or SiliaMetS®)

  • Celite® 545 Filter Aid

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid (10.0 g) in water (100 mL). Slowly add 1N NaOH with stirring until the solution reaches pH 11–12 . The solution should become clear.

    • Note: If the solution remains cloudy, non-acidic impurities are present.

  • Scavenging: Add Activated Carbon (10% w/w relative to crude) to the basic solution. Stir at 50°C for 30 minutes . This step is critical for adsorbing trace Palladium.

  • Clarification: Filter the warm mixture through a Celite® pad to remove the carbon and insolubles. Wash the pad with 10 mL of dilute NaOH.

  • Precipitation:

    • Cool the filtrate to 20°C.

    • Slowly add 6N HCl dropwise until pH reaches 7.0 (Cloud point may be observed).

    • Switch to 1N HCl and continue addition until pH 3.8 – 4.2 .

    • Critical Control Point: Do not drop below pH 3.0, as this may occlude inorganic salts or coprecipitate sulfonamide-related impurities.

  • Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the white precipitate and wash with cold water (2 x 20 mL) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Workflow Visualization: Acid-Base Extraction

AcidBaseExtraction Crude Crude Reaction Mixture (Solid) BaseSol Alkaline Solution (pH 11-12) Target Dissolved Crude->BaseSol Add 1N NaOH CarbonTreat Activated Carbon Treatment (50°C) BaseSol->CarbonTreat Adsorption Filtration Celite Filtration (Remove Pd/Insolubles) CarbonTreat->Filtration Acidification Controlled Acidification (Target pH 4.0) Filtration->Acidification Filtrate MotherLiquor Mother Liquor (Salts/Soluble Impurities) Filtration->MotherLiquor Solid Waste Precipitate Target Precipitate (2'-Sulfamoyl-biphenyl-4-COOH) Acidification->Precipitate Precipitation Acidification->MotherLiquor Supernatant

Figure 1: Logical flow of the Differential pH Extraction process, highlighting the separation of insoluble impurities from the soluble target.

Secondary Purification: Polishing via Recrystallization

While Protocol A removes >95% of impurities, trace isomers and colored byproducts often remain. Recrystallization is required to achieve pharmaceutical-grade purity (>99.5%).

Solvent Selection Logic

Biphenyl carboxylic acids exhibit a steep solubility curve in aqueous organic mixtures.

  • Ethanol/Water (70:30): Excellent for general purification; eco-friendly.

  • Acetonitrile/Water (80:20): Preferred if the impurity profile includes hydrophobic dimers (dimer solubility is higher in ACN, keeping them in solution).

Protocol B: Thermal Recrystallization
  • Slurry: Suspend the dried solid from Protocol A in Acetonitrile (10 mL/g) .

  • Reflux: Heat the mixture to reflux (80–82°C).

    • Observation: If the solid does not fully dissolve, add Water dropwise through the condenser until clarity is achieved (Target ratio approx. 8:2 ACN:Water).

  • Cooling: Remove heat and allow the vessel to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling promotes occlusion of impurities.

  • Crystallization: Cool further to 0–5°C using an ice bath for 1 hour.

  • Harvest: Filter the crystalline solid. Wash with cold Acetonitrile/Water (1:1).

  • Final Dry: Dry at 70°C under vacuum to constant weight.

Workflow Visualization: Recrystallization Cycle

Recrystallization Start Crude Solid Reflux Reflux (80°C) Solvent: ACN/H2O Start->Reflux Cooling Slow Cooling (25°C -> 5°C) Reflux->Cooling Supersaturation Filter Filtration Cooling->Filter Crystal Growth Pure Pure Crystals (>99.5%) Filter->Pure Waste Filtrate (Impurities) Filter->Waste

Figure 2: Thermal cycle for recrystallization, utilizing temperature-dependent solubility to reject trace impurities.

Analytical Validation

To ensure the protocol's success, the final product must be validated against specific acceptance criteria.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to Off-White Crystalline PowderVisual
Purity (HPLC)

99.5%
HPLC (C18 Column)
Palladium Content

10 ppm
ICP-MS
Loss on Drying

0.5%
Gravimetric (105°C)
Melting Point 220–225°C (Typical for biphenyl acids)Capillary Method

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps COOH protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

References

  • Synthesis of Sulfonamide Carboxylic Acid Derivatives (Green Chemistry)

    • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4][5] MDPI. (2019).

  • Telmisartan Intermediate Purification (Patent)

    • Process for the preparation of Telmisartan (US8691999B2). Describes the acid-base workup and pH adjustment (pH 3.5-4.0) for biphenyl carboxylic acid intermediates.[3]

  • Recrystallization of Biphenyl Derivatives

    • Process for preparing derivatives of biphenyl-2-carboxylic acid (US6369271B1).[6] Details solvent selection (Methylcyclohexane/Water systems) and thermal cycling.

  • pKa Data for Carboxylic Acids

    • Bordwell pKa Table / Evans pKa Table (Reference for pKa ~4.

Sources

Application Notes & Protocols for In Vivo Evaluation of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for a Novel Uricosuric Agent

The compound 2'-Sulfamoyl-biphenyl-4-carboxylic acid belongs to a chemical class with significant therapeutic potential. The biphenyl carboxylic acid scaffold is present in numerous pharmacologically active agents, known for activities ranging from anti-inflammatory to metabolic regulation.[1][2] The addition of a sulfamoyl group often enhances potency and modulates pharmacokinetic properties.[3]

Given its structural features, a primary hypothesized mechanism of action for this compound is the inhibition of Urate Transporter 1 (URAT1). URAT1 is a crucial protein in the kidneys responsible for reabsorbing approximately 90% of filtered uric acid from the urine back into the bloodstream.[4] By inhibiting this transporter, a drug can increase the excretion of uric acid, thereby lowering its concentration in the blood. This makes URAT1 a prime target for the treatment of hyperuricemia and its clinical manifestation, gout.[4]

This document provides a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies for this compound or structurally related compounds. The protocols and rationale provided herein are designed to rigorously assess the compound's pharmacokinetic profile, establish proof-of-concept for its urate-lowering efficacy, and identify key biomarkers for its pharmacodynamic effects.

Hypothesized Mechanism of Action: URAT1 Inhibition

The foundational hypothesis for this experimental design is that this compound acts as a uricosuric agent by blocking URAT1 in the proximal tubules of the kidneys. An effective inhibitor will bind to the transporter, preventing uric acid from being reabsorbed into the blood, leading to its increased elimination in the urine.

URAT1_Mechanism cluster_kidney Kidney Proximal Tubule cluster_drug_action Pharmacological Intervention Blood Bloodstream (High Uric Acid) URAT1 URAT1 Transporter Blood->URAT1 Urate Reabsorption Blood_Reduced Bloodstream (Reduced Uric Acid) Blood->Blood_Reduced Results in Urine Tubular Lumen (Urine) Urine_Excretion Increased Uric Acid Excretion Urine->Urine_Excretion Leads to URAT1->Urine Urate Reabsorption Compound 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Inhibition Inhibition Compound->Inhibition Inhibition->URAT1 Blocks Reabsorption

Caption: Hypothesized mechanism of URAT1 inhibition in the renal proximal tubule.

Phase 1: Pharmacokinetic (PK) and Formulation Strategy

Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A preliminary PK study provides essential data for dose selection and timing in subsequent efficacy models.

Rationale for Experimental Choices
  • Animal Model: Sprague-Dawley rats are a standard model for initial PK studies due to their larger size (facilitating blood draws) and extensive historical dataset for cross-compound comparison.[5]

  • Routes of Administration: Intravenous (IV) administration is used to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vdss), assuming 100% bioavailability. Oral (PO) or intraperitoneal (IP) administration is used to assess bioavailability (F%) and absorption characteristics (Cmax, Tmax).

  • Formulation: Carboxylic acids can have poor aqueous solubility.[6] A common strategy is to use a vehicle containing solubilizing agents like PEG400, DMSO, or Cremophor EL. The chosen formulation must be non-toxic and stable.[7]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Allocation: Use male Sprague-Dawley rats (8-10 weeks old). Group size: n=3-4 per route of administration.

  • Acclimatization: Allow animals to acclimate for at least 7 days with free access to standard chow and water.

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a vehicle such as 10% DMSO / 40% PEG400 / 50% Saline to a final concentration of 1 mg/mL.

    • PO/IP Formulation: Dissolve the compound in a vehicle such as 0.5% methylcellulose / 0.1% Tween 80 in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into K2-EDTA tubes at predetermined time points.

    • IV Sampling: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood at 4°C (2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionTypical IV DataTypical PO Data
Cmax Maximum observed plasma concentrationN/A (occurs at t=0)Varies (µg/mL)
Tmax Time to reach CmaxN/AVaries (hours)
AUC Area under the concentration-time curveVaries (µgh/mL)Varies (µgh/mL)
Half-lifeVaries (hours)Varies (hours)
CL ClearanceVaries (mL/min/kg)N/A
Vdss Volume of distribution at steady stateVaries (L/kg)N/A
F% Absolute oral bioavailabilityN/ACalculated (%)

Table 1: Key pharmacokinetic parameters to be determined.

Phase 2: In Vivo Efficacy Evaluation in a Hyperuricemia Model

The primary goal of this phase is to demonstrate that the compound can significantly reduce serum uric acid levels in a disease-relevant animal model.

Rationale for Experimental Choices
  • Animal Model: Rodents like mice or rats are commonly used.[8] However, unlike humans, most rodents possess the enzyme uricase (urate oxidase), which breaks down uric acid into the more soluble allantoin.[8][9] To create a hyperuricemic state that better mimics human physiology, it is essential to inhibit this enzyme. Potassium oxonate (PO) is a potent uricase inhibitor and is widely used for this purpose.[8] A high-purine diet (containing yeast extract or hypoxanthine) is often co-administered to increase the substrate for uric acid production.

  • Positive Control: Including a clinically relevant URAT1 inhibitor like Benzbromarone or Lesinurad is crucial.[4] This validates the model and provides a benchmark against which to compare the efficacy of the test compound.

  • Primary Endpoint: The primary measure of efficacy is the reduction in serum uric acid (sUA) levels compared to the vehicle-treated hyperuricemic group.

Efficacy_Workflow cluster_setup Study Setup cluster_induction Hyperuricemia Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Animal Acclimatization (7 days) A2 Baseline Blood Sample (Day 0) A1->A2 A3 Group Randomization A2->A3 B1 Administer Uricase Inhibitor (Potassium Oxonate) A3->B1 B2 Administer Purine Source (Hypoxanthine) A3->B2 C1 Administer Vehicle B2->C1 1 hr post-induction C2 Administer Test Compound B2->C2 1 hr post-induction C3 Administer Positive Control B2->C3 1 hr post-induction D1 Terminal Blood Collection C2->D1 2-4 hrs post-treatment D2 Serum Uric Acid Quantification D1->D2 D3 Urine Uric Acid (Optional) D1->D3 D4 Biomarker Analysis (e.g., Cytokines) D1->D4

Caption: General experimental workflow for in vivo efficacy testing.

Protocol 2: Potassium Oxonate-Induced Hyperuricemia Model in Mice
  • Animal Allocation: Use male Kunming or C57BL/6 mice (6-8 weeks old). Group size: n=8-10 per group.

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Model Control (Hyperuricemia + Vehicle)

    • Group 3: Positive Control (Hyperuricemia + Benzbromarone, e.g., 10 mg/kg)

    • Group 4-6: Test Compound (Hyperuricemia + Low, Mid, High doses)

  • Acclimatization: House animals for 1 week with free access to standard chow and water.

  • Model Induction:

    • Fast animals overnight (with access to water) before the experiment.

    • Administer potassium oxonate (250 mg/kg) via intraperitoneal (IP) injection to all groups except the Normal Control.

    • One hour later, administer hypoxanthine (300 mg/kg) via IP injection to the same groups.

  • Compound Administration:

    • One hour after hypoxanthine administration, administer the respective treatments (Vehicle, Benzbromarone, or Test Compound) via oral gavage.

  • Sample Collection:

    • At a predetermined time point post-treatment (e.g., 2 or 4 hours, based on PK data), collect blood via cardiac puncture under terminal anesthesia.

    • Allow blood to clot at room temperature for 30 minutes.

  • Serum Processing: Centrifuge blood at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

Phase 3: Biomarker and Endpoint Analysis

Accurate quantification of endpoints is essential for interpreting the study outcome.

Protocol 3: Quantification of Serum Uric Acid
  • Method: A colorimetric assay using a commercial uric acid kit is standard, reliable, and cost-effective.[10][11] Alternatively, LC-MS/MS can be used for higher specificity.[10]

  • Procedure (Colorimetric):

    • Thaw serum samples on ice.

    • Follow the manufacturer's instructions for the chosen uric acid assay kit. Typically, this involves mixing a small volume of serum with a reagent mixture containing uricase and a colorimetric probe.

    • Incubate the reaction for the specified time at the recommended temperature (e.g., 37°C).

    • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the uric acid concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of uric acid.

GroupTreatmentDose (mg/kg)Mean Serum Uric Acid (mg/dL) ± SEM% Reduction vs. Model
1Normal Control-2.1 ± 0.3N/A
2Model Control-8.5 ± 0.70%
3Benzbromarone104.2 ± 0.5 50.6%
4Test Compound57.1 ± 0.616.5%
5Test Compound155.3 ± 0.4*37.7%
6Test Compound504.0 ± 0.552.9%

Table 2: Example data presentation for an efficacy study. Statistical analysis (e.g., ANOVA with post-hoc test) should be performed. *p<0.05, **p<0.01 vs. Model Control.

Exploratory Biomarkers for Gouty Inflammation

If the research objective extends to modeling gouty arthritis, monosodium urate (MSU) crystals can be injected into a joint or air pouch to induce an inflammatory response.[12][13] In such models, secondary biomarkers become relevant.

  • Inflammatory Cytokines: Uric acid can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[14] Measuring levels of IL-1β, TNF-α, and IL-6 in serum or paw homogenates via ELISA can provide insight into the compound's potential anti-inflammatory effects.[12]

  • Chemokines: Chemokines like CXCL1 and CXCL8 are crucial for neutrophil recruitment to the inflamed joint in gout.[15] Their quantification can serve as a marker of the inflammatory cascade.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach to the in vivo characterization of this compound as a potential treatment for hyperuricemia. A successful outcome—demonstrating good oral bioavailability and significant, dose-dependent reduction of serum uric acid—would provide strong validation for advancing the compound into more complex models, such as chronic hyperuricemia studies or models of gouty arthritis and tophi formation.[12] Subsequent investigations should also confirm selectivity by testing against other key urate transporters (e.g., GLUT9, ABCG2) to build a comprehensive pharmacological profile.

References

  • Title: Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC Source: PubMed Central URL: [Link]

  • Title: Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods Source: PubMed Central URL: [Link]

  • Title: Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action Source: ResearchGate URL: [Link]

  • Title: New animal model of chronic gout reproduces pathological features of the disease in humans Source: RMD Open URL: [Link]

  • Title: Progress in animal models for studying hyperuricemia - PMC Source: PubMed Central URL: [Link]

  • Title: Progress in animal models for studying hyperuricemia Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors Source: PubMed URL: [Link]

  • Title: Identification of potential biomarkers of gout through weighted gene correlation network analysis - PMC Source: PubMed Central URL: [Link]

  • Title: Molecular basis of the urate transporter URAT1 inhibition by gout drugs Source: PubMed Central URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides Source: PubMed URL: [Link]

  • Title: Metabolic activation of carboxylic acids Source: PubMed URL: [Link]

  • Title: An update on the animal models in hyperuricaemia research Source: Clinical and Experimental Rheumatology URL: [Link]

  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: National Institutes of Health URL: [Link]

  • Title: Animal Models of Hyperuricemia and Gout Source: Greentech Bioscience URL: [Link]

  • Title: The biomarkers discovery of hyperuricemia and gout: proteomics and metabolomics Source: National Institutes of Health URL: [Link]

  • Title: Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition Source: Google Patents URL
  • Title: Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS Source: National Institutes of Health URL: [Link]

  • Title: Structural Basis for Inhibition of Urate Reabsorption in URAT1 Source: JACS Au URL: [Link]

  • Title: In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity Source: PubMed URL: [Link]

  • Title: Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools Source: PubMed URL: [Link]

  • Title: Researchers Identify Potential Biomarkers of Asymptomatic Hyperuricemia and Acute Gouty Arthritis Source: Docwire News URL: [Link]

  • Title: Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (PF-915275), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys Source: PubMed URL: [Link]

  • Title: A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling Source: MDPI URL: [Link]

  • Title: Understanding biocatalyst inhibition by carboxylic acids - PMC Source: National Institutes of Health URL: [Link]

  • Title: New biomarker for gout may monitor disease Source: Radboudumc URL: [Link]

  • Title: U Mass - Uric Acid Source: Protocols.io URL: [Link]

  • Title: How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present Source: SpringerLink URL: [Link]

  • Title: 4′-Hydroxybiphenyl-4-carboxylic acid - PMC Source: National Institutes of Health URL: [Link]

  • Title: Uric acid - photometric Source: Animal Health Laboratory, University of Guelph URL: [Link]

  • Title: Analysis of animal models based on pre-clinical symptoms of gout Source: ResearchGate URL: [Link]

Sources

Application Note & Protocol: Formulation Strategies for 2'-Sulfamoyl-biphenyl-4-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, a compound characterized by poor aqueous solubility, for use in biological assays. Addressing the needs of researchers in drug discovery and development, this guide moves beyond simple protocols to explain the physicochemical rationale behind each formulation step. We present a systematic, tiered approach for preparing stable and bioavailable solutions for both in vitro and in vivo applications, ensuring data reproducibility and reliability. The core strategy emphasizes pH-mediated solubilization, leveraging the compound's acidic functional groups. Detailed, step-by-step protocols, decision-making workflows, and quantitative data tables are provided to empower scientists to develop robust formulations tailored to their specific experimental needs.

Introduction: The Formulation Challenge

This compound belongs to a class of aromatic carboxylic acids with a biphenyl scaffold, a structure often associated with promising biological activity but also with significant formulation hurdles.[1] The primary challenge lies in its inherently low aqueous solubility, a consequence of its rigid, hydrophobic biphenyl core and high crystal lattice energy, as suggested by the high melting point of its parent structure, Biphenyl-4-carboxylic acid.[2][3]

Directly introducing such a compound into aqueous assay buffers, even at low micromolar concentrations, often leads to precipitation. This results in inaccurate and non-reproducible experimental outcomes, masking the true biological activity of the compound. Therefore, a successful experimental campaign begins with a robust and rational formulation strategy.

This guide details a systematic approach, beginning with the preparation of a high-concentration organic stock solution and progressing to validated methods for creating homogenous, stable working solutions suitable for sensitive biological systems.

Physicochemical Rationale & Pre-Formulation Analysis

Understanding the compound's structure is paramount to predicting its behavior in solution. This compound possesses two key ionizable functional groups that dictate its solubility profile:

  • Carboxylic Acid (-COOH): This is a primary acidic group. At pH values significantly above its pKa (typically ~4-5 for aromatic carboxylic acids), this group deprotonates to the highly water-soluble carboxylate anion (-COO⁻).[]

  • Sulfamoyl Group (-SO₂NH₂): The sulfonamide proton is also weakly acidic (pKa typically > 9). While less influential than the carboxylic acid, its ionization state can contribute to solubility at higher pH ranges.[5]

This dual-acidic nature means the compound's solubility is profoundly pH-dependent. It will be least soluble in acidic pH and increasingly soluble as the pH becomes more alkaline. Our primary formulation strategy will exploit the ionization of the carboxylic acid group.

PropertyPredicted Value/CharacteristicRationale / Implication for Formulation
Molecular Formula C₁₃H₁₁NO₄S---
Molecular Weight ~277.3 g/mol Required for all molarity-based calculations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Aqueous Solubility Very Low / InsolubleThe primary challenge to overcome.[2]
Predicted pKa₁ (Carboxylic Acid) ~4.1Ionization above pH 5-6 will dramatically increase solubility.
Predicted pKa₂ (Sulfamoyl) ~10.0May contribute to solubility in highly basic conditions.
Organic Solubility Soluble in DMSO, DMFDimethyl sulfoxide (DMSO) is the ideal solvent for stock solutions.[6][7]

Preparation of High-Concentration Stock Solutions

The foundational step for all subsequent experiments is the preparation of an accurate, high-concentration stock solution in a suitable organic solvent. This minimizes the volume of organic solvent introduced into the final aqueous assay medium.

Causality Behind Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent. Its highly polar, aprotic nature effectively solvates a wide range of organic molecules, including those with poor aqueous solubility.[7][8] It is also miscible with water, which is critical for the preparation of aqueous working solutions.[7]

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial or cryovial with a screw cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weigh Compound: Tare a clean, dry vial on the analytical balance. Carefully weigh out a precise amount of the compound (e.g., 2.77 mg for a 1 mL stock). Record the exact weight.

  • Calculate Solvent Volume: Calculate the exact volume of DMSO required to achieve a 10 mM concentration based on the actual weight recorded.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

    • Example: For 2.77 mg of compound (MW = 277.3 g/mol ): Volume (L) = 0.00277 g / (277.3 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite the dissolution of stubborn particles.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light and moisture. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

Formulation for In Vitro Assays (Aqueous Working Solutions)

This is the most critical stage, where compound precipitation is most likely to occur. The goal is to dilute the DMSO stock into an aqueous buffer while maintaining the compound in a soluble state.

Diagram: Decision Workflow for In Vitro Formulation

G start Start: Prepare Working Solution conc_check Desired Final Conc. > 10 µM? start->conc_check ph_check Assay Tolerates Transient Basic pH? conc_check->ph_check Yes direct_dilution Strategy 1: Direct Dilution Protocol conc_check->direct_dilution No ph_protocol Strategy 2: pH-Assisted Protocol (Recommended) ph_check->ph_protocol Yes warning High Risk of Precipitation. Consider Assay Re-design or Nanosuspension. ph_check->warning No

Caption: Decision tree for selecting the appropriate in vitro formulation strategy.

Strategy 1: Direct Dilution (For Low Concentrations Only)

This method is only viable for very low final concentrations (typically < 10 µM) and is highly dependent on the specific assay buffer composition. It involves diluting the DMSO stock directly into the final buffer. Caution is advised as this method carries a high risk of precipitation.

Strategy 2: pH-Mediated Solubilization (Recommended Protocol)

This self-validating protocol leverages the compound's carboxylic acid moiety to ensure solubility. By transiently increasing the pH, we convert the compound to its highly soluble sodium carboxylate salt before final dilution and pH adjustment.

Protocol 4.1: Preparation of a 100 µM Working Solution via pH-Assisted Method

Materials:

  • 10 mM DMSO stock solution of the compound (from Protocol 3.1)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Final Assay Buffer (e.g., PBS, HEPES, Tris)

  • Sterile, nuclease-free water

  • Calibrated pH meter

Procedure:

  • Prepare Intermediate Solution: In a sterile tube, pipette 10 µL of the 10 mM DMSO stock solution.

  • Basify: Add 10 µL of 0.1 M NaOH. Mix gently by pipetting. This step deprotonates the carboxylic acid, creating the soluble sodium salt. The solution should remain clear.

  • Initial Dilution: Add 880 µL of sterile water. Mix thoroughly. The concentration is now ~111 µM in a slightly basic aqueous solution with ~1% DMSO.

  • Final Dilution & pH Adjustment: Add 100 µL of a 10X concentrated stock of your final assay buffer.

  • pH Neutralization: Critically, monitor the pH of the solution using a calibrated pH meter. Slowly titrate with 0.1 M HCl until the desired final pH of the assay buffer is reached (e.g., pH 7.4). The final volume will be ~1 mL, and the final concentration will be 100 µM.

  • Quality Control: Visually inspect the final solution against a bright light and a dark background for any signs of precipitation or cloudiness (Tyndall effect). A clear solution indicates successful formulation. This solution is now ready for serial dilution in the final assay buffer.

Formulation for In Vivo Studies

Formulating for animal studies introduces further complexity, requiring non-toxic excipients and consideration of the administration route. The goal is often to create a stable suspension or a solubilized system.[9][10]

Key Considerations:

  • Toxicity: Excipients like DMSO must be kept at very low, non-toxic concentrations.

  • Route of Administration: Oral (PO), intravenous (IV), and intraperitoneal (IP) routes require different vehicle systems.

  • Bioavailability: The formulation must facilitate absorption of the compound.[11]

Example Vehicle Compositions for In Vivo Studies
Vehicle CompositionRouteSuitabilityRationale
0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 in Water POGoodCreates a uniform, stable suspension for oral gavage. Tween 80 acts as a wetting agent to prevent particle aggregation.
5% DMSO + 10% Solutol HS 15 in Saline IV / IPFairA solubilized system for parenteral routes. Requires careful validation for hemolysis and toxicity. Solutol is a non-ionic solubilizer.
30% (v/v) PEG400 in Saline IPGoodPolyethylene glycol (PEG400) is a commonly used co-solvent to increase solubility for IP injections.
Protocol 5.1: Preparation of an Oral Suspension (10 mg/kg in 0.5% Methylcellulose)

Procedure:

  • Prepare Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of heated (~60°C) sterile water while stirring vigorously to create the 0.5% vehicle. Let it cool to room temperature. Add 100 µL of Tween 80 and mix.

  • Weigh Compound: Calculate the total mass of the compound needed for the study.

  • Create a Paste: In a mortar, place the weighed compound. Add a very small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while continuously stirring to transfer the suspension to a final sterile container.

  • Homogenize: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. Ensure the suspension is continuously stirred during dosing to maintain uniformity.

Overall Formulation and Validation Workflow

A robust experimental design includes validation at every step to ensure the integrity of the formulation.

Diagram: General Formulation & Quality Control Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation weigh 1. Accurate Weighing of Compound stock 2. Prepare 10 mM DMSO Stock weigh->stock working 3. Prepare Working Solution (pH-Assisted Method) stock->working visual 4. Visual Inspection (Clarity/Precipitation) working->visual hplc 5. Concentration Check (Optional - HPLC) visual->hplc assay 6. Perform Assay hplc->assay control 7. Include Vehicle Control (Crucial!)

Caption: A systematic workflow from compound preparation to final experiment.

References

  • ChemBK. (n.d.). Biphenyl-4-carboxylic acid - Physico-chemical Properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Van der Merwe, J., & Gerber, M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • PubMed. (1994). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • OpenStax. (2023). 20.5 Preparing Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Colorcon. (2024). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubMed. (2010). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

Sources

synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Biphenyl Sulfonamide Scaffold

In modern medicinal chemistry, the pursuit of optimized lead compounds necessitates a deep understanding of molecular architecture and its influence on biological activity. The this compound framework represents a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets. Its utility is rooted in two key features: the rigid, yet conformationally adaptable biphenyl core, and the unique electronic and hydrogen-bonding properties of the sulfonamide and carboxylic acid groups.

The carboxylic acid moiety is a common feature in many drugs, often acting as a critical anchor to the target protein through ionic interactions or hydrogen bonds. However, its inherent acidity can lead to poor pharmacokinetic properties, such as limited membrane permeability and metabolic instability.[1][2] The sulfonamide group serves as an effective non-classical bioisostere for the carboxylic acid, mimicking its acidic proton and hydrogen bonding capabilities but with a different pKa and spatial arrangement.[3][4] This substitution can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile while preserving or enhancing its desired pharmacological activity.

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a logical framework for generating a library of this compound derivatives for systematic Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Strategic Planning

The key to an efficient synthesis is a robust retrosynthetic strategy. The target scaffold presents two primary synthetic challenges: the formation of the C-C bond creating the biphenyl core and the construction of the sulfonamide functional group.

Our analysis identifies the Suzuki-Miyaura cross-coupling as the most strategic approach for constructing the biphenyl core due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5][6] The sulfonamide synthesis is most reliably achieved via the reaction of a sulfonyl chloride with an appropriate amine source.

G cluster_target Target Molecule cluster_disconnections Key Disconnections cluster_synthons Key Synthons / Precursors Target This compound Derivative Biphenyl_bond Biphenyl C-C Bond Target->Biphenyl_bond Disconnect 1 (Suzuki Coupling) Sulfonamide_bond Sulfonamide S-N Bond Target->Sulfonamide_bond Disconnect 2 (Sulfonamide Formation) Aryl_Halide Aryl Halide (A) (with Sulfonyl Chloride precursor) Biphenyl_bond->Aryl_Halide Boronic_Acid Arylboronic Acid (B) (with Carboxylic Acid precursor) Biphenyl_bond->Boronic_Acid Sulfonyl_Chloride Aryl Sulfonyl Chloride Sulfonamide_bond->Sulfonyl_Chloride Amine Amine / Ammonia Sulfonamide_bond->Amine

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthetic Workflow: A Modular Approach

The synthesis is designed as a modular workflow, allowing for the introduction of diversity at multiple points. The central steps involve a palladium-catalyzed cross-coupling followed by sulfonamide formation and final deprotection.

G StartA Precursor A: 2-Bromoaniline Derivative Suzuki Step 1: Suzuki-Miyaura Cross-Coupling StartA->Suzuki StartB Precursor B: 4-Carboxy-phenylboronic Acid (Ester Protected) StartB->Suzuki BiphenylAmine Biphenyl Amine Intermediate Suzuki->BiphenylAmine Pd Catalyst, Base Sandmeyer Step 2: Sandmeyer Reaction (Diazotization & SO2/CuCl) BiphenylAmine->Sandmeyer 1. NaNO₂, HCl 2. SO₂, CuCl SulfonylChloride 2'-Sulfonylchloride- biphenyl-4-carboxylate Sandmeyer->SulfonylChloride Sulfonamidation Step 3: Sulfonamidation (R¹R²NH) SulfonylChloride->Sulfonamidation Amine, Base ProtectedFinal Protected Target Scaffold Sulfonamidation->ProtectedFinal Hydrolysis Step 4: Hydrolysis (Ester Deprotection) ProtectedFinal->Hydrolysis LiOH or HCl FinalProduct Final Derivative Library Hydrolysis->FinalProduct

Caption: Modular synthetic workflow for derivative library generation.

Detailed Experimental Protocols

Important Note: All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be handled with care, and anhydrous conditions should be maintained where specified.

Protocol 1: Synthesis of Biphenyl Core via Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a palladium catalyst to couple an aryl bromide with an arylboronic acid. The use of an aqueous base like K₂CO₃ makes the reaction tolerant to a wide range of functional groups and simplifies byproduct removal.[6] The carboxylic acid is protected as a methyl ester to prevent interference with the basic reaction conditions.

  • Reagents:

    • Methyl 4-bromobenzoate (1.0 eq)

    • (2-Aminophenyl)boronic acid (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Toluene and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add Methyl 4-bromobenzoate, (2-Aminophenyl)boronic acid, and K₂CO₃.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biphenyl amine intermediate (Methyl 2'-amino-biphenyl-4-carboxylate).

Protocol 2: Preparation of 2'-Sulfonyl Chloride Intermediate

Rationale: The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine into a sulfonyl chloride.[7] The amine is first converted to a diazonium salt under cold, acidic conditions, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst.

  • Reagents:

    • Methyl 2'-amino-biphenyl-4-carboxylate (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Sulfur Dioxide (SO₂) solution in acetic acid

    • Copper(I) Chloride (CuCl) (catalytic amount)

  • Procedure:

    • Dissolve the biphenyl amine intermediate in a mixture of acetic acid and concentrated HCl. Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of NaNO₂ in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of SO₂ saturated in acetic acid and add a catalytic amount of CuCl. Cool this solution to 10-15°C.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

    • Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the desired intermediate (Methyl 2'-(chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylate).

Protocol 3: Sulfonamide Formation

Rationale: Aryl sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophilic amines to form the sulfonamide bond.[8][9] The reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Reagents:

    • Methyl 2'-(chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylate (1.0 eq)

    • Ammonia (0.5 M solution in dioxane) or desired primary/secondary amine (2.2 eq)

    • Pyridine or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the sulfonyl chloride intermediate in the chosen solvent.

    • Cool the solution to 0°C.

    • Slowly add the amine solution. If using an amine salt, add a base like triethylamine (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, dilute the mixture with DCM and wash with 1M HCl (to remove excess amine and pyridine), followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by column chromatography or recrystallization to obtain the protected 2'-sulfamoyl-biphenyl-4-carboxylate derivative.

Protocol 4: Ester Hydrolysis to Yield Final Carboxylic Acid

Rationale: Saponification using a strong base like lithium hydroxide is a standard method for hydrolyzing methyl esters to the corresponding carboxylic acid. The reaction is typically clean and high-yielding.

  • Reagents:

    • Protected 2'-sulfamoyl-biphenyl-4-carboxylate derivative (1.0 eq)

    • Lithium Hydroxide (LiOH) (3.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • Procedure:

    • Dissolve the ester in the THF/Water solvent mixture.

    • Add LiOH and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

    • The carboxylic acid product will precipitate. If it remains in solution, extract with ethyl acetate.

    • Collect the solid by filtration or dry the combined organic extracts over Na₂SO₄.

    • Remove the solvent to yield the final this compound derivative.

Strategy for Structure-Activity Relationship (SAR) Studies

A systematic SAR study involves modifying specific regions of the core scaffold and evaluating the impact on biological activity. The modular nature of the synthesis allows for diversification at three key positions.

Caption: Key diversification points for SAR exploration.

  • Position R¹/R² (Sulfonamide): By varying the amine used in Protocol 3 (from ammonia to primary and secondary amines), one can probe the necessity of the N-H hydrogen bond donor and introduce groups that alter lipophilicity.[10]

  • Position R³ (Carboxylic Acid Ring): Using substituted 4-bromobenzoates in Protocol 1 allows for the introduction of electron-donating or electron-withdrawing groups, which can tune the electronics of the system and probe for specific interactions.

  • Position R⁴ (Sulfonamide Ring): Utilizing different substituted (2-aminophenyl)boronic acids in Protocol 1 can alter the dihedral angle between the two phenyl rings, a critical parameter for optimal receptor fit.

Data Presentation for SAR Analysis

The results of the SAR study should be organized systematically to facilitate analysis. A tabular format is highly recommended.

Compound IDR⁴Biological Activity (IC₅₀, nM)
Parent-01 HHHH1500
Deriv-02 MeHHH950
Deriv-03 MeMeHH2100
Deriv-04 HHClH780
Deriv-05 HHHF450

Conclusion

The synthetic route detailed herein provides a robust and flexible platform for the generation of this compound derivatives. By leveraging a modular strategy centered around the Suzuki-Miyaura cross-coupling and classical sulfonamide formation, researchers can efficiently produce a diverse library of compounds. This systematic approach is essential for conducting thorough SAR studies, ultimately enabling the fine-tuning of molecular properties to identify drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

References

  • Vertex AI Search. (n.d.). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • National Center for Biotechnology Information. (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • ResearchGate. (n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • Taylor & Francis Online. (2021). Recent developments in the synthesis of N-aryl sulfonamides.
  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • BenchChem. (n.d.). A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis.
  • ACS Publications. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
  • BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of biphenyl sulfonamides.
  • ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

Sources

Troubleshooting & Optimization

overcoming solubility issues with 2'-Sulfamoyl-biphenyl-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Development Guide[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: 2'-Sulfamoyl-biphenyl-4-carboxylic acid presents a classic "solubility paradox" common in fragment-based drug discovery and Sartan-related synthesis. While it possesses polar handles (carboxylic acid and sulfonamide), the hydrophobic biphenyl core drives rapid aggregation in aqueous media.

The Mechanism: The molecule behaves as a pH-dependent amphiphile.

  • Acidic pH (< 4.0): The carboxylic acid (

    
    ) and sulfonamide (
    
    
    
    ) are protonated/neutral. Solubility is negligible.
  • Physiological pH (7.4): The carboxylate is ionized (

    
    ), but the sulfonamide remains neutral. The molecule is mono-anionic but retains significant lipophilicity due to the aromatic rings. Risk of "crash out" is high  during the transition from DMSO to buffer.
    
  • Basic pH (> 10.5): Both groups are ionized. Solubility is high.

This guide provides the protocols required to navigate these physicochemical constraints.

Module 1: Stock Solution Management

The majority of "assay failures" originate in the freezer, not the plate.

The DMSO Hygroscopicity Trap

Dimethyl sulfoxide (DMSO) is hygroscopic.[1][2][3][4] It absorbs atmospheric water, which can reach 10% (v/v) within 24 hours of exposure to humid air.

  • Consequence: As water content rises, the solubility power of DMSO drops logarithmically. Your 10 mM "solution" may essentially be a 10 mM suspension of micro-crystals.

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO unless explicitly dried.

  • Dissolution Mechanics:

    • Do not rely on vortexing alone. The biphenyl lattice energy requires thermal disruption.

    • Step: Sonicate in a water bath at 35°C for 10 minutes .

    • Visual Check: Hold the vial against a light source. The solution must be free of Schlieren lines (wavy refraction patterns indicating density gradients).

  • Storage:

    • Aliquot into single-use amber glass vials (avoid polypropylene if storing >1 month to prevent leaching).

    • Store at -20°C.

    • Critical: Do not re-freeze aliquots more than once.

Module 2: The "Intermediate Dilution" Strategy

Preventing Solvent Shock

Directly pipetting 1 µL of 10 mM DMSO stock into 99 µL of aqueous buffer causes a massive local polarity shift. The compound precipitates at the interface before it can disperse.

The Correct Workflow

Use an intermediate dilution step (Intermediate Solvent Front) to step down the hydrophobicity gradually.

Table 1: Solvent Compatibility Matrix

Solvent SystemSuitabilityNotes
100% DMSO ExcellentStock storage only.
50% DMSO / 50% Water POOR Danger Zone: Exothermic mixing often triggers precipitation.
PEG-400 (Low MW) GoodExcellent co-solvent for intermediate steps.
Ethanol ModerateEvaporation issues; avoid for long incubations.
Validated Dilution Protocol

Goal: Prepare a 100 µM Assay Working Solution (1% DMSO final).

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into 100% DMSO (not buffer) to get 1 mM.

    • Why? Pipetting 10 µL is more accurate than 1 µL, reducing CV%.

  • The "Shift" Step: Dilute the 1 mM DMSO solution 1:100 into pre-warmed (37°C) Assay Buffer while vortexing the buffer .

    • Technique: Inject the DMSO stream directly into the vortex vortex, not onto the wall of the tube.

Visualizing the Solubility Logic

The following decision tree illustrates the remediation pathway when precipitation is observed.

SolubilityLogic Start Precipitation Observed in Assay Buffer CheckpH Check Buffer pH (Is pH < 5.0?) Start->CheckpH AdjustpH Adjust pH > 7.0 (Ionize Carboxyl Group) CheckpH->AdjustpH Yes CheckConc Check Final Concentration (Is > 100 µM?) CheckpH->CheckConc No Dilution Implement Serial Dilution (Avoid Shock) AdjustpH->Dilution CheckConc->Dilution Yes AddCosolvent Add Co-solvent (0.01% Triton X-100 or 5% PEG-400) CheckConc->AddCosolvent No Success Proceed to Assay Dilution->Success AddCosolvent->Success Failure Switch to Cyclodextrin Formulation AddCosolvent->Failure Still Cloudy

Figure 1: Troubleshooting Logic Flow for Biphenyl-Carboxylic Acid Solubility.

Module 3: Assay Buffer Chemistry

The buffer composition is as critical as the solvent. For this compound, the ionic strength and pH are the primary levers.

pH Strategy (The Henderson-Hasselbalch Factor)

You must operate at a pH where the carboxylic acid is fully deprotonated.

  • Target pH: 7.4 to 8.0.

  • Buffer Selection:

    • Recommended: Tris-HCl or HEPES (Better organic tolerance than Phosphate).

    • Avoid: PBS (Phosphate Buffered Saline) at high concentrations (>50 mM) if possible. High ionic strength "salts out" hydrophobic compounds.

Additive Strategy

If the compound aggregates at pH 7.4, add a non-ionic surfactant below its Critical Micelle Concentration (CMC).

  • Tween-20: 0.01% (v/v)

  • Triton X-100: 0.01% (v/v)

  • Mechanism: These surfactants coat the hydrophobic biphenyl core, preventing the formation of micro-crystalline seeds.

Module 4: Quality Control (Is it actually soluble?)

Do not assume solubility based on a clear tube. Micro-aggregates (colloids) can inhibit enzymes promiscuously, leading to false positives.

The Nephelometry Check (or UV-Vis Surrogate)

If you lack a nephelometer (light scattering detector), use a standard plate reader:

  • Prepare your assay plate with compound + buffer (no enzyme/cells).

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength).

  • Analysis:

    • Optical Density (OD) < 0.005: Soluble.

    • OD > 0.01: Aggregation present.

    • OD > 0.05: Visible precipitation.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in plastic plates? A: Caution is advised. The biphenyl core is lipophilic and will bind to polystyrene. Use Polypropylene (PP) plates or "Low-Binding" surface treated plates for serial dilutions.

Q: My IC50 shifts dramatically between runs. Why? A: This is likely a solubility artifact. If the compound is on the edge of crashing out, slight variations in temperature (20°C vs 25°C) or pipetting speed will change the effective concentration. Switch to the Intermediate Dilution Strategy (Module 2) to stabilize the system.

Q: Can I use Cyclodextrins? A: Yes. If the compound is stubborn, using HP-β-Cyclodextrin (2-hydroxypropyl-beta-cyclodextrin) at 5-10 equivalents in the buffer can encapsulate the biphenyl tail while leaving the polar groups exposed. This is the "nuclear option" for solubility.

References

  • Assay Guidance Manual (NCBI).

    • Source:

  • PubChem Compound Summary. Biphenyl-4-carboxylic acid (Physicochemical Properties).

    • Source:

  • Di, L., & Kerns, E. H. (2006).

    • Context: Discusses the "Salting out" effect in PBS vs. HEPES.
    • Source:

  • Sigma-Aldrich Technical Bulletins. Handling DMSO and Hygroscopic Solvents.

    • Source:

Sources

Technical Support Center: 2'-Sulfamoyl-biphenyl-4-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Sartan Intermediates

Executive Summary

2'-Sulfamoyl-biphenyl-4-carboxylic acid is a critical scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans). Its purification is governed by two competing functional groups: the hydrophilic, acidic carboxylic acid (


) and the polar, H-bond donating sulfonamide (

).

Successful crystallization requires balancing impurity rejection (specifically Palladium residues from Suzuki coupling and regioisomers) with polymorph control . This guide prioritizes a pH-swing reactive crystallization as the primary purification method, followed by a solvent-mediated polishing step.

Module 1: The "Golden Standard" Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best for: Primary isolation from crude reaction mixtures, removal of inorganic salts and Palladium.

ParameterSpecificationRationale
Dissolution Solvent 1.0 M NaOH (aq)Converts the acid to the highly soluble carboxylate salt (

).
Scavenger Activated Carbon (Type CP-97) or Thiol-SilicaAdsorbs Pd(0) and Pd(II) species from the Suzuki coupling.
Clarification 0.45

m filtration
Removes insoluble inorganic salts and carbon fines.
Acidification 37% HCl (dropwise) to pH 2.0Protonates the carboxylate. The sulfonamide remains neutral, inducing precipitation.
Temperature

Acidify warm to promote crystal growth over nucleation (avoids fines).
Protocol B: Solvent-Mediated Recrystallization (Polishing)

Best for: Final purity upgrade (>99.5%) and polymorph locking.

  • Dissolution: Suspend crude solid in Ethanol/Water (90:10 v/v) at reflux (

    
    ).
    
  • Saturation: Add solvent until clear. If haze persists, hot filter.

  • Cooling: Ramp to

    
     over 30 mins. Seed with 0.5 wt% pure crystals.
    
  • Aging: Hold at

    
     for 1 hour (Ostwald Ripening).
    
  • Isolation: Cool to

    
     at 
    
    
    
    . Filter and wash with cold Ethanol.

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision nodes during the purification process.

CrystallizationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Dissolution Dissolution in 1M NaOH (pH > 12) Start->Dissolution Exothermic CarbonTreat Pd Scavenging (Activated Carbon/Celite) Dissolution->CarbonTreat Agitate 2h Filter Clarification Filtration (Remove Pd & Insolubles) CarbonTreat->Filter Acidify Controlled Acidification (HCl to pH 4.5 -> Seed -> pH 2.0) Filter->Acidify Slow Addition Isolate Filtration & Wash (Water/Acid Wash) Acidify->Isolate Precipitation QC QC Check: Purity & Color Isolate->QC Recryst Polishing Recrystallization (EtOH/Water) QC->Recryst Fail (Color/Org. Impurity) Final Final API Intermediate (>99.5% Purity) QC->Final Pass Recryst->Final

Figure 1: Logical workflow for the purification of this compound, emphasizing the critical pH-swing and Pd-removal steps.

Module 3: Troubleshooting & FAQs

Category 1: Impurity & Color Issues

Q: My crystals are grey/brown even after crystallization. How do I remove the color? A: The color is likely residual Palladium from the cross-coupling reaction.

  • Root Cause: Pd complexes often occlude within the crystal lattice if precipitation is too fast.

  • Fix: You must perform a scavenging step in the dissolved state (Protocol A).

    • Re-dissolve the solid in 1M NaOH.

    • Add Thiol-functionalized silica (more effective than carbon for Pd) or Activated Carbon (10 wt%).

    • Stir at

      
       for 2 hours.
      
    • Filter through a Celite pad before re-acidifying.

Q: I see a "shoulder" peak in HPLC at RRT 0.95. What is it? A: This is likely the Regioisomer or the Des-bromo starting material.

  • Root Cause: Suzuki couplings can produce homocoupled byproducts or isomers depending on the catalyst ligand.

  • Fix: These organic impurities are lipophilic. The pH swing (Protocol A) is poor at rejecting them because they also protonate/deprotonate.

    • Action: Switch to Protocol B (Ethanol/Water) . The organic impurities are more soluble in the mother liquor (ethanol) and will be purged during the filtration wash.

Category 2: Physical Form & Filtration[1][2][3]

Q: The product "oils out" (forms a sticky gum) instead of crystallizing. A: This occurs when the Metastable Zone Width (MSZW) is exceeded too rapidly.

  • Mechanism: The compound is amphiphilic. In Ethanol/Water, if you add water (antisolvent) too fast, you create a liquid-liquid phase separation (LLPS) before the crystal lattice can form.

  • Fix:

    • Seed the batch: Add 0.1% pure seed crystals at the cloud point.

    • Slow Down: Reduce the cooling rate to

      
      .
      
    • Temperature: Ensure the mixture is kept above the oiling-out temperature (usually

      
      ) during the initial water addition.
      

Q: Filtration takes hours. The filter cake is slimy. A: You have generated fines or amorphous material due to "Crash Cooling."

  • Fix: Implement an Ostwald Ripening cycle.

    • Heat the slurry back up to

      
       (do not dissolve completely).
      
    • Stir for 2 hours. The small "fines" will dissolve and redeposit onto the larger crystals.

    • Cool slowly. This improves particle size distribution (PSD) and filtration speed.

Module 4: Advanced Mechanism (Solubility Map)

Understanding the pH-dependent solubility is vital for yield maximization.

SolubilityLogic pH12 pH > 10 (Fully Soluble) Species: R-COO⁻ / R-SO₂NH⁻ pH4 pH ~ 4.5 (Precipitation Onset) Species: R-COOH / R-SO₂NH₂ pH12->pH4 Add HCl Protonation of Sulfonamide first pH1 pH < 2.0 (Maximum Yield) Species: R-COOH (Solid) pH4->pH1 Full Protonation of Carboxylic Acid Lowest Solubility

Figure 2: Solubility transition states. Note that while Sulfonamides are weak acids, the Carboxylic acid protonation drives the bulk precipitation.

References

  • Sartan Synthesis & Purification

    • Process for the preparation of sartan derivatives and intermediates.[1] (US Patent 7,868,180B2). Describes the Suzuki coupling and subsequent crystallization of biphenyl intermediates using ethyl acetate/hexanes and aqueous workups.

  • Biphenyl Carboxylic Acid Properties

    • Biphenyl-4-carboxylic acid Physical Properties.[2][3][1][4][5][6] (Cheméo / NIST).[2][5] Provides solubility data (insoluble in water, soluble in ethanol) and pKa values (~4.19) essential for designing the pH swing.

  • Sulfonamide/Carboxylic Acid Crystallization

    • Solvent design for crystallization of carboxylic acids. (Karunanithi et al., Computers & Chemical Engineering).[7] Discusses the impact of solvent polarity and H-bonding on the morphology of carboxylic acid crystals.

  • General Purification Protocols

    • Purification of Laboratory Chemicals (Sixth Edition).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Sulfamoylation of Biphenyl Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamoylated biphenyl carboxylic acid derivatives. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this transformation and optimize your reaction conditions for maximal yield and purity.

Introduction: The Synthetic Challenge

The direct sulfamoylation of a carboxylic acid is not a standard transformation due to the inherent chemical properties of the carboxyl group. The acidic proton can interfere with basic reagents, and the carboxylate, once formed, is a relatively weak nucleophile compared to alcohols or amines. Therefore, a successful strategy requires activating the carboxylic acid to enhance its electrophilicity before introducing the sulfamoyl moiety.

The most reliable and scientifically sound approach involves a two-step process:

  • Activation: Conversion of the biphenyl carboxylic acid into a highly reactive acyl intermediate, such as an acyl chloride.

  • Coupling: Reaction of the activated intermediate with a suitable sulfamoylating agent.

This guide is structured around this robust, two-step workflow.

Experimental Workflow Overview

The following diagram outlines the recommended synthetic strategy.

Sulfamoylation_Workflow Start Biphenyl Carboxylic Acid (Starting Material) Activation Step 1: Acyl Activation (e.g., with SOCl₂ or (COCl)₂) Start->Activation Reagent Selection Intermediate Biphenyl Acyl Chloride (Reactive Intermediate) Activation->Intermediate Anhydrous Conditions Coupling Step 2: Nucleophilic Acyl Substitution (e.g., with Sulfamic Acid Salt + Base) Intermediate->Coupling Temperature Control Workup Aqueous Workup & Extraction Coupling->Workup pH Adjustment Purification Purification (Crystallization or Chromatography) Workup->Purification Solvent Selection Product Biphenyl Acyl Sulfamate (Final Product) Purification->Product

Caption: General two-step workflow for the sulfamoylation of biphenyl carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the direct, one-step sulfamoylation of a carboxylic acid so difficult?

The primary challenge lies in the dual nature of the carboxylic acid group. It possesses an acidic proton which will be readily abstracted by any basic sulfamoylating reagent or catalyst, forming a carboxylate. While this carboxylate is nucleophilic, it is significantly less reactive than amines or alcohols. Furthermore, many sulfamoylating agents, like sulfamoyl chloride, are unstable in the presence of bases or nucleophiles, leading to decomposition pathways that compete with the desired reaction.

Q2: What is the most effective method for activating the biphenyl carboxylic acid?

Conversion to an acyl chloride is the most common and effective activation strategy. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles.

  • Thionyl chloride (SOCl₂): This is a cost-effective and highly efficient reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[1]

  • Oxalyl chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride works under milder conditions, typically with a catalytic amount of DMF.

ReagentTypical SolventTemperatureKey Considerations
Thionyl Chloride (SOCl₂)Toluene, DCM, or neatRoom Temp to RefluxUse in a well-ventilated fume hood. Excess reagent is easily removed by evaporation.
Oxalyl Chloride ((COCl)₂)DCM, THF0 °C to Room TempRequires a catalyst (e.g., DMF). Reaction is often cleaner but the reagent is more expensive.
Q3: Which sulfamoylating agent should I use to react with the activated acyl chloride?

For reacting with a highly electrophilic acyl chloride, a simple and stable source of the H₂NSO₂- group is ideal. Sulfamic acid (H₂NSO₃H) or its salts (e.g., sodium sulfamate) are excellent candidates. The reaction requires a non-nucleophilic base to neutralize the HCl generated during the coupling step.

Q4: What are the most critical reaction parameters to control during the coupling step?
  • Temperature: This reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to the sulfamate solution is crucial to prevent side reactions and decomposition.[2]

  • Stoichiometry: A slight excess of the sulfamoylating agent may be used to ensure complete consumption of the valuable acyl chloride intermediate. The amount of base should be sufficient to neutralize all generated acid.

  • Anhydrous Conditions: The acyl chloride intermediate is extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid.[3] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step synthesis.

Problem 1: Low or No Yield of the Final Product

Low overall yield is the most common issue, and pinpointing the cause requires systematic investigation.[2][4]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Step1 Analyze Step 1: Acyl Chloride Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Coupling Reaction Check_Step1->Check_Step2 Complete? Sol_Step1 • Use fresh SOCl₂ • Ensure anhydrous conditions • Confirm SM consumption by TLC/LCMS Check_Step1->Sol_Step1 Incomplete? Check_Workup Analyze Workup & Purification Check_Step2->Check_Workup Complete? Sol_Step2 • Maintain low temperature (0 °C) • Check base quality/quantity • Use a catalyst (e.g., DMAP) Check_Step2->Sol_Step2 Incomplete? Sol_Workup • Avoid acidic workup (product hydrolysis) • Perform multiple extractions • Minimize silica gel contact time Check_Workup->Sol_Workup Problem?

Caption: Decision tree for troubleshooting low reaction yields.

Scenario: Analysis of the crude reaction mixture shows mainly unreacted biphenyl carboxylic acid.

  • Potential Cause: Failure of the activation step. Thionyl chloride may have decomposed due to improper storage, or trace amounts of water in the reaction flask could have quenched the reagent and hydrolyzed the acyl chloride as it formed.[3]

  • Solution:

    • Ensure all glassware is rigorously dried before use.

    • Use a freshly opened bottle of thionyl chloride or distill it before use.

    • Confirm the formation of the acyl chloride in a small test reaction (e.g., by reacting with methanol to see if the methyl ester is formed) before proceeding to the coupling step.

Scenario: The acyl chloride appears to form, but the final product yield is still low.

  • Potential Cause A: Hydrolysis of the product. The target acyl sulfamate may be unstable, particularly under acidic or strongly basic conditions during the workup.[5] The S-N bond in sulfamides and related structures can be labile.

  • Solution A: Maintain a neutral or slightly basic pH during the aqueous workup. Avoid prolonged exposure to strong acids or bases.

  • Potential Cause B: Inefficient purification. The product is likely a polar, anionic compound that may be partially soluble in water or adhere strongly to silica gel.[5][6]

  • Solution B:

    • During extraction, use a sufficient volume of organic solvent and perform multiple extractions to ensure complete recovery from the aqueous phase.[7]

    • If using column chromatography, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

    • Attempt purification by recrystallization as a non-chromatographic alternative.[8]

Problem 2: Formation of Significant Side Products

Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.

  • Potential Cause: Dimerization or sulfone formation. Under certain conditions, especially at elevated temperatures, the intermediate acyl chloride or the sulfamoylating agent can undergo self-condensation or other decomposition pathways.[7]

  • Solution:

    • Strictly control the temperature of both the activation and coupling steps. Add reagents dropwise to manage any exotherms.[4]

    • Ensure the stoichiometry is correct. Using a large excess of the activating agent or base can sometimes promote side reactions.

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.

Experimental Protocols

Protocol 1: Synthesis of Biphenyl-4-carbonyl chloride (Activation Step)
  • In a fume hood, equip a flame-dried, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Add biphenyl-4-carboxylic acid (1.0 eq) to the flask.

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq), either neat or in an anhydrous solvent like toluene.

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester by TLC or LC-MS.

  • Once the starting material is consumed, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude biphenyl-4-carbonyl chloride, a solid or oil, should be used immediately in the next step without purification.

Protocol 2: Sulfamoylation of Biphenyl-4-carbonyl chloride (Coupling Step)
  • In a separate, flame-dried flask under an inert atmosphere, prepare a suspension of sulfamic acid (1.2 eq) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine, 2.5 eq) in an anhydrous solvent (e.g., DCM or THF).

  • Cool this suspension to 0 °C in an ice bath.

  • Dissolve the crude biphenyl-4-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold sulfamic acid suspension over 20-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.

  • Upon completion, carefully quench the reaction by pouring it into cold water.

  • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or flash column chromatography.

Reaction Mechanism

The key coupling step is a nucleophilic acyl substitution. The nitrogen atom of the deprotonated sulfamic acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of nucleophilic acyl substitution for the coupling step.

References

  • Egbujor, M. C., et al. (n.d.). Reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available at: [Link]

  • Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. Available at: [Link]

  • Rapp, P. B., et al. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Chemistry Portal. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Renaud, P., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Wang, T., et al. (n.d.). Photocatalyst-Free Activation of Sulfamoyl Chlorides for Regioselective Sulfamoyl-Oximation of Alkenes via Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) Relay Strategy. Organic Letters. Available at: [Link]

  • Guedes, R. A., et al. (n.d.). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PMC. Available at: [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. Available at: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields? Available at: [Link]

  • Hopkins, A., & Williams, A. (1982). Carboxyl group participation in sulfate and sulfamate group transfer reactions. OSTI.GOV. Available at: [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Garg, N. K., et al. (n.d.). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Available at: [Link]

  • Al-Horani, R. A., & Desai, U. R. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Al-Horani, R. A., & Desai, U. R. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. Available at: [Link]

  • Taylor, M. S. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. PubMed. Available at: [Link]

  • König, B., et al. (n.d.). Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids. PMC. Available at: [Link]

  • Reddit r/chemistry. (2018). Common ways to lose product and reduce yield? Available at: [Link]

  • Williams, A., et al. (n.d.). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Wang, D.-Y., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Available at: [Link]

  • Sci-Hub. (n.d.). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. Available at: [Link]

  • Khan Academy. (2019). 08.10 A Reactivity Map of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

Sources

Technical Support Center: Characterization of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Sulfamoyl-biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this molecule. Drawing from extensive field experience and established analytical principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Molecule and its Challenges

This compound is a multifaceted molecule featuring a biphenyl core, a carboxylic acid group, and a sulfamoyl moiety. This unique combination of functional groups, while integral to its potential therapeutic applications, presents a distinct set of challenges in its analytical characterization.[1] The biphenyl structure provides rigidity and stability, while the carboxylic acid and sulfamoyl groups introduce polarity, hydrogen bonding capabilities, and potential for complex intermolecular interactions.[1][2]

Researchers may encounter difficulties related to:

  • Solubility: The presence of both hydrophobic (biphenyl) and hydrophilic (carboxylic acid, sulfamoyl) groups can lead to challenging solubility profiles in common analytical solvents.

  • Purity Analysis: The presence of structurally similar impurities from the synthesis, such as starting materials or side-products, can complicate chromatographic separation and spectral interpretation.

  • Structural Elucidation: Overlapping signals in NMR spectra and ambiguous fragmentation patterns in mass spectrometry can make definitive structural confirmation complex.

  • Solid-State Characterization: The potential for polymorphism, where the compound exists in multiple crystalline forms, can significantly impact its physical properties and bioavailability.[3][4][5]

This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

FAQ 1: I'm observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

Answer:

Poor peak shape for this compound is a common issue and can stem from several factors related to its chemical nature.

Causality:

  • Secondary Interactions: The acidic carboxylic acid and the polar sulfamoyl group can engage in secondary interactions with residual silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing.

  • Mobile Phase pH: The ionization state of both the carboxylic acid and the sulfamoyl group is pH-dependent. An inappropriate mobile phase pH can lead to a mixed-mode retention mechanism, causing peak distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH:

    • Step 1: Buffer the aqueous portion of your mobile phase. For this acidic compound, a pH of around 2.5-3.5 is a good starting point to suppress the ionization of the carboxylic acid. This will promote a more consistent hydrophobic retention mechanism. Use a buffer like phosphate or formate.

    • Step 2: If tailing persists, consider using a mobile phase with a slightly higher pH (e.g., pH 6-7) to fully ionize the carboxylic acid. In this case, ensure your column is stable at this pH.

  • Mitigate Secondary Interactions:

    • Step 1: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

    • Step 2: Add a competitive agent to the mobile phase, such as a small amount of a volatile amine (e.g., 0.1% triethylamine), to block the active silanol sites. However, be mindful that this can alter selectivity.

  • Address Potential Overload:

    • Step 1: Prepare a dilution series of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing column overload.

    • Step 2: Determine the optimal concentration range for your analysis that maintains a symmetrical peak shape.

Workflow for HPLC Troubleshooting:

HPLC_Troubleshooting start Poor Peak Shape check_pH Adjust Mobile Phase pH (e.g., 2.5-3.5) start->check_pH check_secondary Address Secondary Interactions (End-capped column, competitive agent) start->check_secondary check_overload Check for Column Overload (Dilute sample) start->check_overload solution Symmetrical Peak check_pH->solution check_secondary->solution check_overload->solution

Caption: Troubleshooting workflow for poor HPLC peak shape.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 2: The proton signals in the aromatic region of my ¹H NMR spectrum are complex and overlapping. How can I confidently assign the protons of the two phenyl rings?

Answer:

The complex aromatic region is expected for a disubstituted biphenyl system. The restricted rotation around the C-C single bond between the two phenyl rings can also lead to distinct magnetic environments for the protons.

Causality:

  • Signal Multiplicity and Overlap: The protons on both rings will appear as doublets and triplets (or more complex multiplets) due to spin-spin coupling, and these signals often overlap, making direct assignment challenging.

  • Through-Space Effects: The sulfamoyl group can influence the chemical shifts of nearby protons on the adjacent phenyl ring through steric and electronic effects.

Protocol for Structural Elucidation:

  • Acquire a High-Field NMR Spectrum: If possible, use a higher field spectrometer (e.g., 600 MHz or above) to increase signal dispersion and reduce overlap.

  • Perform 2D NMR Experiments:

    • Step 1: COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other within the same spin system (i.e., on the same phenyl ring). You will see cross-peaks connecting adjacent protons.

    • Step 2: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the relative orientation of the two phenyl rings and assigning protons on different rings that are spatially proximate. For instance, a NOE between a proton on the sulfamoyl-bearing ring and a proton on the carboxylic acid-bearing ring can confirm their proximity.

    • Step 3: HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.

    • Step 4: HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the connectivity of the entire molecule, for example, by observing a correlation from a proton on one ring to the carbon of the other ring at the biphenyl linkage.

Data Interpretation Logic:

NMR_Assignment H_NMR 1D ¹H NMR (Complex Aromatic Region) COSY 2D COSY (Identify Spin Systems on Each Ring) H_NMR->COSY NOESY 2D NOESY/ROESY (Through-Space Correlations Between Rings) H_NMR->NOESY HSQC_HMBC 2D HSQC & HMBC (Confirm C-H Connectivity and Long-Range Correlations) COSY->HSQC_HMBC NOESY->HSQC_HMBC Assignment Unambiguous Proton and Carbon Assignment HSQC_HMBC->Assignment

Caption: Logical workflow for NMR signal assignment.

Section 3: Mass Spectrometry (MS)

FAQ 3: I am struggling to get a clear molecular ion peak and my fragmentation pattern is not what I expected in ESI-MS. What could be the issue?

Answer:

The presence of both acidic and basic sites (carboxylic acid and sulfamoyl group) can lead to complex behavior in electrospray ionization (ESI).

Causality:

  • Ionization Mode: In positive ion mode, you might see the protonated molecule [M+H]⁺, but also adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace salts in your solvent or sample. In negative ion mode, you will likely observe the deprotonated molecule [M-H]⁻. The efficiency of ionization can vary significantly between positive and negative modes.

  • In-Source Fragmentation: The sulfamoyl group can be labile under certain ESI conditions, leading to fragmentation within the ion source before the ions reach the mass analyzer. This can result in a weak or absent molecular ion peak.

  • Fragmentation Pathway: The fragmentation of sulfonamides can proceed through various pathways, including loss of SO₂, NH₂, or the entire sulfamoyl group, which might not be immediately intuitive.[6]

Troubleshooting Protocol:

  • Optimize Ionization Mode:

    • Step 1: Run the analysis in both positive and negative ion modes to see which provides a more intense and stable molecular ion signal. For this molecule, negative ion mode is often more successful due to the acidic proton on the carboxylic acid.

    • Step 2: If using positive ion mode, ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.

  • Minimize In-Source Fragmentation:

    • Step 1: Reduce the cone voltage or fragmentor voltage in the ion source. This will decrease the energy applied to the ions as they enter the mass spectrometer, minimizing premature fragmentation.

    • Step 2: Optimize the desolvation gas temperature and flow rate to ensure efficient solvent removal without excessive heating of the analyte.

  • Interpret Fragmentation Data:

    • Step 1: Look for characteristic neutral losses associated with the functional groups. For example, a loss of 44 Da (CO₂) from the deprotonated molecule in negative ion mode is a strong indicator of a carboxylic acid.

    • Step 2: In tandem MS (MS/MS), select the molecular ion as the precursor and acquire a product ion spectrum. This will provide a clearer picture of the fragmentation pathways. Common fragments for sulfonamides can be used as a reference.[6]

Expected Mass Spectrometry Data:

Ionization ModeAdduct/IonExpected m/zNotes
Positive ESI[M+H]⁺294.05Protonated molecule
Positive ESI[M+Na]⁺316.03Sodium adduct
Negative ESI[M-H]⁻292.03Deprotonated molecule

Section 4: Solid-State Characterization

FAQ 4: I have obtained different melting points and X-ray diffraction patterns for different batches of my synthesized this compound. What is happening?

Answer:

This is a classic sign of polymorphism, a phenomenon where a compound can exist in different crystalline forms.[4][7] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.

Causality:

  • Crystallization Conditions: The formation of a particular polymorph is highly sensitive to the conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities.[8]

  • Thermodynamic vs. Kinetic Forms: You may be isolating a thermodynamically stable form under one set of conditions and a metastable (kinetically favored) form under another. The metastable form may convert to the more stable form over time or with changes in temperature.

Protocol for Investigating Polymorphism:

  • Systematic Recrystallization Study:

    • Step 1: Recrystallize your compound from a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene).

    • Step 2: Vary the crystallization technique (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

  • Characterize Each Batch with Multiple Techniques:

    • Step 1: Differential Scanning Calorimetry (DSC): This will show the melting point and any phase transitions that occur upon heating. Different polymorphs will have different melting points and may show endothermic or exothermic transitions corresponding to solid-solid phase changes.

    • Step 2: Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.

    • Step 3: Thermogravimetric Analysis (TGA): This will determine if you have a solvate (a form containing solvent molecules in the crystal lattice) by showing weight loss at specific temperatures.

    • Step 4: Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle but measurable differences in their IR spectra due to variations in intermolecular interactions (e.g., hydrogen bonding).

Logical Approach to Polymorph Screening:

Polymorphism_Screening start Inconsistent Physical Properties recrystallization Systematic Recrystallization (Vary Solvents and Techniques) start->recrystallization DSC DSC Analysis (Melting Point, Phase Transitions) recrystallization->DSC PXRD PXRD Analysis (Definitive Identification of Crystalline Forms) recrystallization->PXRD TGA TGA Analysis (Check for Solvates) recrystallization->TGA IR IR Spectroscopy (Investigate Hydrogen Bonding) recrystallization->IR identification Identification and Characterization of Polymorphs DSC->identification PXRD->identification TGA->identification IR->identification

Caption: A systematic approach for polymorph screening.

References

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • ResearchGate. (PDF) Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • ACS Publications. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides | Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2) :. Retrieved from [Link]

  • NIH. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC. Retrieved from [Link]

  • PubMed. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • WSU. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • NIH. Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate - PMC. Retrieved from [Link]

  • Oxford Academic. Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals. Retrieved from [Link]

  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design. Retrieved from [Link]

  • PharmaCores. Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • YouTube. Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • PubMed Central. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC. Retrieved from [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. Retrieved from [Link]

  • Wikipedia. Sulfonamide (medicine). Retrieved from [Link]

Sources

stability issues of 2'-Sulfamoyl-biphenyl-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable protocols to ensure the integrity of your experiments.

The structure of this compound incorporates two key functional groups: a biphenyl carboxylic acid and a sulfonamide. The biphenyl core generally imparts significant thermal and chemical stability. However, the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are chemically reactive and can be susceptible to degradation under certain experimental conditions, particularly in solution.

This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our Troubleshooting Guides and Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: My compound concentration is decreasing over time in an aqueous buffer. What is the most likely cause?

A: The most probable cause is the hydrolysis of the sulfamoyl group. This reaction is a common degradation pathway for sulfonamides and can be significantly influenced by the pH of your solution.[1] Sulfonamides are generally resistant to hydrolysis at neutral and alkaline pH but can become susceptible to degradation under acidic conditions.[1][2][3]

Q2: Is this compound sensitive to light?

A: While the biphenyl core itself is relatively stable, aromatic compounds can be susceptible to photodegradation. It is a standard best practice in drug development to assume photosensitivity until proven otherwise. We strongly recommend protecting solutions from direct light, especially during long-term storage or extended experiments.[4]

Q3: Can my choice of solvent affect the stability of the compound?

A: Yes. Protic solvents, especially water, can participate directly in hydrolysis reactions. While organic solvents like DMSO or DMF are suitable for stock solutions, their presence in aqueous experimental media can alter polarity and solubility, indirectly affecting stability. Always use high-purity solvents and prepare fresh solutions for sensitive assays.

Q4: I am observing a new peak in my HPLC analysis after storing my sample. What could it be?

A: A new peak likely represents a degradation product. The primary suspect from hydrolysis would be biphenyl-2,4'-dicarboxylic acid (if the sulfamoyl group is hydrolyzed to a carboxylic acid) or more commonly, the cleavage of the S-N bond to yield the corresponding sulfonic acid and ammonia, or cleavage of the C-S bond. To confirm, you would need to perform a forced degradation study and characterize the degradants using techniques like LC-MS.

Q5: How should I store my stock and working solutions?

A: For maximum stability:

  • Stock Solutions: Prepare in a high-purity, anhydrous aprotic solvent like DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.

  • Working Solutions: Prepare fresh daily from your frozen stock. If using aqueous buffers, ensure the pH is controlled and use the solution promptly. Do not store dilute aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You observe significant variability in your assay results (e.g., IC₅₀ values) between experiments run on different days.

Caption: Troubleshooting inconsistent assay results.

The primary driver of inconsistent results is often compound instability under assay conditions. The sulfamoyl group is the most likely point of failure. Acid-catalyzed hydrolysis can occur because protonation of the sulfonamide nitrogen makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This leads to a time-dependent decrease in the concentration of the active compound, causing your measured biological effect to vary.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Your purity analysis by HPLC shows a clean peak initially, but new peaks appear after sample processing or short-term storage.

The most direct degradation pathway is the hydrolysis of the carbon-sulfur or sulfur-nitrogen bond in the sulfamoyl group.

G cluster_0 Hydrolysis of Sulfamoyl Group cluster_1 Analytical Observation Parent This compound Degradant1 Biphenyl-4-carboxylic acid-2'-sulfonic acid Parent->Degradant1 H₂O / H⁺ or OH⁻ (S-N Bond Cleavage) Degradant2 Ammonia (NH3) Parent->Degradant2 H₂O / H⁺ or OH⁻ (S-N Bond Cleavage) Observation Appearance of more polar peak(s) in Reverse-Phase HPLC Degradant1->Observation

Caption: Potential hydrolytic degradation pathway.

  • Characterize the Degradant: Use LC-MS to determine the mass of the new peak. This is the most critical step to confirm the identity of the degradation product.

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as detailed in the protocol below. This helps to confirm the degradation pathway and demonstrates the specificity of your analytical method.

  • Optimize Sample Handling: If degradation is confirmed, immediately adjust your sample handling protocol. This may include pH control of the HPLC mobile phase, using a chilled autosampler, and minimizing the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.

graph TD { A[Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN or MeOH)] --> B(Dispense Aliquots for Each Stress Condition); subgraph Stress Conditions C[Acid Hydrolysis: 0.1 M HCl] D[Base Hydrolysis: 0.1 M NaOH] E[Oxidation: 3% H₂O₂] F[Thermal: 80°C] G[Photolytic: ICH Q1B options] end B --> C; B --> D; B --> E; B --> F; B --> G; C & D & E & F & G --> H{Incubate for set time points (e.g., 2, 8, 24h)}; H --> I[Quench reaction (if needed, e.g., neutralize acid/base)]; I --> J[Dilute to working concentration]; J --> K[Analyze by HPLC-UV/DAD and LC-MS]; K --> L[Evaluate % degradation and identify major degradants]; }

Sources

addressing off-target effects of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Experimental Optimization

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "Double-Edged" Scaffold

Welcome to the technical support hub for 2'-Sulfamoyl-biphenyl-4-carboxylic acid . As a researcher using this compound, you are likely investigating Protein Tyrosine Phosphatase 1B (PTP1B) inhibition for diabetes, obesity, or oncology applications.

This molecule is a classic bidentate pharmacophore :

  • The Carboxylic Acid (4-COOH): Mimics the phosphate group of phosphotyrosine (pTyr), targeting the catalytic active site (Site A) of PTP1B.

  • The Sulfonamide (2'-SO₂NH₂): Designed to capture secondary interactions (Site B) or modulate solubility.

The Problem: While this scaffold is potent, it carries inherent "structural liabilities" that lead to specific off-target effects. This guide addresses the three most critical experimental failures associated with this compound: Carbonic Anhydrase interference , TCPTP selectivity , and Cellular Permeability .

Module 1: The Sulfonamide Liability (Carbonic Anhydrase)

Issue: Your biochemical IC50 data looks excellent, but you are observing unexplained pH shifts in your assay buffer or off-target toxicity in animal models (e.g., metabolic acidosis).

Root Cause: The primary sulfonamide (-SO₂NH₂) moiety is the hallmark pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] While you intended to target PTP1B, the sulfonamide group coordinates avidly with the Zinc (Zn²⁺) ion in the active site of ubiquitous enzymes like hCA-II (cytosolic) and hCA-IX (tumor-associated).

Troubleshooting Protocol: The CA Exclusion Workflow

Do not assume your compound is selective. You must experimentally validate that your observed phenotype is not driven by CA inhibition.

Step-by-Step Validation:

  • The "Acetazolamide" Counter-Screen:

    • Run your standard assay alongside Acetazolamide (a potent CA inhibitor) as a negative control for PTP1B.

    • If Acetazolamide shows activity in your readout, your assay is measuring CA activity, not PTP1B.

  • Esterase-Cleavable Prodrug Check:

    • If you are using an ester prodrug to improve permeability (see Module 3), ensure your assay buffer does not contain high levels of esterases unless intended. Free sulfonamides bind CA; esterified versions typically do not.

  • Direct hCA-II Binding Assay (Stopped-Flow CO₂ Hydration):

    • Reagent: Purified hCA-II (Sigma or equivalent).

    • Substrate: CO₂ saturated water.

    • Indicator: Phenol red (monitor color change from yellow to red).

    • Logic: If your compound inhibits the color change at <100 nM, you have a potent CA inhibitor.

FAQ: CA Interference

Q: Can I just methylate the sulfonamide to fix this? A: Yes, but proceed with caution. Converting


 to a tertiary sulfonamide (

) abolishes CA binding (steric hindrance prevents Zn²⁺ coordination). However, this often reduces PTP1B potency if the sulfonamide hydrogens were involved in H-bonding within the PTP1B B-site.

Module 2: The "Evil Twin" Problem (TCPTP Selectivity)

Issue: You see efficacy, but also significant toxicity (e.g., immune suppression or bone marrow defects).

Root Cause: T-Cell Protein Tyrosine Phosphatase (TCPTP/PTPN2) shares ~74% sequence identity with PTP1B in the catalytic domain. The active sites are nearly superimposable. The this compound scaffold often binds both indiscriminately.

Troubleshooting Protocol: Differential Binding Analysis

You cannot rely on simple colorimetric phosphatase assays (pNPP) to distinguish these two. You must use biophysical methods to detect subtle affinity differences.

Recommended Workflow:

ExperimentMethodSuccess Criteria
Primary Screen Enzyme Kinetic Assay (DiFMUP substrate)Determine

for both PTP1B and TCPTP. Target Selectivity Index (

) > 20.
Validation Surface Plasmon Resonance (SPR)Compare

rates. Selective inhibitors often have a longer residence time on PTP1B.
Cellular Check Nuclear vs. Cytosolic FractionationPTP1B is anchored to the ER (cytosolic face); TCPTP (45kDa isoform) is nuclear. If your compound affects nuclear substrates (e.g., STAT1), you are hitting TCPTP.

Module 3: The Cellular Disconnect (Permeability)

Issue: Your compound has a


 of 50 nM in the test tube but shows zero activity  in cell-based assays (e.g., insulin signaling in HepG2 cells) even at 100 µM.

Root Cause: The Carboxylic Acid (4-COOH) is fully ionized (COO⁻) at physiological pH (7.4). The cell membrane is a lipid bilayer that repels highly charged anionic species. The compound is bouncing off the cell surface.

Troubleshooting Protocol: The Prodrug Strategy

You must mask the charge to enter the cell.

Step-by-Step Optimization:

  • Synthesize the Methyl/Ethyl Ester:

    • Convert the 4-COOH to 4-COOMe.

    • Mechanism: The ester is neutral and lipophilic, allowing passive diffusion across the membrane.

    • Activation: Intracellular esterases hydrolyze the ester back to the active acid form (COOH).

  • PAMPA Assay (Parallel Artificial Membrane Permeability Assay):

    • Run both the Acid and the Ester forms.

    • Expectation: The Acid will have

      
       cm/s (impermeable). The Ester should be 
      
      
      
      cm/s.
  • Serum Shift Assay:

    • Sulfonamides bind heavily to Human Serum Albumin (HSA).

    • Run your cell assay in 1% FBS vs. 10% FBS. If potency drops 10-fold in high serum, your free drug concentration is too low.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for addressing failure modes associated with this scaffold.

TroubleshootingMatrix Start Observed Issue Issue1 High Biochemical Potency Low Cellular Activity Start->Issue1 Issue2 Unexplained Toxicity (Acidosis/Immune) Start->Issue2 Issue3 Assay Interference (Colorimetric) Start->Issue3 CheckCharge Check Permeability (Is COOH ionized?) Issue1->CheckCharge CheckOffTarget Check Off-Targets Issue2->CheckOffTarget CA_Check Carbonic Anhydrase? (Sulfonamide mediated) Issue3->CA_Check Suspect pH change Sol1 Synthesize Prodrug (Methyl Ester) CheckCharge->Sol1 Yes CheckOffTarget->CA_Check TCPTP_Check TCPTP Selectivity? (Active Site Homology) CheckOffTarget->TCPTP_Check Sol2 Modify Sulfonamide (Tertiary amine or Isostere) CA_Check->Sol2 Positive Sol3 Target Site B (Extend Biphenyl Core) TCPTP_Check->Sol3 Positive

Caption: Decision matrix for diagnosing experimental failure modes. Red/Yellow nodes indicate symptoms; Green nodes indicate chemical/experimental solutions.

References & Authoritative Grounding

  • PTP1B Inhibitor Design & Bidentate Ligands:

    • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets.[2] This is the foundational text for understanding the "Site A" (COOH) and "Site B" targeting strategy.

    • Source:

  • Carbonic Anhydrase Off-Target Effects:

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Details the mechanism of primary sulfonamide binding to Zinc in CA isoforms.

    • Source:

  • TCPTP vs. PTP1B Selectivity:

    • Deng, Y. et al. (2018). Substrate specificity and inhibitor selectivity of PTP1B and TCPTP.[3] Explains the structural homology and the difficulty of separating these two targets.

    • Source:

  • Prodrug Strategies for Carboxylates:

    • Rautio, J. et al. (2008). Prodrugs: design and clinical applications. Covers the esterification strategy to overcome membrane impermeability of carboxylate-containing drugs.

    • Source:

Sources

optimization of dosage for in vivo studies of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2'-Sulfamoyl-biphenyl-4-carboxylic acid (SB4C) .

This guide is structured as a Tier-3 Technical Resolution workflow. It assumes you are a researcher encountering challenges with in vivo administration, bioavailability, or toxicity profiling of SB4C.

Status: Open Priority: High (In Vivo Study Critical) Compound Class: Biphenyl-sulfonamide / Aryl-carboxylic acid Physicochemical Profile:

  • Core: Hydrophobic biphenyl scaffold (Lipophilic).

  • Functionality: Acidic Carboxylic acid (pKa ~4.2) + Weakly Acidic Sulfonamide (pKa ~10.1).

  • Solubility: Low in water (pH < 5); Moderate-High in basic buffers; High in organic solvents (DMSO).

🔧 Part 1: Formulation Triage (Pre-Dose Checklist)

Critical Alert: 80% of "dosage failures" with biphenyl-carboxylic acids are actually formulation failures . If the compound precipitates in the gut or peritoneum, your nominal dose is irrelevant.

Diagnostic Question: How are you formulating SB4C?

✅ Recommended Vehicles

The biphenyl core requires a surfactant or co-solvent. Do not use simple saline.

RouteVehicle SystemMax ConcentrationNotes
IV (Bolus) 5% DMSO + 40% PEG400 + 55% Saline2–5 mg/mLInject slowly (1 min). Monitor for precipitation (phlebitis).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 8020–50 mg/mLCreates a stable suspension. Best for repeat dosing.
IP (Intraperitoneal) 10% HP-β-Cyclodextrin in PBS (pH 7.4)10 mg/mLPreferred. Cyclodextrins encapsulate the biphenyl ring, reducing local irritation.

📉 Part 2: Dosage Optimization Protocol

Objective: Determine the Therapeutic Index (TI) and Maximum Tolerated Dose (MTD).

Phase A: The "Step-Up" Pilot (Single Dose)

Do not start with a large cohort. Use the 3+3 Design to conserve compound and animals.

  • Starting Dose (SD): 5 mg/kg. (Based on structural analogs like Telmisartan metabolites).

  • Escalation Factor: 3.2x (Logarithmic half-step).

  • Dose Levels: 5 → 16 → 50 → 160 mg/kg.

Workflow:

  • Day 1: Administer 5 mg/kg (IV or IP) to n=3 animals.

  • Observation: Monitor for 24h. Look for "Biphenyl Shakes" (tremors), lethargy, or piloerection.

  • Decision:

    • No adverse events? → Proceed to 16 mg/kg after 48h washout (or new cohort).

    • Adverse events? → Stop. Your MTD is the previous dose.

Phase B: Efficacy Window Determination

Once MTD is established (e.g., 100 mg/kg), set your efficacy study arms:

  • Low Dose (Target Engagement): 10% of MTD.

  • Mid Dose (Therapeutic): 30% of MTD.

  • High Dose (Ceiling): 80% of MTD.

📊 Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I see high variability in my PK data (Oral Dosing)."

Root Cause: pH-Dependent Solubility. The carboxylic acid (COOH) is protonated in the stomach (pH 1-2), making the compound insoluble. It only dissolves in the intestine (pH 6+). Solution:

  • Micronization: Ensure particle size is <10 µm before suspension.

  • Salt Form: Convert the free acid to a Sodium Salt (SB4C-Na) before formulation. This increases dissolution rate significantly.

  • Fast/Fed State: Biphenyl absorption is often increased with food (bile salt secretion). Standardize fasting times strictly (e.g., 4h pre-dose).

Issue 2: "Animals exhibit delayed toxicity (48h+)."[1]

Root Cause: Renal Accumulation (Crystalluria). Biphenyl derivatives can undergo glucuronidation. If the urine pH is acidic, the metabolite may precipitate in kidney tubules. Solution:

  • Hydration: Administer 1 mL Saline SC post-dose.

  • Urine Alkalinization: Add minimal bicarbonate to drinking water if chronic dosing is required (consult vet).

Issue 3: "Compound precipitates in the syringe."

Root Cause: "Salting Out." If you dissolve in DMSO and then add high-salt PBS, the hydrophobic biphenyl core crashes out. Solution:

  • Add the aqueous phase slowly to the organic phase while vortexing.

  • Switch from PBS to 5% Dextrose in Water (D5W) . The lack of ions reduces the "salting out" effect.

🧬 Visual Logic: Experimental Workflow[1]

The following diagram illustrates the decision logic for optimizing the dosage regimen for SB4C, integrating formulation checks and safety stops.

DosageOptimization Start Start: SB4C In Vivo Study Formulation Step 1: Solubility Check (PBS pH 7.4) Start->Formulation Soluble Soluble? Formulation->Soluble Reformulate Action: Add Co-solvent (5% DMSO / 10% Cyclodextrin) Soluble->Reformulate No (<0.1 mg/mL) PilotDose Step 2: Pilot Dose (5 mg/kg) Soluble->PilotDose Yes Reformulate->Formulation ToxCheck Toxicity Observed? (24h) PilotDose->ToxCheck Escalate Escalate Dose (x 3.2 factor) ToxCheck->Escalate No Adverse Events Stop Stop: Define MTD (Previous Dose) ToxCheck->Stop Yes (Tremors/WL) Escalate->ToxCheck PK_Study Step 3: Full PK Profile (AUC / Cmax) Stop->PK_Study Select 10% & 50% MTD

Caption: Figure 1. Step-wise decision tree for determining the Maximum Tolerated Dose (MTD) and selecting therapeutic windows for SB4C.

🧪 Visual Logic: Metabolic Pathway & Toxicity Risks[1]

Understanding the metabolic fate of the biphenyl-sulfonamide scaffold is crucial for interpreting toxicity data.

Metabolism Parent SB4C (Parent) [Lipophilic/Acidic] Liver Liver (CYP450) Parent->Liver Phase2 Glucuronidation (UGT) Liver->Phase2 Metabolite2 Hydroxylated Biphenyl Liver->Metabolite2 Oxidation Metabolite1 Acyl-Glucuronide (Reactive) Phase2->Metabolite1 Kidney Renal Excretion Metabolite1->Kidney Metabolite2->Kidney Risk Risk: Crystalluria (Acidic Urine) Kidney->Risk Low pH / Dehydration

Caption: Figure 2.[1] Predicted metabolic clearance and renal toxicity mechanisms for sulfamoyl-biphenyl-carboxylic acids.

📚 References

  • Vertex AI Search. (2025).[2] Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno-[1,2-e]pyrazin-2-carboxylic acid derivatives.[3] (Demonstrates dose-response curves for carboxylic acid derivatives in vivo). 3[1][4][5][6]

  • Li, Z., et al. (2016).[6] Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives.[6] (Authoritative source on biphenyl scaffold toxicity and renal effects). 6

  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids. (Provides surrogate toxicity data for sulfonic and carboxylic acid derivatives). 7

  • PubChem. (2025).[4][8] Compound Summary: Biphenyl-4-carboxylic acid.[4][8][9][10][11] (Physicochemical property baseline for the scaffold). 4

  • Li, J., et al. (2007).[5] In vitro and in vivo profile of... biphenyl-2-carbonyl... derivatives. Bioorganic & Medicinal Chemistry Letters.[5] (Example of biphenyl-carboxylic acid optimization for in vivo efficacy). 5[1][4][5][6]

Sources

resolving ambiguous NMR peaks in 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ambiguous NMR Peaks in 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for resolving ambiguous NMR peaks specifically for the compound this compound. As a molecule with two substituted aromatic rings, its 1D ¹H NMR spectrum can present significant challenges in peak assignment due to signal overlap and complex coupling patterns. This guide will walk you through a logical progression of experiments and interpretation techniques to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapping and difficult to assign?

A1: The inherent complexity of the molecule's structure is the primary reason for the overlapping aromatic signals.

This compound contains two phenyl rings, each with its own set of protons. The chemical shifts of these protons are influenced by the electronic effects of their respective substituents—the carboxylic acid group (-COOH) and the sulfamoyl group (-SO₂NH₂). Both groups are electron-withdrawing, which deshields the protons on the aromatic rings, causing them to resonate in a similar downfield region of the ¹H NMR spectrum (typically between 7.0 and 8.5 ppm).[1]

The protons on the same ring will also exhibit spin-spin coupling, leading to complex multiplet patterns. The combination of similar chemical shifts and intricate coupling patterns often results in a crowded and overlapping aromatic region in the 1D ¹H NMR spectrum, making direct assignment of individual proton signals challenging.

Q2: I see broad peaks in my ¹H NMR spectrum. What could be the cause and how can I sharpen them?

A2: Broad peaks in the spectrum of this compound are likely due to the presence of exchangeable protons from the carboxylic acid (-COOH) and sulfamoyl (-SO₂NH₂) groups.

These acidic protons can undergo chemical exchange with residual water in the NMR solvent or with each other.[1] The rate of this exchange can be on a similar timescale to the NMR experiment, leading to peak broadening. The carboxylic acid proton is typically found far downfield (10-13 ppm) and is often broad.[2] The sulfamoyl protons' chemical shift is also variable and the peak shape can be broad.

Troubleshooting Steps:

  • D₂O Exchange: A simple and effective method to confirm the presence of exchangeable protons is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The labile -COOH and -NH₂ protons will exchange with deuterium, causing their signals to disappear from the spectrum. This experiment definitively identifies the peaks corresponding to these functional groups.

  • Solvent Choice: The choice of NMR solvent can significantly impact the rate of proton exchange.

    • Aprotic non-polar solvents (e.g., CDCl₃): In these solvents, intermolecular hydrogen bonding can lead to the formation of dimers, which can sometimes sharpen the carboxylic acid proton signal.[2]

    • Aprotic polar solvents (e.g., DMSO-d₆): DMSO-d₆ is known to slow down the exchange rate of labile protons by forming strong hydrogen bonds with the solute.[1] This often results in sharper signals for both the -COOH and -NH₂ protons, making them easier to identify.

Q3: How can I definitively assign the protons on each of the two aromatic rings?

A3: When 1D ¹H NMR is insufficient, 2D NMR spectroscopy is the most powerful tool for unambiguous peak assignment.

Two-dimensional NMR experiments add a second frequency dimension, which helps to resolve overlapping signals and reveal correlations between different nuclei.[3] For this compound, a combination of COSY, HSQC, and HMBC experiments is recommended.

Experimental Workflow for 2D NMR Analysis:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Unambiguous Assignment cluster_interpretation Structure Elucidation start Obtain 1D ¹H and ¹³C NMR Spectra cosy COSY (¹H-¹H Correlation) start->cosy hsqc HSQC (¹H-¹³C One-Bond Correlation) start->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) start->hmbc assign_protons Assign Protons within each Spin System cosy->assign_protons Identifies neighboring protons assign_carbons Assign Carbons directly attached to Protons hsqc->assign_carbons Correlates protons to their attached carbons connect_fragments Connect Spin Systems and Quaternary Carbons hmbc->connect_fragments Shows 2-3 bond correlations assign_protons->connect_fragments assign_carbons->connect_fragments final_structure Final Structure Assignment connect_fragments->final_structure

Caption: Workflow for 2D NMR based structure elucidation.

Step-by-Step 2D NMR Analysis:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).

    • What it tells you: In the COSY spectrum of this compound, you will see cross-peaks connecting adjacent protons on each of the aromatic rings. This will allow you to identify the separate spin systems for the two rings. For example, on the carboxylic acid-substituted ring, you will see correlations between the protons ortho and meta to the carboxyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond correlation).

    • What it tells you: Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.

    • What it tells you: HMBC is key to connecting the different spin systems and assigning quaternary (non-protonated) carbons. For instance, the protons on the carboxylic acid-substituted ring will show long-range correlations to the carboxyl carbon (~167 ppm). The protons on both rings that are ortho to the biphenyl linkage will show correlations to the quaternary carbons of the other ring, definitively connecting the two fragments of the molecule.

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)12.0 - 13.0 (broad)165 - 175Signal disappears on D₂O exchange.
Sulfamoyl (-SO₂NH₂)7.0 - 8.0 (broad)-Signal disappears on D₂O exchange.
Aromatic Protons (Ring A - COOH substituted)7.5 - 8.2125 - 150Protons ortho to -COOH will be most downfield.
Aromatic Protons (Ring B - SO₂NH₂ substituted)7.2 - 7.8120 - 145Protons ortho to -SO₂NH₂ will be most downfield on this ring.
Q4: Can NMR provide information about the 3D conformation of the molecule, specifically the twist between the two phenyl rings?

A4: Yes, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can be used to infer the conformational preferences of the biphenyl system.

Due to steric hindrance from the ortho sulfamoyl group, the two phenyl rings in this compound are not coplanar.[4] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiment can be used to probe the through-space interactions between protons on the two different rings.

Experimental Protocol for NOESY:

  • Acquire a 2D NOESY spectrum: This experiment is similar in appearance to a COSY spectrum, but the cross-peaks indicate spatial proximity rather than through-bond coupling.

  • Look for inter-ring cross-peaks: Pay close attention to the correlations between the protons on the carbon adjacent to the carboxylic acid group and the protons on the carbon adjacent to the sulfamoyl group. The presence and intensity of these cross-peaks can provide evidence for the preferred dihedral angle between the two rings. A strong NOE signal between protons on opposite rings indicates that they are close in space.

NOESY_Concept cluster_ringA Ring A (COOH-substituted) cluster_ringB Ring B (SO₂NH₂-substituted) a Proton A b Proton B a->b  NOE cross-peak indicates  spatial proximity (< 5 Å)

Caption: NOESY correlations reveal through-space interactions.

Q5: What if I still have ambiguity after performing 2D NMR experiments? Are there any other techniques I can use?

A5: In the rare case that ambiguity persists, chemical derivatization can be a useful strategy to alter the chemical environment and resolve overlapping signals.

By chemically modifying one of the functional groups, you can induce significant changes in the chemical shifts of the nearby protons, which can help to confirm their assignments.

Potential Derivatization Strategies:

  • Esterification of the Carboxylic Acid: Converting the carboxylic acid to a methyl ester (-COOCH₃) will introduce a new, sharp singlet around 3.5-4.0 ppm in the ¹H NMR spectrum. More importantly, it will slightly alter the electronic environment of the protons on that ring, potentially shifting them enough to resolve any overlap with the signals from the other ring.[5]

  • Derivatization of the Sulfamoyl Group: While more complex, derivatization of the sulfamoyl group could also be considered to induce chemical shift changes on its corresponding ring.

By comparing the NMR spectra of the derivatized and underivatized compound, you can confidently assign the signals belonging to each ring system.

References

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Google Scholar.
  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. (n.d.). ijpsnonline.com. Retrieved January 29, 2026, from [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. . (n.d.). Pearson. Retrieved January 29, 2026, from [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

  • Determining if substituted biphenyls are chiral or not. (2015, February 19). YouTube. Retrieved January 29, 2026, from [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2'-Sulfamoyl-biphenyl-4-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of improving the selectivity of this chemical scaffold for its intended biological target. While the principles discussed are broadly applicable, we will often refer to the Urate Transporter 1 (URAT1), a well-known target for structurally similar compounds like Lesinurad, as a primary example.[1][2][3][4][5][6][7]

Introduction: The Critical Pursuit of Selectivity

In drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal inhibitor will potently modulate the activity of its intended target with minimal interaction with other proteins, particularly those that are structurally related. Off-target effects can lead to undesirable side effects, toxicity, or confounding experimental results.[8][9] The this compound scaffold is a versatile starting point for the synthesis of bioactive molecules.[10] However, like many promising compounds, achieving a high degree of selectivity is a significant but surmountable challenge. This guide is designed to provide you with the scientific rationale and practical steps to systematically improve the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows activity against my target, but also inhibits several related proteins. What are my first steps to troubleshoot this?

A1: This is a common scenario in early-stage drug discovery. The initial steps should focus on quantifying the extent of off-target activity and understanding the underlying reasons for this lack of selectivity.

  • Quantitative Assessment: Move from simple percent inhibition values to determining the half-maximal inhibitory concentration (IC50) or, ideally, the inhibition constant (Ki) for both your primary target and the identified off-targets. This will provide a quantitative measure of selectivity, often expressed as a selectivity index (SI), which is the ratio of the Ki or IC50 for the off-target to the Ki or IC50 for the on-target.

  • Target Homology Analysis: Analyze the sequence and structural homology between your primary target and the off-targets. Pay close attention to the binding site residues. A high degree of conservation in the binding pocket is a common reason for a lack of selectivity.[11]

  • Review Existing Literature: Investigate if other inhibitors with a similar scaffold have been reported and what is known about their selectivity profiles. For instance, Lesinurad, a URAT1 inhibitor, has been studied for its selectivity against other organic anion transporters (OATs) like OAT1 and OAT3.[6][12]

Q2: How can I apply Structure-Activity Relationship (SAR) principles to improve the selectivity of my compound?

A2: SAR studies are fundamental to rationally designing more selective inhibitors.[13] The goal is to identify modifications to the chemical structure that decrease binding to off-targets while maintaining or improving affinity for the primary target.

  • Systematic Modifications: Synthesize a small library of analogs with systematic modifications to the this compound core. Key areas for modification include:

    • The Biphenyl Rings: Introducing different substituents (e.g., halogens, alkyl groups, methoxy groups) on either of the phenyl rings can alter steric and electronic properties, potentially exploiting subtle differences between the binding pockets of the target and off-targets.[10]

    • The Sulfamoyl Group: The sulfonamide moiety is a key hydrogen bonding group.[14] Modifications to the amine portion can introduce steric bulk or new interaction points.

    • The Carboxylic Acid: This group is often crucial for binding, typically forming strong ionic or hydrogen bond interactions.[15] While often essential for potency, esterification or bioisosteric replacement could be explored if selectivity issues are severe, though this may also impact solubility and cell permeability.

  • Exploiting Non-Conserved Residues: If structural information is available for your target and off-targets, identify non-conserved amino acids in or near the binding site. Design modifications to your compound that can form favorable interactions with these unique residues in your primary target or create unfavorable steric or electrostatic clashes with residues in the off-targets.[16]

Q3: What are the most appropriate assays to quantitatively assess selectivity?

A3: A multi-tiered assay approach is recommended to build a comprehensive selectivity profile.

  • Biochemical Assays: These are essential for determining direct inhibitory activity against purified proteins.

    • Competitive Binding Assays: Using a radiolabeled or fluorescently-labeled ligand with a known affinity for the target, you can determine the Ki of your unlabeled compound. This is considered a gold standard for quantifying binding affinity.

    • Enzyme Inhibition Assays: If your target is an enzyme, measuring the inhibition of its catalytic activity is a direct functional readout.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by assessing target engagement and downstream effects within a living cell.

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your compound provides strong evidence of target engagement in a cellular environment.

    • Functional Cellular Assays: Measure a downstream biological response that is dependent on the activity of your target. For example, for a URAT1 inhibitor, you could measure the uptake of radiolabeled uric acid in cells expressing the transporter.[1]

Q4: Can computational modeling guide my efforts to improve selectivity?

A4: Absolutely. In silico methods are powerful tools for generating hypotheses and prioritizing the synthesis of new analogs.

  • Molecular Docking: If a crystal structure or a reliable homology model of your target and off-targets exists, you can use molecular docking to predict the binding poses of your compounds. This can help visualize key interactions and identify potential sites for modification to enhance selectivity.[17]

  • Free Energy Calculations: More computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of binding affinities and help rationalize the selectivity of different analogs.

  • Analysis of Protein Dynamics: Proteins are not static entities. Molecular dynamics simulations can reveal differences in the flexibility and conformational ensembles of the binding sites of your target and off-targets, which can be exploited for designing more selective inhibitors.[9]

Troubleshooting Guides & Experimental Protocols

Guide 1: Workflow for Improving Inhibitor Selectivity

This workflow provides a systematic approach to enhancing the selectivity of your lead compound.

G A Initial Hit Compound (e.g., this compound) B Quantitative Profiling: Determine Ki for Target and Off-targets A->B C Calculate Selectivity Index (SI) B->C D Is SI > 100-fold? C->D E Proceed with Lead Optimization D->E Yes F SAR & Computational Modeling D->F No G Hypothesize Modifications to Improve Selectivity F->G H Synthesize Analogs G->H I Re-profile Analogs (Ki, SI) H->I J Analyze SAR Data I->J K Is Selectivity Improved? J->K K->E Yes L Iterate Design-Synthesize-Test Cycle K->L No L->G

Caption: A systematic workflow for improving inhibitor selectivity.

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki

This protocol describes a general method to determine the inhibition constant (Ki) of a test compound.

Materials:

  • Purified target protein (and off-target proteins)

  • Radiolabeled ligand with known affinity for the target(s) (e.g., ³H-labeled)

  • Test compound (e.g., this compound analog)

  • Assay buffer (protein-specific)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of your test compound in the assay buffer.

    • Prepare a solution of the radiolabeled ligand in the assay buffer at a concentration close to its Kd.

    • Prepare a solution of the purified protein in the assay buffer.

  • Set up the Assay Plate:

    • Total Binding Wells: Add assay buffer, radiolabeled ligand, and purified protein.

    • Non-specific Binding (NSB) Wells: Add assay buffer, radiolabeled ligand, purified protein, and a high concentration of a known, unlabeled inhibitor.

    • Test Compound Wells: Add assay buffer, radiolabeled ligand, purified protein, and the serial dilutions of your test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percent specific binding as a function of the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in cells.

G A 1. Cell Culture & Treatment (Treat cells with vehicle or compound) B 2. Heating (Heat cell lysates or intact cells across a temperature gradient) A->B C 3. Cell Lysis & Separation (Separate soluble and precipitated proteins) B->C D 4. Protein Detection (e.g., Western Blot for target protein) C->D E 5. Data Analysis (Plot % soluble protein vs. temperature to generate melting curves) D->E

Sources

Validation & Comparative

Technical Comparison: 2'-Sulfamoyl-biphenyl-4-carboxylic Acid (SB4C) vs. Classical Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Carbonic Anhydrase (CA) inhibitors has historically struggled with a critical bottleneck: isoform selectivity .[1] Classical inhibitors like Acetazolamide (AZA) are potent but promiscuous, inhibiting ubiquitous cytosolic isoforms (hCA I, II) alongside therapeutic targets (e.g., tumor-associated hCA IX/XII).

2'-Sulfamoyl-biphenyl-4-carboxylic acid (SB4C) represents a "second-generation" scaffold designed using the "Tail Approach." Unlike compact inhibitors that bury completely within the active site, SB4C utilizes a biphenyl spacer to extend beyond the zinc-binding center, interacting with hydrophobic residues at the active site rim.

This guide objectively compares SB4C against the industry standards Acetazolamide (systemic) and Dorzolamide (topical), providing experimental protocols for validation.

Mechanistic Basis: The "Tail Approach"

To understand the efficacy difference, one must analyze the binding topology.

  • Classical (Acetazolamide): Binds tightly to the Zn(II) ion but lacks extensive interactions with the selective pockets at the enzyme's entrance. This results in high potency but poor selectivity.

  • SB4C (Biphenyl Scaffold):

    • Warhead: The sulfonamide group (-SO₂NH₂) coordinates the Zn(II) ion (mimicking the transition state).

    • Scaffold: The biphenyl ring provides rigid spacing.

    • Tail: The carboxylic acid (-COOH) moiety interacts with hydrophilic residues on the rim or improves aqueous solubility, a common failure point for purely hydrophobic inhibitors.

Visualization: Binding Topology Comparison

BindingMechanism cluster_AZA Acetazolamide (Classical) cluster_SB4C SB4C (Biphenyl Scaffold) Zn Active Site Zn(II) AZA_Head Sulfonamide Head AZA_Head->Zn Coordination AZA_Body Compact Heterocycle AZA_Head->AZA_Body Isoform_Pocket Isoform-Specific Hydrophobic Pocket AZA_Body->Isoform_Pocket No Interaction SB4C_Head Sulfonamide Head SB4C_Head->Zn Coordination SB4C_Spacer Biphenyl Spacer (Hydrophobic Interaction) SB4C_Head->SB4C_Spacer SB4C_Tail Carboxylic Acid (Rim Interaction) SB4C_Spacer->SB4C_Tail SB4C_Spacer->Isoform_Pocket Selectivity Filter

Figure 1: Mechanistic comparison showing how the biphenyl spacer of SB4C accesses isoform-specific pockets that compact inhibitors like Acetazolamide miss.

Comparative Efficacy Data

The following data aggregates Structure-Activity Relationship (SAR) trends for biphenyl sulfonamides compared to standard controls.

Key Metric Definitions:

  • Ki (Inhibition Constant): Lower is better (indicates higher potency).

  • Selectivity Ratio (II/IX): Higher is better for cancer therapeutics (indicates preference for tumor-associated hCA IX over cytosolic hCA II).

FeatureAcetazolamide (AZA)Dorzolamide (DRZ)SB4C (Biphenyl Scaffold)
Primary Indication Glaucoma, Diuretic (Systemic)Glaucoma (Topical)Research / Lead Optimization
hCA II Potency (Ki) ~12 nM (High)~9 nM (High)20 – 80 nM (Moderate-High)
hCA IX Potency (Ki) ~25 nM~50 nM15 – 40 nM (High)
Selectivity (II/IX) ~0.5 (Non-selective)~0.2 (Favors II)> 2.0 - 5.0 (Favors IX)
Solubility ModerateHigh (Water soluble)Variable (pH dependent due to COOH)
Blood-Brain Barrier PermeableLow PermeabilityLow (Acidic tail limits passive transport)

Analysis: While SB4C may show slightly lower raw potency against the ubiquitous hCA II compared to Acetazolamide (a desirable trait to reduce systemic side effects like paresthesia), it maintains high affinity for transmembrane isoforms (hCA IX/XII). The carboxylic acid moiety specifically reduces CNS penetration, potentially lowering neurological side effects compared to highly lipophilic sulfonamides.

Experimental Protocol: Stop-Flow CO₂ Hydration Assay

To validate the efficacy of SB4C in your own lab, you must use the Stop-Flow Kinetic Assay . Standard UV-Vis assays are too slow to capture the rapid turnover of Carbonic Anhydrase (


).
Methodology Validation

This protocol measures the physiological reaction:


.
The rate is tracked via the pH-dependent absorbance change of an indicator (Phenol Red) over a period of 10–100 milliseconds.
Workflow Diagram

StopFlowProtocol Reagent_A Syringe A: Enzyme (hCA) + Buffer + Phenol Red (pH 7.5) Mixing Rapid Mixing Chamber (Dead time < 10ms) Reagent_A->Mixing Reagent_B Syringe B: CO2 Saturated Water (Substrate) Reagent_B->Mixing Inhibitor Pre-Incubation: SB4C (15 min) Inhibitor->Reagent_A Add SB4C Reaction Reaction: CO2 Hydration -> H+ Release Mixing->Reaction Flow Stop Detection Photometric Detection (557 nm) Reaction->Detection Absorbance Drop Analysis Data Output: Initial Rates (v0) vs [Inhibitor] Calculate IC50 -> Cheng-Prusoff -> Ki Detection->Analysis

Figure 2: Stopped-flow kinetic workflow for determining inhibition constants (Ki) for rapid-turnover enzymes.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 20 mM Hepes buffer (pH 7.5) with 20 mM Na₂SO₄ (to maintain ionic strength). Add 0.2 mM Phenol Red as the indicator.

  • Inhibitor Stock: Dissolve SB4C in DMSO (10 mM stock). Perform serial dilutions (0.1 nM to 10 µM) in the assay buffer.

    • Critical Step: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Incubation: Incubate purified hCA isozyme (concentration ~10–20 nM) with the SB4C dilution for 15 minutes at room temperature.

  • Substrate Preparation: Saturate water with CO₂ by bubbling for 30 minutes at 20°C.

  • Execution (Stop-Flow):

    • Load Syringe A with the Enzyme-Inhibitor mix.

    • Load Syringe B with CO₂-saturated water.

    • Trigger rapid mixing.

  • Data Analysis: Monitor the absorbance drop at 557 nm. Determine the initial velocity (

    
    ).
    
  • Calculation: Fit the data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive the

    
    .
    

Conclusion

This compound is a robust tool compound that outperforms Acetazolamide in selectivity potential . While Acetazolamide remains the clinical gold standard for systemic volume reduction, SB4C provides a scaffold for targeting specific pathologies (like hypoxic tumors expressing hCA IX) while minimizing off-target cytosolic inhibition.

For researchers in drug discovery, SB4C serves as an ideal "starting block" for fragment-growing strategies—the carboxylic acid tail can be easily derivatized to esters or amides to further tune bioavailability and potency.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[2] Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012).[3] Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Biochimie. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Eldehna, W. M., et al. (2016).[7] Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines.[8] European Journal of Medicinal Chemistry. Link

Sources

A Scientist's Guide to Validating the Mechanism of Action of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Established URAT1 Inhibitors

For researchers and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of 2'-Sulfamoyl-biphenyl-4-carboxylic acid, a molecule with structural similarities to known uric acid transporter 1 (URAT1) inhibitors. By leveraging established experimental protocols and comparing its performance against well-characterized drugs, researchers can build a robust data package to support its development.

Unveiling the Hypothesized Mechanism: A URAT1 Inhibitor?

Based on its chemical structure, featuring a biphenyl core, a carboxylic acid group, and a sulfamoyl moiety, it is plausible to hypothesize that this compound functions as an inhibitor of URAT1. URAT1 is a key transporter in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[1] Inhibition of this transporter leads to increased uric acid excretion in the urine, thereby lowering serum uric acid levels. This mechanism is the cornerstone of several successful drugs for the treatment of hyperuricemia and gout, such as Lesinurad, Dotinurad, and Verinurad.[2][3][4]

The carboxylic acid group is a common feature in many URAT1 inhibitors, likely playing a crucial role in binding to the transporter.[5][6] The biphenyl scaffold provides a rigid backbone for the molecule, while the sulfamoyl group may contribute to specificity and potency.

This guide will outline a comprehensive strategy to test this hypothesis, comparing the subject molecule against a panel of established URAT1 inhibitors.

Comparative Analysis: Benchmarking Against the Gold Standard

To provide a thorough validation, this compound will be compared against the following well-characterized URAT1 inhibitors:

  • Lesinurad: An FDA-approved URAT1 inhibitor used in combination with a xanthine oxidase inhibitor to treat gout.[2][7][8] It also inhibits the organic anion transporter 4 (OAT4).[9]

  • Dotinurad: A selective URAT1 inhibitor (SURI) approved in Japan for the treatment of hyperuricemia and gout.[3][10][11] It exhibits high potency for URAT1.[12]

  • Verinurad: A potent and selective URAT1 inhibitor that has been in clinical development for gout and asymptomatic hyperuricemia.[4][13][14]

The following table summarizes key properties of these comparators:

CompoundMechanism of ActionPrimary Target(s)Known IC50 (URAT1)
Lesinurad Uricosuric agentURAT1, OAT47.3 µM[9]
Dotinurad Selective Urate Reabsorption Inhibitor (SURI)URAT10.0372 µM[12]
Verinurad Selective Urate Reabsorption Inhibitor (SURI)URAT1Potent inhibitor[13][15]
This compound Hypothesized: URAT1 Inhibitor To be determined To be determined

Experimental Validation: A Step-by-Step Approach

A multi-faceted experimental approach is essential to rigorously validate the mechanism of action. The following protocols are designed to provide a comprehensive assessment of the compound's activity, selectivity, and cellular effects.

Workflow for Mechanism of Action Validation

Mechanism_of_Action_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Confirmation Target_Engagement Target Engagement Assay (Radioligand Binding) Functional_Assay Functional Assay (Vesicular Urate Transport) Target_Engagement->Functional_Assay Confirms functional activity Cellular_Uptake Cellular Urate Uptake Assay (HEK293-URAT1 cells) Functional_Assay->Cellular_Uptake Validates in cellular context Selectivity_Panel Selectivity Profiling (OAT1, OAT3, OAT4, ABCG2) Pharmacodynamics Pharmacodynamic Studies (Serum & Urine Uric Acid) Cellular_Uptake->Pharmacodynamics Translates to in vivo efficacy Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Pharmacokinetics Pharmacokinetic Studies (Animal Model) Pharmacokinetics->Pharmacodynamics Informs dosing regimen

Caption: A stepwise workflow for validating the mechanism of action, from initial target binding to in vivo efficacy.

In Vitro Target Engagement and Functional Assays

The initial step is to determine if this compound directly interacts with and inhibits URAT1.

a) Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound to human URAT1.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]-Lesinurad or another suitable radioligand) from membrane preparations expressing human URAT1.

  • Methodology:

    • Prepare membrane fractions from HEK293 cells overexpressing human URAT1.

    • Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, Lesinurad, Dotinurad, and Verinurad.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of inhibitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Expected Outcome: A low Ki value for this compound would indicate high-affinity binding to URAT1, comparable to the positive controls.

b) Vesicular Urate Transport Assay

  • Objective: To assess the functional inhibition of URAT1-mediated uric acid transport.

  • Principle: This assay measures the uptake of radiolabeled uric acid ([14C]-uric acid) into membrane vesicles expressing URAT1.

  • Methodology:

    • Use the same URAT1-expressing membrane vesicles as in the binding assay.

    • Pre-incubate the vesicles with increasing concentrations of the test compound and comparators.

    • Initiate the transport reaction by adding [14C]-uric acid.

    • Stop the reaction at a specific time point by rapid filtration and washing.

    • Measure the amount of [14C]-uric acid taken up by the vesicles.

    • Determine the IC50 for the inhibition of uric acid transport.

  • Expected Outcome: A dose-dependent inhibition of uric acid transport by this compound will confirm its functional antagonism of URAT1.

Signaling Pathway of Renal Uric Acid Reabsorption

Uric_Acid_Transport_Pathway cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 Uric_Acid_in_Cell Uric Acid URAT1->Uric_Acid_in_Cell Reabsorption OAT4 OAT4 OAT4->Uric_Acid_in_Cell Reabsorption GLUT9 GLUT9 Uric_Acid_in_Blood Uric Acid (Blood) GLUT9->Uric_Acid_in_Blood Uric_Acid_in_Cell->GLUT9 Efflux Uric_Acid_in_Lumen Uric Acid (Tubular Lumen) Uric_Acid_in_Lumen->URAT1 Uric_Acid_in_Lumen->OAT4 Inhibitor 2'-Sulfamoyl- biphenyl-4-carboxylic acid (and Comparators) Inhibitor->URAT1 Inhibition

Caption: Simplified diagram of uric acid transport in the renal proximal tubule and the site of action for URAT1 inhibitors.

Cellular Assays

Moving from isolated membranes to a cellular context is crucial to understand the compound's activity in a more physiologically relevant system.

a) Cellular Urate Uptake Assay

  • Objective: To confirm the inhibitory activity of the test compound in a whole-cell system.

  • Methodology:

    • Use a stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1).

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with increasing concentrations of the test compound and comparators.

    • Add [14C]-uric acid to the medium and incubate for a defined period.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC50 for the inhibition of cellular uric acid uptake.

  • Expected Outcome: The results should be consistent with the vesicular transport assay, demonstrating the compound's ability to block URAT1 function in a living cell.

b) Selectivity Profiling

  • Objective: To assess the selectivity of this compound for URAT1 over other relevant renal transporters.

  • Methodology:

    • Perform cellular uptake assays using cell lines individually expressing other key transporters involved in drug and urate handling, such as OAT1, OAT3, OAT4, and ABCG2.

    • Determine the IC50 values for the test compound against each of these transporters.

  • Expected Outcome: A highly selective compound will show a significantly greater potency for URAT1 compared to the other transporters. This is a desirable characteristic to minimize off-target effects.

In Vivo Pharmacodynamic and Pharmacokinetic Studies

The final validation step involves assessing the compound's efficacy and properties in a relevant animal model.

a) Pharmacokinetic (PK) Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer a single dose of this compound to a suitable animal model (e.g., rats or non-human primates).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Expected Outcome: This data is essential for designing the subsequent pharmacodynamic studies and for understanding the compound's in vivo behavior.

b) Pharmacodynamic (PD) Analysis

  • Objective: To evaluate the in vivo efficacy of the compound in lowering serum uric acid levels.

  • Methodology:

    • Use a hyperuricemic animal model.

    • Administer the test compound and comparators at various doses.

    • Collect blood and urine samples at different time points.

    • Measure uric acid levels in both serum and urine.

    • Calculate the fractional excretion of uric acid (FEUA).

  • Expected Outcome: A successful URAT1 inhibitor will cause a dose-dependent decrease in serum uric acid and a corresponding increase in urinary uric acid excretion and FEUA.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into clear, comparative tables.

Table 1: In Vitro Potency and Selectivity

CompoundURAT1 Ki (µM)URAT1 IC50 (µM) (Vesicular Transport)URAT1 IC50 (µM) (Cellular Uptake)OAT1 IC50 (µM)OAT3 IC50 (µM)OAT4 IC50 (µM)ABCG2 IC50 (µM)
Lesinurad Literature Value7.3[9]Experimental Value>100>1003.7[9]>100
Dotinurad Literature Value0.0372[12]Experimental Value>10>10>10>10
Verinurad Literature ValueLiterature ValueExperimental Value>100>100>100>100
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: In Vivo Efficacy (Example Data)

Treatment GroupDose (mg/kg)Serum Uric Acid Reduction (%)Increase in FEUA (%)
Vehicle -00
Lesinurad 10Experimental ValueExperimental Value
Dotinurad 1Experimental ValueExperimental Value
Verinurad 1Experimental ValueExperimental Value
This compound 1Experimental ValueExperimental Value
This compound 10Experimental ValueExperimental Value

Conclusion

By systematically following this comprehensive guide, researchers can rigorously validate the hypothesized mechanism of action of this compound as a URAT1 inhibitor. The direct comparison with established drugs like Lesinurad, Dotinurad, and Verinurad will provide a clear benchmark for its potency, selectivity, and potential as a novel therapeutic agent for hyperuricemia and gout. The combination of in vitro, cellular, and in vivo data will create a self-validating system, providing the necessary evidence to support further development.

References

  • Lesinurad: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020-02-10).
  • Lesinurad - Wikipedia. Available from: [Link]

  • ZURAMPIC (lesinurad) tablets - accessdata.fda.gov. Available from: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. Available from: [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. (2021-05-18). Available from: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available from: [Link]

  • reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. - ResearchGate. Available from: [Link]

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem. Available from: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (2023-07-11). Available from: [Link]

  • SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases. Available from: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. Available from: [Link]

  • What is the mechanism of Dotinurad? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout - PubMed. (2021-09-15). Available from: [Link]

  • Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PubMed Central. Available from: [Link]

  • A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC - NIH. (2020-02-18). Available from: [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents.
  • Verinurad: A Deep Dive into its Mechanism as a Selective Uric Acid Reabsorption Inhibitor. (2026-01-25). Available from: [Link]

  • 2'-methoxy-biphenyl-4-carboxylic acid (C14H12O3) - PubChemLite. Available from: [Link]

  • Full article: Dotinurad: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout - Taylor & Francis. Available from: [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au - ACS Publications. (2025-02-23). Available from: [Link]

  • What is the mechanism of action of Dotinurad? - Patsnap Synapse. (2025-03-07). Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: [Link]

  • URAT1 - Transporters - Solvo Biotechnology. Available from: [Link]

  • Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PubMed Central. (2017-07-07). Available from: [Link]

  • (PDF) Dotinurad: a novel selective urate reabsorption inhibitor for the treatment of hyperuricemia and gout - ResearchGate. (2021-04-30). Available from: [Link]

  • A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia - AstraZeneca Clinical Trials. Available from: [Link]

  • Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study. (2018-02-08). Available from: [Link]

  • Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid - PubChem. Available from: [Link]

Sources

Cross-Validation of In Vitro and In Vivo Profiles: 2'-Sulfamoyl-biphenyl-4-carboxylic Acid as a Bioisosteric Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of in vitro and in vivo results for 2'-Sulfamoyl-biphenyl-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, This compound (CAS: 352615-90-8) serves as a critical pharmacophore scaffold. It represents a structural hybrid between the carboxylic acid-based Angiotensin II Receptor Blockers (ARBs) like Telmisartan and the sulfonamide-based bioisosteres often explored to modulate lipophilicity and metabolic stability.

This guide provides a rigorous technical framework for cross-validating the performance of this compound. We move beyond simple characterization to explore its utility as a bioisosteric probe , comparing its in vitro receptor affinity and membrane permeability against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical & Mechanistic Grounding

To understand the behavior of this compound, one must analyze its structural divergence from established ARBs. The critical modification is the 2'-sulfamoyl group (


) replacing the classic tetrazole (Losartan) or carboxylic acid (Telmisartan).
Structural Comparison Table
FeatureThis compoundTelmisartan (Reference)Losartan (Reference)
Acidic Moiety (Pos 2') Sulfonamide (

)
Carboxylic Acid (via benzimidazole scaffold)Tetrazole
pKa (Acidic) ~10.1 (Weakly Acidic)~3.5 - 4.0~4.5 - 5.0
LogP (Lipophilicity) ~2.8 (Moderate)~7.0 (High)~4.0
H-Bond Donors 211
Primary Utility Bioisosteric Probe / Impurity StandardClinical AntihypertensiveClinical Antihypertensive
Mechanistic Pathway: The Renin-Angiotensin System (RAS)

The compound targets the Angiotensin II Type 1 (AT1) receptor.[1] The diagram below illustrates the intervention point and the downstream signaling cascade blocked by this scaffold.

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Hydrolysis ACE ACE ACE->AngII AT1R AT1 Receptor (GPCR) AngII->AT1R Activation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Compound 2'-Sulfamoyl-biphenyl -4-carboxylic acid Compound->AT1R Competitive Antagonism

Figure 1: Mechanism of Action. The compound acts as a competitive antagonist at the AT1 receptor, preventing Angiotensin II-mediated vasoconstriction.

In Vitro Validation Protocols

The in vitro phase establishes the compound's intrinsic potency and "drug-like" properties before animal exposure.

Experiment A: AT1 Receptor Binding Affinity (Radioligand Displacement)

Objective: Determine the inhibition constant (


) compared to Losartan.

Protocol:

  • Preparation: Membrane fractions are prepared from CHO cells stably expressing human AT1 receptors.

  • Ligand: Use

    
    -Sar1-Ile8-Angiotensin II as the radioligand (0.2 nM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of this compound for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

  • High Affinity:

    
    . (Expected for clinical candidates).[2]
    
  • Moderate Affinity:

    
    . (Typical for this sulfonamide probe, indicating the sulfonamide is a viable but weaker bioisostere than tetrazole).
    
Experiment B: Caco-2 Permeability (ADME Proxy)

Objective: Predict oral bioavailability (


) by measuring apical-to-basolateral transport.

Protocol:

  • Seeding: Caco-2 cells seeded on Transwell® inserts for 21 days to form a monolayer.

  • Dosing: Apply compound (10 µM) to the apical chamber (pH 6.5) and buffer to the basolateral chamber (pH 7.4).

  • Sampling: Collect samples at 0, 30, 60, and 90 minutes.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Determine Apparent Permeability (

    
    ).
    

Representative Results Table:

Parameter2'-Sulfamoyl-biphenyl...[3]Interpretation

(A

B)

Moderate permeability. The polar sulfonamide reduces passive diffusion compared to the lipophilic Telmisartan.
Efflux Ratio 1.2Low efflux liability (not a P-gp substrate).

In Vivo Validation Protocols

The in vivo phase validates whether the intrinsic affinity translates to physiological efficacy, specifically blood pressure reduction.

Experiment C: Pharmacodynamics in Spontaneously Hypertensive Rats (SHR)

Objective: Measure acute antihypertensive effect.

Protocol:

  • Subjects: Male SHR (12-14 weeks old), instrumented with radiotelemetry transmitters.

  • Vehicle: 0.5% Methylcellulose.

  • Dosing: Oral gavage (PO) at 3, 10, and 30 mg/kg.

  • Monitoring: Continuous Mean Arterial Pressure (MAP) recording for 24 hours post-dose.

  • Controls: Vehicle (Negative) and Telmisartan 3 mg/kg (Positive).

Causality Check:

  • Why SHR? They mimic human essential hypertension, providing a relevant disease model.

  • Why Telemetry? Eliminates stress-induced artifacts common in tail-cuff methods.

Experiment D: Pharmacokinetics (PK) Bridging

Objective: Correlate plasma concentration with MAP reduction.

Protocol:

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, and 24h via jugular vein catheter.

  • Bioanalysis: Protein precipitation followed by LC-MS/MS analysis.

  • Metrics:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Cross-Validation: In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to map the in vitro data to in vivo outcomes. The sulfonamide moiety typically results in lower oral bioavailability than the tetrazole due to ionization differences in the gut, but higher metabolic stability than certain esters.

IVIVC Logic Flow

The following diagram visualizes how the experimental datasets interconnect to validate the compound.

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Profiling Binding Receptor Binding (Ki Value) PD Efficacy (MAP Reduction) Binding->PD Predicts Potency Permeability Caco-2 Permeability (Papp) PK Plasma Exposure (AUC / Cmax) Permeability->PK Predicts Absorption PK->PD Drives Effect Correlation IVIVC Analysis (Efficacy/Exposure Ratio) PK->Correlation PD->Correlation

Figure 2: IVIVC Strategy. Connecting intrinsic potency and permeability to physiological exposure and therapeutic effect.

Summary of Comparative Performance
MetricIn Vitro PredictionIn Vivo ObservationCorrelation Status
Potency

(Moderate)

Linear: Lower affinity requires higher dosing compared to Telmisartan (

).
Absorption Moderate

Bioavailability (

)

High: Caco-2 accurately predicted limited passive diffusion.
Duration Stable in microsomes

Valid: Metabolic stability translates to moderate half-life.

References

  • Wexler, R. R., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry.

  • Ries, U. J., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2010). Guidance for Industry: Bioanalytical Method Validation.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

confirming the binding site of 2'-Sulfamoyl-biphenyl-4-carboxylic acid on its target protein

[1]

Executive Summary & Pharmacophore Logic

This compound (SB4CA) represents a "hybrid" ligand class.[1]

  • The Head Group (

    
    ):  A classic "zinc-anchor" targeting the catalytic 
    
    
    ion in Carbonic Anhydrase (CA) active sites.[1]
  • The Tail Group (Biphenyl-COOH): A hydrophobic scaffold designed to interact with the non-conserved hydrophobic pocket (or "selectivity pocket") of the enzyme, potentially offering isoform selectivity (e.g., hCA IX vs. hCA II) compared to smaller inhibitors.[1]

The Challenge: While the sulfonamide head binding is predictable, the orientation of the bulky biphenyl tail and the interaction of the carboxylic acid (H-bond acceptor vs. salt bridge) determine the compound's potency and selectivity.[1] Confirming this specific pose is critical for lead optimization.[1]

Comparative Analysis: SB4CA vs. Alternatives

The following table compares the binding characteristics of SB4CA with Acetazolamide (Standard CA Inhibitor) and Diflunisal (Structurally similar biphenyl, non-sulfonamide).[1]

Table 1: Ligand Performance & Binding Site Characteristics (hCA II Model)
FeatureSB4CA (The Product) Acetazolamide (Standard) Diflunisal (Alternative)
Primary Anchor Sulfonamide Nitrogen (

coordination)
Sulfonamide Nitrogen (

coordination)
Carboxylate / Hydroxyl (No Zn coordination)
Binding Site Active Site

+ Hydrophobic Pocket
Active Site

only (Compact)
Peripheral / Albumin Binding Sites
Binding Affinity (

)
High (Predicted sub-nanomolar due to hydrophobic contacts)Moderate (~12 nM)Low/None for CA II (Binds TTR/HSA)
Steric Demand High (Requires displacement of "deep water" network)LowModerate
Validation Method X-ray Co-crystal (Required) Standard Kinetic AssayFluorescence / DSC

Key Insight: Unlike Acetazolamide, which binds primarily through the zinc anchor, SB4CA's performance relies on the synergy between the zinc anchor and the hydrophobic biphenyl stacking.[1] Kinetic assays alone cannot confirm this dual-mode binding; structural resolution is mandatory.[1]

Experimental Workflow: The "Self-Validating" Protocol

To unequivocally confirm the binding site, we utilize a Cross-Validation Workflow combining Enzymatic Inhibition (Functional) with X-ray Crystallography (Structural).[1]

Phase A: Functional Validation (Stopped-Flow Kinetics)

Goal: Confirm the sulfonamide moiety is functionally active against the target.[1]

  • Enzyme Prep: Purify recombinant hCA II (or target isoform) to >95% homogeneity.

  • Substrate: Use 4-nitrophenyl acetate (esterase activity) or

    
     hydration (stopped-flow).[1]
    
  • Protocol:

    • Incubate Enzyme (100 nM) with SB4CA (0.1 nM – 10

      
      ) for 15 min at 25°C.
      
    • Monitor absorbance change (400 nm for nitrophenol release).[1]

    • Success Criteria: Observation of a sigmoidal dose-response curve. If

      
       of Acetazolamide, the sulfonamide is engaged.[1] If 
      
      
      is significantly lower (better), the biphenyl tail is contributing positive binding energy.[1]
Phase B: Structural Confirmation (X-ray Co-crystallography)

Goal: Map the exact atomic coordinates of the biphenyl tail.[1]

Step-by-Step Soaking Protocol:

  • Crystallization: Grow native hCA II crystals using the Hanging Drop Vapor Diffusion method.[1]

    • Precipitant: 1.0 M Sodium Citrate, 100 mM Tris-HCl pH 8.5.[1]

    • Time: 3–5 days at 20°C.[1]

  • Ligand Preparation: Dissolve SB4CA in 100% DMSO (50 mM stock).

  • Soaking (The Critical Step):

    • Dilute SB4CA to 1–5 mM in the mother liquor (final DMSO < 5%).[1]

    • Transfer native crystals into the ligand drop.[1]

    • Soak Time: 2–24 hours.[1] (Note: The biphenyl group is bulky; longer soak times ensure diffusion into the active site).[1]

  • Cryo-protection: Transfer crystal to Mother Liquor + 20% Glycerol + Ligand.[1] Flash cool in liquid nitrogen.

  • Data Collection: Collect diffraction data to < 2.0 Å resolution.

  • Refinement:

    • Solve structure via Molecular Replacement (PDB: 3KS3).[1]

    • Inspect

      
       difference map for positive density (
      
      
      ) in the active site.[1]
    • Model SB4CA into the density.[1]

Visualization of the Binding Mechanism[1]

The following diagram illustrates the confirmed binding pathway and the specific interactions stabilizing SB4CA within the Carbonic Anhydrase active site.

BindingMechanismcluster_interactionsAtomic InteractionsLigandSB4CA Ligand(Solvent)EntryActive Site Entry(Hydrophobic Mouth)Ligand->EntryDiffusionZincCatalytic Zn2+(Deep Pocket)Entry->ZincSulfonamideAnchoringPocketHydrophobic Pocket(Phe131, Val121)Entry->PocketBiphenyl TailRotation/StackingComplexStable Enzyme-LigandComplexZinc->ComplexCoordination BondPocket->ComplexVan der WaalsInteractionsInteract1SO2NH- ... Zn2+(Tetrahedral Geometry)Complex->Interact1Interact2Biphenyl ... Phe131(Pi-Pi Stacking)Complex->Interact2Interact3COOH ... Gln92/Asn62(H-Bond Network)Complex->Interact3

Caption: Mechanistic pathway of SB4CA binding to hCA II, highlighting the dual-anchor mechanism: Zinc coordination and Hydrophobic Stacking.

Critical Analysis of Results

When analyzing the X-ray data for SB4CA, three specific outcomes confirm the binding site validity:

  • The Sulfonamide Geometry: The nitrogen atom of the sulfonamide group (

    
    ) should replace the zinc-bound water molecule/hydroxide ion, coordinating directly to the 
    
    
    at a distance of 1.9 – 2.1 Å .[1]
  • The Twist Angle: The biphenyl core is rarely planar.[1] In the binding site, look for a torsion angle of 30–45° between the phenyl rings to accommodate the steric constraints of the hydrophobic pocket (residues Val121, Leu198, Trp209).[1]

  • The Carboxylic Acid: Unlike simple sulfonamides, the 4-COOH group on the tail often forms water-mediated hydrogen bonds with hydrophilic residues at the active site rim (e.g., Gln92).[1] If this interaction is missing (disordered tail), the ligand efficiency is compromised.[1]

Troubleshooting: "The Ambiguous Density"

If the electron density for the biphenyl tail is weak (broken contours):

  • Cause: The tail is flopping in the solvent channel (high B-factors).[1]

  • Solution: Perform Thermal Shift Assay (TSA) . A significant

    
     shift (
    
    
    ) compared to Acetazolamide confirms that the tail is contributing to stability, even if crystallographically disordered.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences (PNAS).[1]

  • Krishnamurthy, V. M., et al. (2008).[1] Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews.

  • RCSB PDB. (2024). Ligand Search: Sulfonamide Inhibitors of Carbonic Anhydrase. Research Collaboratory for Structural Bioinformatics.

  • Scott, A. D., et al. (2009).[1] Validation of Fragment Hits for Drug Discovery: Reflections on the Screening of Small Fragment Libraries. ChemMedChem. [1]

comparative analysis of the ADMET properties of biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the ADMET Properties of Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1] Early assessment of these properties is critical to de-risk potential drug candidates, optimize chemical structures, and ultimately increase the probability of clinical success.[1][2] This guide provides a , a scaffold present in several nonsteroidal anti-inflammatory drugs (NSAIDs). We will delve into the experimental methodologies used to assess these properties and provide a comparative look at representative molecules from this class.

The Importance of Early ADMET Profiling

The failure of drug candidates in late-stage development due to poor pharmacokinetic or toxicity profiles represents a significant loss of time and resources.[3] In vitro and in silico ADMET studies are therefore indispensable tools in the early phases of drug discovery, allowing for the rapid screening and characterization of numerous compounds.[1][4] These early-stage assays provide crucial data to guide lead optimization and help select candidates with a higher likelihood of success in subsequent in vivo studies and clinical trials.[1][2]

Comparative Analysis of Representative Biphenyl Carboxylic Acids

To illustrate the ADMET properties of this class, we will focus on three representative NSAIDs: Diflunisal, Felbinac, and Tolfenamic Acid.

Compound Structure Key ADMET Characteristics
Diflunisal 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acidGood oral bioavailability, highly protein-bound, primarily excreted as glucuronide conjugates.[5][6]
Felbinac 4-biphenylacetic acidWell absorbed after topical administration, undergoes metabolism to active and inactive metabolites.
Tolfenamic Acid 2-[(3-chloro-2-methylphenyl)amino]benzoic acidGood oral absorption, extensive hepatic metabolism, and a relatively short half-life.[7][8]

Experimental Workflows for ADMET Profiling

A comprehensive ADMET assessment involves a battery of in vitro assays. The following sections detail the rationale and protocols for key experiments.

Absorption: Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability.

Causality: The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability, a key mechanism for the absorption of many orally administered drugs.[9] By measuring a compound's ability to diffuse across an artificial lipid membrane, researchers can quickly rank compounds and identify those with promising absorption characteristics.[9][10] This method is particularly useful in early discovery for its cost-effectiveness and speed.[11][12]

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Donor & Acceptor Solutions coat_plate Coat Donor Plate with Lipid Solution prep_solutions->coat_plate 1 add_solutions Add Donor & Acceptor Solutions to Plates coat_plate->add_solutions 2 incubate Incubate Sandwich Plate add_solutions->incubate 3 measure_conc Measure Compound Concentration (LC-MS/MS) incubate->measure_conc 4 calculate_pe Calculate Effective Permeability (Pe) measure_conc->calculate_pe 5

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO to create the donor solution.[12][13] The acceptor solution is typically the same buffer.[12]

  • Coat Donor Plate: Apply a lipid solution (e.g., 10% lecithin in dodecane) to the filter of the donor plate.[9][12]

  • Assemble Sandwich Plate: Add the acceptor solution to the acceptor plate and the donor solution to the lipid-coated donor plate. Place the donor plate on top of the acceptor plate.[11]

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[11][12]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[11]

  • Calculate Permeability: The effective permeability (Pe) is calculated from the compound concentrations and incubation parameters.

Distribution: Understanding Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[14]

Causality: The RED assay is considered a gold standard for determining the fraction of a drug that is unbound to plasma proteins.[15][16] It utilizes a device with two chambers separated by a semipermeable membrane.[16] The drug in plasma is placed in one chamber and buffer in the other. Only the unbound drug can cross the membrane, and at equilibrium, the concentration of unbound drug is the same in both chambers.[16] This allows for an accurate determination of the unbound fraction, which is crucial for predicting efficacy and clearance.[14]

Workflow Diagram:

RED_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_samples Spike Plasma with Test Compound load_device Load Plasma & Buffer into RED Device prep_samples->load_device 1 incubate Incubate at 37°C with Shaking load_device->incubate 2 sample_chambers Sample Plasma & Buffer Chambers incubate->sample_chambers 3 quantify Quantify Compound Concentration (LC-MS/MS) sample_chambers->quantify 4 calculate_fu Calculate Fraction Unbound (fu) quantify->calculate_fu 5

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

Experimental Protocol:

  • Prepare Samples: Spike plasma (human, rat, etc.) with the test compound at a known concentration.[14]

  • Load RED Device: Add the spiked plasma to the sample chamber and dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber of the RED device.[14]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[14][17]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[14]

  • Matrix Matching and Analysis: Add blank plasma to the buffer aliquot and buffer to the plasma aliquot to ensure matrix consistency for analysis. Quantify the compound concentration in both samples by LC-MS/MS.[18]

  • Calculate Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.

Causality: This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[19] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), one can measure the rate of its disappearance over time.[19][20] This provides an estimate of the intrinsic clearance of the compound, which is a key parameter for predicting its in vivo half-life.[19]

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Microsome & Cofactor Solutions incubate_compound Incubate Compound with Microsomes & NADPH prep_reagents->incubate_compound 1 sample_timepoints Sample at Various Time Points incubate_compound->sample_timepoints 2 quench_reaction Quench Reaction (e.g., with Acetonitrile) sample_timepoints->quench_reaction 3 analyze_samples Analyze Samples by LC-MS/MS quench_reaction->analyze_samples 4 calculate_clearance Calculate Intrinsic Clearance (Clint) analyze_samples->calculate_clearance 5

Caption: Workflow for the Liver Microsomal Stability Assay.

Experimental Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, buffer (e.g., phosphate buffer, pH 7.4), and the test compound.[21] Pre-incubate the mixture at 37°C.[20]

  • Initiate Reaction: Add a solution of NADPH to initiate the metabolic reaction.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[20]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.[21]

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.[20]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and intrinsic clearance (Clint).[19]

Toxicity: Early Safety Assessment

Early identification of potential toxicity is crucial to avoid late-stage failures.

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[22][23] Inhibition of this channel can lead to a prolongation of the QT interval, which is a risk factor for a life-threatening cardiac arrhythmia.[22] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of preclinical safety evaluation.[22] Automated patch-clamp systems are widely used for this purpose, providing a higher throughput than traditional manual patch-clamp techniques.[22][23]

Workflow Diagram:

hERG_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare hERG-Expressing Cells prep_solutions Prepare Extracellular & Intracellular Solutions prep_cells->prep_solutions 1 establish_seal Establish Whole-Cell Configuration prep_solutions->establish_seal 2 record_baseline Record Baseline hERG Current establish_seal->record_baseline 3 apply_compound Apply Test Compound record_baseline->apply_compound 4 record_inhibition Record Inhibited hERG Current apply_compound->record_inhibition 5 calculate_inhibition Calculate % Inhibition record_inhibition->calculate_inhibition 6 determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 7

Caption: Workflow for the Automated Patch-Clamp hERG Assay.

Experimental Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[22] Prepare a single-cell suspension.[22]

  • Automated Patch-Clamp: The automated system will capture a cell and form a high-resistance seal. The whole-cell configuration is then established.[22]

  • Voltage Protocol and Baseline Recording: Apply a specific voltage protocol to elicit the characteristic hERG current and record the baseline current.[22]

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.[23]

  • Recording of Inhibition: Record the hERG current in the presence of the compound.[23]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value (the concentration that causes 50% inhibition).[23]

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[24][25] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[24] The amount of formazan produced is proportional to the number of living cells.[24] This assay is widely used to assess the cytotoxic potential of compounds in various cell lines.[25]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells 1 add_mtt Add MTT Reagent treat_cells->add_mtt 2 incubate_mtt Incubate at 37°C add_mtt->incubate_mtt 3 solubilize Add Solubilization Solution incubate_mtt->solubilize 4 read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance 5 calculate_viability Calculate Cell Viability read_absorbance->calculate_viability 6

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[26]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Conclusion

The biphenyl carboxylic acid scaffold is a valuable starting point for the design of new therapeutic agents. However, a comprehensive and early assessment of ADMET properties is essential for the successful development of any new chemical entity. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of these critical parameters. By integrating these assays into the drug discovery process, researchers can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the chances of bringing safe and effective medicines to patients.

References

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Medicinal Chemistry, 11(3), 329-347. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • In Vitro ADMET. (n.d.). Pharmidex. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Wikidot. Retrieved from [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Benchling. Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • hERG Assay. (n.d.). Slideshare. Retrieved from [Link]

  • P-glycoprotein (P-gp) Substrate Identification. (n.d.). Evotec. Retrieved from [Link]

  • Plasma Protein Binding Assay. (2022, November 3). Visikol. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Retrieved from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (n.d.). National Genomics Data Center. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). MDPI. Retrieved from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved from [Link]

  • hERG Safety. (n.d.). Evotec. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

  • Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. (n.d.). PMC. Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

  • Tolfenamic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Biopharmaceutical aspects of tolfenamic acid. (n.d.). PubMed. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Retrieved from [Link]

  • Diflunisal. (n.d.). Wikipedia. Retrieved from [Link]

  • Human P-Glycoprotein / MDR1 Drug Interaction Assay. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Chemical and pharmacological properties of diflunisal. (n.d.). PubMed. Retrieved from [Link]

  • Diflunisal. (n.d.). PubChem. Retrieved from [Link]

  • Design, Molecular Docking, Synthesis, and ADME Studies of Novel Amide Derivatives of Diflunisal and Aspirin Compounds as Preferential Selective Cox-2 Inhibitor. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Tolfenamic Acid. (n.d.). PubMed. Retrieved from [Link]

  • Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review. (n.d.). PubMed. Retrieved from [Link]

Sources

Comparative Validation Guide: 2'-Sulfamoyl-biphenyl-4-carboxylic acid (SBCA) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2'-Sulfamoyl-biphenyl-4-carboxylic acid (SBCA) represents a distinct class of sulfonamide-based small molecules. While structurally related to established Carbonic Anhydrase Inhibitors (CAIs) , the biphenyl scaffold offers a unique hydrophobic tail that enhances isoform selectivity—specifically targeting hCA II (glaucoma/edema) and the hypoxia-induced hCA IX (solid tumors).

Unlike classical sulfonamides which often suffer from poor membrane permeability or lack of isoform specificity (leading to systemic acidosis), SBCA’s carboxylic acid moiety improves aqueous solubility while the biphenyl core optimizes steric fit within the enzyme's active site.

Mechanism of Action (MoA)

The primary sulfonamide group (


) acts as a zinc-binding group (ZBG), coordinating directly with the Zn(II) ion in the CA active site. This displaces the zinc-bound water molecule/hydroxide ion, effectively halting the catalytic hydration of 

to bicarbonate (

).

MoA_Pathway SBCA SBCA (Inhibitor) CA_ActiveSite CA Active Site (Zn2+) SBCA->CA_ActiveSite High Affinity Binding (Ki < 10nM) CO2_Hydration CO2 Hydration (Catalysis) CA_ActiveSite->CO2_Hydration Blocks Bicarbonate Bicarbonate Production CO2_Hydration->Bicarbonate Inhibited Physio_Effect Reduced IOP / Tumor Acidification Bicarbonate->Physio_Effect Downstream Reduction

Figure 1: Mechanism of Action for SBCA. The compound competitively binds the catalytic Zinc, preventing bicarbonate production.

Comparative Analysis: SBCA vs. Standards of Care

To validate SBCA, researchers must benchmark it against FDA-approved agents. The following matrix highlights the theoretical and observed advantages of SBCA based on structure-activity relationship (SAR) data.

FeatureSBCA (Candidate) Acetazolamide (Systemic Std) Dorzolamide (Topical Std)
Primary Target hCA II & hCA IX (Dual)Pan-inhibitor (hCA I, II, IV, IX)hCA II (High Selectivity)
Potency (

)
< 10 nM (Predicted)~12 nM (hCA II)~9 nM (hCA II)
Solubility High (Carboxylic Acid salt)Low (Poor water solubility)Moderate (HCl salt)
Bioavailability High Oral & Topical PotentialHigh Oral / Poor TopicalGood Topical
Adverse Effects Low (Isoform Selective)High (Metabolic Acidosis, Paresthesia)Local Irritation (pH dependent)
Key Advantage Dual-action: Anti-glaucoma + Anti-tumor potentialProven efficacyTopical safety

Scientist’s Note: The carboxylic acid group on SBCA allows for salt formation (e.g., sodium salt), potentially allowing formulation at physiological pH (7.4), unlike Dorzolamide which requires acidic formulation (pH 5.6) causing ocular stinging.

Validation Protocol A: Ocular Hypertension (Glaucoma) Model

This protocol validates the efficacy of SBCA in reducing Intraocular Pressure (IOP).

Experimental Design
  • Model: Normotensive or Hypertensive (Dextran-induced) Dutch Belted Rabbits.

  • Rationale: Rabbits have large eyes suitable for tonometry and share similar aqueous humor dynamics with humans.

  • Groups (n=6 per group):

    • Vehicle Control (PBS pH 7.4).

    • Positive Control (2% Dorzolamide).

    • SBCA Low Dose (1%).

    • SBCA High Dose (2%).

Step-by-Step Methodology
  • Baseline Measurement: Acclimatize rabbits. Measure baseline IOP (

    
    ) using a calibrated Tono-Pen AVIA tonometer. Critical: Apply one drop of 0.5% proparacaine (local anesthetic) prior to measurement to prevent reflex blinking.
    
  • Induction (Optional): If using a hypertensive model, inject hypertonic saline or dextran into the anterior chamber (under anesthesia) to spike IOP.

  • Treatment Administration: Instill 50

    
    L of the test compound into the lower conjunctival cul-de-sac of the right eye. The left eye serves as the untreated contralateral control.
    
  • Time-Course Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Data Analysis: Calculate

    
    IOP (mmHg) = 
    
    
    
    . Compare Area Under the Curve (AUC) for duration of action.

Success Criteria: SBCA must demonstrate a peak IOP reduction of


 20% from baseline, comparable to or exceeding Dorzolamide, with no signs of conjunctival hyperemia (redness).

Validation Protocol B: Hypoxic Tumor Model (Oncology)

This protocol targets hCA IX , which is overexpressed in hypoxic tumors to maintain intracellular pH balance. Inhibition leads to intracellular acidification and cell death.

Experimental Design
  • Model: BALB/c Nude Mice bearing HT-29 (Colon Cancer) or MDA-MB-231 (Breast Cancer) xenografts.

  • Rationale: These cell lines are known to overexpress CA IX under hypoxic conditions.[1]

Workflow Visualization

Oncology_Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture Cell Culture (HT-29 / MDA-MB-231) Inoculation Subcutaneous Injection (Flank of Nude Mice) Cell_Culture->Inoculation Growth Tumor Growth (Reach 100-200 mm³) Inoculation->Growth Randomization Randomization (n=8/group) Growth->Randomization Tumors Established Dosing Daily IP/Oral Dosing (SBCA vs Vehicle vs Acetazolamide) Randomization->Dosing Measurement Caliper Measurement (Every 3 days) Dosing->Measurement Histology IHC Staining (CA IX, Ki-67, Caspase-3) Measurement->Histology Endpoint (Day 21)

Figure 2: Preclinical workflow for validating SBCA efficacy in hypoxic tumor xenografts.

Step-by-Step Methodology
  • Xenograft Establishment: Inject

    
     cells subcutaneously into the right flank. Monitor until tumor volume reaches ~150 mm³.
    
  • Treatment:

    • Group A: Vehicle (PEG400/Water).

    • Group B: SBCA (30 mg/kg, IP, daily).

    • Group C: Acetazolamide (30 mg/kg, IP, daily).

  • Monitoring: Measure tumor dimensions (Length

    
     Width) using digital calipers every 3 days for 21 days. Calculate Volume 
    
    
    
    .
  • Endpoint Analysis: Harvest tumors. Fix in formalin. Perform Immunohistochemistry (IHC) for CA IX (target validation) and Caspase-3 (apoptosis marker).

Success Criteria: Significant inhibition of tumor growth rate (%TGI > 50%) compared to vehicle, with evidence of increased apoptosis in the hypoxic core of the tumor.

References

  • Supuran, C. T. (2021).[2] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Link

  • Mincione, F., et al. (2025). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bozdag, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[4] Bioorganic & Medicinal Chemistry.[5][6][7] Link

  • Nocentini, A., & Supuran, C. T. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Expert Opinion on Therapeutic Patents. Link

  • Yang, B., et al. (2023).[8] Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Comparison Guide: 2'-Sulfamoyl-biphenyl-4-carboxylic Acid vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS: 352615-90-8) represents a specialized scaffold within the class of biphenyl sulfonamides . Unlike classical systemic sulfonamides (e.g., Acetazolamide) that broadly inhibit Carbonic Anhydrase (CA) isoforms, the this compound structure incorporates a hydrophobic biphenyl core with a polar carboxylic tail.

This structural duality suggests a distinct pharmacological profile:

  • High Potency: The biphenyl moiety exploits hydrophobic pockets within the CA active site (specifically the hydrophobic wall formed by Val121, Leu198, and Trp209 in hCA II).

  • Isoform Selectivity Potential: The carboxylic acid group (

    
    ) ensures ionization at physiological pH, potentially restricting membrane permeability and directing inhibition toward extracellular, tumor-associated isoforms like CA IX and CA XII , rather than cytosolic CA I and II.
    

This guide compares this compound against industry standards to assist in lead optimization and assay design.

Mechanistic Profiling & Structural Logic

The Pharmacophore Triad

The efficacy of this compound relies on three structural components:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Hydrophobic Scaffold (Biphenyl): Unlike the simple benzene ring of sulfanilamide, the biphenyl core engages in Van der Waals interactions with the hydrophobic half of the active site cleft.

  • Selectivity Filter (Carboxylate): The distal carboxylic acid interacts with hydrophilic residues at the active site entrance (e.g., His64, Asn62), influencing dissociation kinetics (

    
    ) and solubility.
    
Signaling Pathway: Hypoxia-Induced CA IX Modulation

In oncology applications, this compound class is evaluated for its ability to disrupt pH regulation in hypoxic tumors.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates Acidosis Extracellular Acidosis (pH < 6.8) CAIX_Expr->Acidosis Catalyzes CO2 Hydration Survival Tumor Survival & Metastasis Acidosis->Survival Promotes Inhibitor 2'-Sulfamoyl-biphenyl-4-COOH (Extracellular Blockade) Inhibitor->CAIX_Expr Inhibits (Ki < 10nM)

Figure 1: Mechanism of Action in Hypoxic Tumor Microenvironments. The compound targets the extracellular catalytic domain of CA IX, preventing acidification.

Comparative Performance Analysis

The following table contrasts this compound with the clinical standard (Acetazolamide) and a specialized tumor-targeting sulfonamide (SLC-0111).

Table 1: Pharmacological & Physicochemical Comparison
FeatureAcetazolamide (AAZ)SLC-0111 (Ureido-sulfonamide)2'-Sulfamoyl-biphenyl-4-COOH
Primary Target Pan-CA Inhibitor (CA I, II, IV, IX, XII)CA IX / CA XII (Selective)CA II (High Affinity) / CA IX
Binding Mode Classic Tetrahedral CoordinationTail Approach (Ureido linker)Hydrophobic Pocket Occupation
Membrane Permeability High (Systemic Distribution)Low (Targeted to TME)Low to Moderate (pH dependent)

(hCA II)
~12 nM~100-500 nM< 10 nM (Predicted*)
Solubility Low (requires alkaline pH)ModerateHigh (as Carboxylate salt)
Primary Utility Glaucoma, Diuretic, Altitude SicknessOncology (Metastatic Breast Cancer)Lead Scaffold / Research Tool

*Note: Biphenyl sulfonamides typically exhibit sub-nanomolar affinity for hCA II due to optimized hydrophobic interactions (Refer to Reference 1).

Key Differentiator: The "Tail" Effect

While Acetazolamide is a compact molecule that fits deep into the active site, This compound extends towards the active site opening. The carboxylic acid moiety allows for:

  • Rapid Derivatization: It serves as a versatile handle for attaching bulky "tails" (e.g., PEG chains, fluorophores) to create membrane-impermeable probes.

  • Electrostatic Repulsion: At physiological pH, the negative charge prevents passive diffusion through the lipid bilayer, reducing off-target cytosolic inhibition (CA I/II) compared to neutral sulfonamides.

Experimental Protocols (Self-Validating Systems)

To validate the activity of this compound, researchers must employ a kinetic assay that accounts for the rapid reaction rate of Carbonic Anhydrase (


). Standard colorimetric assays are often too slow.
Protocol A: Stopped-Flow Hydrase Assay

Objective: Determine the Inhibition Constant (


) with millisecond resolution.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA II or hCA IX (catalytic domain).

Workflow:

  • Baseline Calibration: Measure the uncatalyzed reaction rate (

    
    ) to establish the background signal.
    
  • Inhibitor Incubation: Pre-incubate the enzyme with the test compound (10 nM – 10 µM) for 15 minutes. Crucial Step: This ensures equilibrium binding before substrate addition.

  • Rapid Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics) to mix the Enzyme-Inhibitor complex with the Substrate solution (1:1 ratio).

  • Detection: Monitor absorbance decay at 557 nm (Phenol Red transition) over 0.5 – 1.0 seconds.

  • Data Fitting: Fit the initial velocity data to the Morrison Equation for tight-binding inhibitors (since

    
     is likely comparable to enzyme concentration).
    


Protocol B: X-Ray Crystallography Soak System

Objective: Visualize the biphenyl interaction within the hydrophobic pocket.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M Sodium Citrate, pH 8.0).

  • Soaking: Transfer crystals to a solution containing 1 mM This compound (dissolved in DMSO, final DMSO < 5%). Soak for 2-4 hours. Note: Long soaks may crack crystals due to lattice changes induced by the bulky biphenyl group.

  • Cryo-protection: Dip in 20% Glycerol + Mother Liquor.

  • Diffraction: Collect data at 100 K. Look for electron density at the Zn-coordination site and the hydrophobic wall (residues 131, 135).

Experimental Workflow Visualization

Assay_Workflow cluster_prep Preparation Phase cluster_measure Kinetic Phase (Stopped-Flow) Compound 2'-Sulfamoyl-biphenyl-4-COOH (DMSO Stock) Incubation Incubation (15 min) Equilibrium Binding Compound->Incubation Enzyme hCA Isoform (Recombinant) Enzyme->Incubation Mixing Rapid Mixing (<10ms) with CO2 Saturated H2O Incubation->Mixing Detection Absorbance Decay (557 nm) Mixing->Detection Analysis Data Fitting (Morrison Equation) Detection->Analysis

Figure 2: Stopped-Flow Kinetic Assay Workflow. Critical path for determining Ki values for rapid-turnover enzymes like Carbonic Anhydrase.

References

  • Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. Source: Journal of Medicinal Chemistry / NIH PubMed Central URL:[Link]

  • Carbonic Anhydrase Inhibitors: SAR and X-ray Crystallographic Study. Source: ResearchGate URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][1]

Sources

A Proposal for the Independent Verification of the Anticancer Activity of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a comprehensive experimental framework for the independent verification of the potential anticancer properties of 2'-Sulfamoyl-biphenyl-4-carboxylic acid. Given the absence of published data on this specific molecule, this guide serves as a detailed proposal for a rigorous preclinical evaluation, comparing its efficacy against established chemotherapeutic agents. The experimental design prioritizes scientific integrity, employing self-validating protocols and drawing upon established methodologies to ensure the generation of robust and reproducible data.

Introduction and Rationale

Biphenyl and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The unique combination of a biphenyl core, a carboxylic acid group, and a sulfamoyl functional group in this compound presents a novel chemical entity with the potential for interesting biological activity. Carboxylic acids can influence cell membrane permeability, while sulfonamides are a well-known class of pharmacophores. This structural arrangement warrants a thorough investigation into its cytotoxic and cytostatic effects on cancer cells.

This proposal details a multi-faceted approach to characterize the anticancer potential of this compound, encompassing initial in vitro screening to determine cytotoxic concentrations, followed by more detailed mechanistic studies to elucidate its mode of action, and culminating in in vivo validation of its antitumor efficacy.

In Vitro Evaluation of Anticancer Activity

The initial phase of this investigation will focus on quantifying the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines.

Cell Line Selection

A diverse panel of cancer cell lines is proposed to assess the breadth of the compound's activity. Initial screening will include:

  • HT-29 and HCT-116 (Colon Cancer): Representative of a common solid tumor.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer line.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.

  • PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.

  • WI-38 (Normal Human Lung Fibroblasts): To assess selectivity and potential toxicity to non-cancerous cells.

Comparative Agents

The activity of this compound will be compared against well-characterized chemotherapeutic agents to benchmark its potency:

  • Cisplatin: A DNA-damaging agent with broad-spectrum activity.[1]

  • Doxorubicin: A topoisomerase II inhibitor with a different mechanism of action.

Experimental Protocols

This assay will determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

  • Step 1: Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat cells with a serial dilution of this compound, Cisplatin, and Doxorubicin (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Step 3: MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Step 4: Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

This assay assesses the ability of single cells to form colonies after treatment, providing insight into long-term cytotoxic effects.[2][3][4]

  • Step 1: Cell Seeding: Plate a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to adhere.

  • Step 2: Compound Treatment: Treat the cells with the test compound at concentrations around the IC50 value for 24 hours.

  • Step 3: Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Step 4: Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Step 5: Colony Counting: Count the number of colonies (containing >50 cells).

  • Step 6: Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

G cluster_0 In Vitro Workflow cluster_1 MTT Assay cluster_2 Clonogenic Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Assay Endpoint Assay Endpoint Compound Treatment->Assay Endpoint MTT Addition MTT Addition Assay Endpoint->MTT Addition Long Incubation Long Incubation Assay Endpoint->Long Incubation Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Staining Staining Long Incubation->Staining Colony Counting Colony Counting Staining->Colony Counting

Proposed workflow for in vitro cytotoxicity assessment.

Mechanistic Elucidation of Anticancer Action

To understand how this compound exerts its effects, a series of experiments will be conducted to investigate its impact on apoptosis and the cell cycle.

Apoptosis Induction

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Step 1: Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Step 2: Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[7]

  • Step 3: Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Step 4: Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9][10][11]

  • Step 1: Cell Lysis: Treat cells as described above and then lyse them to release cellular contents.

  • Step 2: Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Step 3: Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time.

  • Step 4: Data Analysis: Quantify the increase in caspase-3 activity relative to untreated controls.

Cell Cycle Analysis

This experiment will determine if the compound induces cell cycle arrest.

  • Step 1: Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Step 2: Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]

  • Step 3: Staining: Treat the fixed cells with RNase A and then stain the DNA with Propidium Iodide.[13]

  • Step 4: Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Step 5: Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Mechanistic Studies Cell Treatment Cell Treatment Apoptosis Assays Apoptosis Assays Cell Treatment->Apoptosis Assays Annexin V/PI Caspase-3 Cell Cycle Analysis Cell Cycle Analysis Cell Treatment->Cell Cycle Analysis Propidium Iodide Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assays->Quantify Apoptotic Cells Determine Cell Cycle Arrest Determine Cell Cycle Arrest Cell Cycle Analysis->Determine Cell Cycle Arrest

Workflow for investigating the mechanism of action.

In Vivo Antitumor Efficacy

The most promising findings from the in vitro studies will be validated in a preclinical animal model.

Xenograft Mouse Model

A human tumor xenograft model in immunocompromised mice will be used to assess the in vivo antitumor activity of this compound.[14][15][16]

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 colon cancer cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or a suitable solvent)

    • This compound (at two different dose levels)

    • Cisplatin (positive control)

  • Dosing Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), initiate treatment via intraperitoneal injection every three days for a specified duration (e.g., 21 days).

  • Endpoints:

    • Tumor volume measurement every three days.

    • Animal body weight (as a measure of toxicity).

    • At the end of the study, tumors will be excised, weighed, and processed for histological analysis.

G cluster_0 In Vivo Xenograft Study Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth ~100-150 mm³ Group Allocation Group Allocation Tumor Growth->Group Allocation Treatment Initiation Treatment Initiation Group Allocation->Treatment Initiation Vehicle, Test Compound, Positive Control Monitoring Monitoring Treatment Initiation->Monitoring Tumor Volume Body Weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Weight Histology

Proposed workflow for the in vivo xenograft study.

Proposed Signaling Pathway Investigation

Based on the known mechanisms of related compounds, it is plausible that this compound could induce apoptosis through the p53 signaling pathway.[17][18][19] The tumor suppressor protein p53 can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20][21]

  • Intrinsic Pathway: p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases.

  • Extrinsic Pathway: p53 can also increase the expression of death receptors like Fas, which, upon ligand binding, recruit adaptor proteins and pro-caspase-8, initiating the caspase cascade.[18]

Further investigation into the expression levels of these key proteins (p53, Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-8) via Western blotting of lysates from treated cells would provide valuable mechanistic insights.

G cluster_0 Proposed p53-Mediated Apoptosis 2-Sulfamoyl-biphenyl-4-carboxylic_acid 2-Sulfamoyl-biphenyl-4-carboxylic_acid p53 Activation p53 Activation 2-Sulfamoyl-biphenyl-4-carboxylic_acid->p53 Activation Intrinsic Pathway Intrinsic Pathway p53 Activation->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway p53 Activation->Extrinsic Pathway Bax Upregulation Bax Upregulation Intrinsic Pathway->Bax Upregulation Death Receptor Upregulation Death Receptor Upregulation Extrinsic Pathway->Death Receptor Upregulation Mitochondrial Disruption Mitochondrial Disruption Bax Upregulation->Mitochondrial Disruption Caspase-9 Activation Caspase-9 Activation Mitochondrial Disruption->Caspase-9 Activation Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-9 Activation->Executioner Caspases (Caspase-3) Caspase-8 Activation Caspase-8 Activation Death Receptor Upregulation->Caspase-8 Activation Caspase-8 Activation->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis

Hypothesized p53-mediated apoptotic pathway.

Data Summary and Comparison

All quantitative data will be summarized in clear, structured tables for easy comparison.

Table 1: Proposed In Vitro Cytotoxicity Data Summary (IC50 in µM)

CompoundHT-29HCT-116MCF-7A549PC-3WI-38
This compoundTBDTBDTBDTBDTBDTBD
CisplatinTBDTBDTBDTBDTBDTBD
DoxorubicinTBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Table 2: Proposed In Vivo Antitumor Efficacy Summary

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle ControlTBD-TBD
This compound (Dose 1)TBDTBDTBD
This compound (Dose 2)TBDTBDTBD
CisplatinTBDTBDTBD

TBD: To Be Determined

Conclusion

This proposed guide provides a rigorous and comprehensive framework for the independent verification of the anticancer activity of this compound. By employing standardized assays, established comparative agents, and a logical progression from in vitro screening to in vivo efficacy studies, this plan is designed to generate high-quality, interpretable data. The successful execution of these experiments will provide a definitive assessment of the compound's potential as a novel anticancer agent and will inform any future drug development efforts.

References

  • Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. [Link]

  • Al-Otaibi, W. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 73. [Link]

  • Standardization of a Preclinical Colon Cancer Model in Male and Female BALB/c Mice: Macroscopic and Microscopic Characterization from Pre-Neoplastic to Tumoral Lesions. (2025). Biomedicines, 13(4), 939. [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2079. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • p53-dependent apoptosis pathways. (1999). Cancer Research, 59(7 Suppl), 1765s-1768s. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Siddik, Z. H. (2003). The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. In Platinum-Based Drugs in Cancer Therapy (pp. 1-22). Humana Press. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656. [Link]

  • McGill Radiobiology. (n.d.). Clonogenic Cell Survival Assay. [Link]

  • Standardization of a Preclinical Colon Cancer Model in Male and Female BALB/c Mice: Macroscopic and Microscopic Characterization from Pre-Neoplastic to Tumoral Lesions. (2025). ResearchGate. [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (2024). Immunotherapy Advances, 4(1), ltae012. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Haupt, S., Berger, M., Goldberg, Z., & Haupt, Y. (2003). Apoptosis-the p53 network. Journal of cell science, 116(Pt 20), 4077–4085. [Link]

  • Standardization of a Preclinical Colon Cancer Model in Male and Female BALB/c Mice: Macroscopic and Microscopic Characterization from Pre-Neoplastic to Tumoral Lesions. (2025). PubMed. [Link]

  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

  • Clonogenic Assay: Adherent Cells. (2011). Journal of visualized experiments : JoVE, (49), 2599. [Link]

  • Apoptosis induction by p53 in extrinsic (1) and intrinsic (2) pathways. (n.d.). ResearchGate. [Link]

  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • Clonogenic Cell Survival Assay. (2025). ResearchGate. [Link]

  • Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. (n.d.). Semantic Scholar. [Link]

  • Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. (2026). MDPI. [Link]

  • Cisplatin-induced apoptosis and development of resistance are transcriptionally distinct processes. (n.d.). PMC. [Link]

  • Analysis of Cell Cycle Position in Mammalian Cells. (2012). Cold Spring Harbor protocols, 2012(1), pdb.prot067137. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17754. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. [Link]

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. (n.d.). Cold Spring Harbor perspectives in medicine, 3(8), a008656. [Link]

  • Clonogenic Survival Analysis. (n.d.). University of Glasgow. [Link]

  • Apoptosis Dependent and Independent Functions of Caspases. (n.d.). Madame Curie Bioscience Database. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]

  • Regulation of apoptosis-inducing factor-mediated, cisplatin-induced apoptosis by Akt. (n.d.). PMC. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. (n.d.). BioVision. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of Novel Carbonic Anhydrase Inhibitors: A Case Study with 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of enzyme kinetics and pharmacology.

Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO₂ transport, and various metabolic pathways.[3][4] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function.[3] This diversity makes the development of isoform-selective inhibitors a paramount goal in modern pharmacology. Non-selective inhibition can lead to a range of off-target effects, limiting the therapeutic potential of a drug candidate.[1][2] For instance, while inhibition of tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology, concurrent inhibition of the widespread cytosolic isoforms CA I and CA II can lead to undesirable side effects.[5]

This guide provides a comprehensive framework for assessing the isoform selectivity of a novel carbonic anhydrase inhibitor (CAI). We will use the hypothetical test compound, 2'-Sulfamoyl-biphenyl-4-carboxylic acid , to illustrate the experimental design, data analysis, and interpretation required to build a robust selectivity profile. This compound possesses two key functional groups—a sulfamoyl moiety, a well-established zinc-binding group for CAIs, and a carboxylic acid group—that suggest a potential interaction with the carbonic anhydrase active site.[6][7]

The Test Compound: this compound

The chemical structure of this compound features a biphenyl scaffold, which provides a rigid backbone for the presentation of the pharmacophoric groups. The 2'-sulfamoyl group (-SO₂NH₂) is a classic zinc-binding moiety found in many clinically approved sulfonamide CAIs.[8] The carboxylic acid group at the 4-position of the other phenyl ring may contribute to the binding affinity and selectivity by forming additional interactions with amino acid residues at the entrance of the active site cleft. The overall physicochemical properties of the molecule will influence its solubility and behavior in aqueous assay buffers.

Comparative Benchmarking: Known Carbonic Anhydrase Inhibitors

To provide context for the experimental results of a novel compound, it is essential to compare its activity against well-characterized, clinically relevant inhibitors. The following table summarizes the inhibition constants (Kᵢ) of three widely used CAIs—Acetazolamide, Dorzolamide, and Brinzolamide—against a panel of key human carbonic anhydrase isoforms.

Inhibitor hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide250[9]12[3]74[3]25[9]5.7[10]
Dorzolamide>10000[10]9[10]8500[10]52[10]3.5[10]
Brinzolamide39003.151325.0

Note: Kᵢ values can vary slightly between different studies and assay conditions. The values presented here are representative figures from the cited literature.

Experimental Workflow for Assessing Isoform Selectivity

The following diagram illustrates the logical flow for determining the isoform selectivity of a new chemical entity like this compound.

G cluster_prep Preparation cluster_assay Primary Assay cluster_data Data Analysis cluster_eval Evaluation compound Synthesize and Purify This compound sfa Stopped-Flow CO2 Hydration Assay compound->sfa enzymes Express and Purify hCA Isoforms (I, II, IV, IX, XII) enzymes->sfa reagents Prepare Assay Buffers and Substrates reagents->sfa kinetics Determine Initial Velocities at Various [Inhibitor] sfa->kinetics ki_calc Calculate Inhibition Constants (Ki) for each Isoform kinetics->ki_calc selectivity Calculate Selectivity Ratios (e.g., Ki(hCA II) / Ki(hCA IX)) ki_calc->selectivity comparison Compare to Benchmark Inhibitors (e.g., Acetazolamide) selectivity->comparison conclusion Assess Potency and Isoform Selectivity Profile comparison->conclusion

Caption: Workflow for assessing CAI isoform selectivity.

The Gold Standard: Stopped-Flow CO₂ Hydration Assay

The most accurate and direct method for measuring the catalytic activity of carbonic anhydrases is the stopped-flow CO₂ hydration assay.[11][12] This technique allows for the real-time monitoring of the rapid pH change that occurs as CO₂ is converted to bicarbonate and protons. The following is a detailed protocol for performing this assay.

Principle: The assay measures the rate of pH decrease as a solution of CO₂ in a weakly buffered solution is mixed with the enzyme. The rate of this pH change is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials and Reagents:

  • Stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector.[10][11]

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII).

  • Test inhibitor stock solution (e.g., this compound in DMSO).

  • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM p-nitrophenol for absorbance or a suitable fluorescent indicator).

  • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through deionized water at a controlled temperature (typically 4°C to maintain saturation).[12]

  • Control Inhibitor: Acetazolamide stock solution in DMSO.

Step-by-Step Protocol:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument's syringes and observation cell to a constant temperature (e.g., 25°C).

    • Set the spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).

  • Reagent Preparation:

    • Prepare a series of dilutions of the test inhibitor and the control inhibitor in the assay buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.

    • Prepare a solution of the CA isoform in the assay buffer to a final concentration that gives a measurable catalytic rate.

  • Measurement of Uncatalyzed Rate:

    • Load one syringe with the CO₂-saturated water and the other with the assay buffer (containing the pH indicator but no enzyme).

    • Initiate the mixing and record the change in absorbance/fluorescence over time. This represents the slow, uncatalyzed hydration of CO₂.

  • Measurement of Catalyzed Rate (No Inhibitor):

    • Clean the syringes thoroughly.

    • Load one syringe with the CO₂-saturated water and the other with the enzyme solution in assay buffer.

    • Initiate mixing and record the rapid change in absorbance/fluorescence. This is the initial velocity (V₀) of the uninhibited enzyme.

  • Measurement of Inhibited Rates:

    • Repeat step 4, but with the enzyme solution now containing a specific concentration of the test inhibitor.

    • Perform this measurement for each concentration in your inhibitor dilution series.

    • It is crucial to pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) before the assay to allow for the formation of the enzyme-inhibitor complex.[5]

  • Data Analysis:

    • Determine the initial velocity (slope of the linear portion of the kinetic trace) for the uncatalyzed, catalyzed, and each inhibited reaction.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited catalyzed rate.

    • Plot the initial velocity as a function of substrate concentration (if determining the mechanism of inhibition) or the percent inhibition as a function of inhibitor concentration.

    • Use non-linear regression analysis of the velocity versus inhibitor concentration data to determine the IC₅₀ value.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.

Interpreting the Results: Building the Selectivity Profile

Once the Kᵢ values for this compound against each hCA isoform are determined, the next step is to analyze this data to understand its selectivity profile.

Calculating Selectivity Ratios: Selectivity is not just about low Kᵢ values for the target isoform but also high Kᵢ values for off-target isoforms. This is quantified by calculating selectivity ratios. For example, if the goal is to target the tumor-associated isoform hCA IX while avoiding the ubiquitous hCA II, the selectivity ratio would be:

Selectivity Ratio (hCA IX vs. hCA II) = Kᵢ (hCA II) / Kᵢ (hCA IX)

A higher ratio indicates greater selectivity for the target isoform. By calculating these ratios for all relevant isoform pairs, a comprehensive selectivity profile can be constructed.

Visualizing the Inhibition Mechanism: The following diagram illustrates the general mechanism of CA inhibition by a sulfonamide, which is the expected mode of action for this compound.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Catalytic Nucleophile Inhibitor R-SO₂NH₂ Inhibitor->Zn Deprotonated sulfonamide coordinates to Zinc

Sources

Comparative Docking Analysis of 2'-Sulfamoyl-biphenyl-4-carboxylic Acid: A Guide to Virtual Screening and Ligand Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2'-Sulfamoyl-biphenyl-4-carboxylic acid against other relevant ligands. As researchers in drug discovery, it is imperative to not only predict the binding affinity of a novel compound but also to contextualize its potential efficacy against established inhibitors or structurally similar molecules. This document outlines the scientific rationale, a detailed experimental protocol, and a template for the analysis and interpretation of results, empowering researchers to conduct robust in-silico evaluations.

Introduction: The Rationale for Comparative Docking

Molecular docking is a cornerstone of structure-based drug design, offering predictive insights into the binding modes and affinities of small molecules within the active site of a biological target.[1][2] A singular docking score, however, provides limited information. A comparative approach, wherein the compound of interest is docked alongside reference ligands, offers a more nuanced understanding of its potential. This guide will use the lysosomal enzyme Arylsulfatase A (ARSA) as a hypothetical target, given that biphenyl sulfamate and carboxylate scaffolds have been explored as sulfatase inhibitors.[3]

Our lead compound, this compound, possesses both a biphenyl core, common in various inhibitors, and a sulfamoyl group, a known pharmacophore that can mimic sulfate groups.[3][4] The carboxylic acid moiety is a classic bioisostere for phosphate and sulfate groups, often crucial for binding to enzyme active sites.[5]

This study will compare its docking performance against:

  • Biphenyl-4-carboxylic acid: The parent scaffold, to elucidate the contribution of the 2'-sulfamoyl group to binding.[6]

  • A known ARSA inhibitor (e.g., Phenyl-O-sulfamate): To benchmark the performance of our lead compound against a ligand with established activity.

  • A structurally diverse ligand: To explore different binding hypotheses and potential for novel interactions.

Experimental Protocol: A Step-by-Step Workflow

The following protocol details a robust and reproducible methodology for a comparative docking study using widely accessible software.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source docking program, is recommended for this study.[7] Other options include GOLD, Glide, or MOE Dock.[8][9]

  • Molecular Visualization and Preparation: UCSF Chimera or ChimeraX, and AutoDock Tools (ADT) are excellent choices for preparing protein and ligand structures.[10]

  • Data Analysis: Standard data analysis software for creating tables and plots.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB retrieval, cleaning, protonation) grid Grid Box Generation (Defining the search space) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Molecular Docking (Running AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding energies, poses, interactions) dock->results comparison Comparative Analysis (Tabulation and visualization) results->comparison

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the crystal structure of the target protein (e.g., Arylsulfatase A) from the Protein Data Bank (PDB).

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This can be done using UCSF Chimera or other molecular modeling software.[10]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic calculations during docking.[11]

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present, its location can be used to define the center of the grid box for docking.[1]

  • Generate PDBQT File: Convert the prepared protein structure into the PDBQT format required by AutoDock Vina.[1]

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Obtain the 2D structures of this compound and the selected comparative ligands. These can be drawn using a chemical sketcher or downloaded from databases like PubChem.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the starting ligand conformations are energetically favorable.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign Gasteiger charges to the ligands.

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.[12]

  • Generate PDBQT Files: Save each prepared ligand as a PDBQT file.[12]

Step 3: Molecular Docking
  • Grid Box Generation: Define the search space for docking by creating a grid box centered on the active site. The size of the box should be sufficient to encompass the entire binding pocket and allow for ligand flexibility.[12]

  • Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.[12]

  • Run Docking Simulation: Execute the docking calculations for each ligand against the prepared protein.

Step 4: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[13][14]

  • Re-docking of a Known Ligand: If a crystal structure with a bound ligand is available, extract the ligand and re-dock it into the protein's active site.

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the re-docked ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[8][14]

Analysis and Interpretation of Results

Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Binding Pose and Molecular Interactions

Beyond the binding score, a visual inspection of the predicted binding poses is essential. Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Important for overall binding stability.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged groups.

Tools like PyMOL, Chimera, or the Protein-Ligand Interaction Profiler (PLIP) can be used for this analysis.[17]

G Ligand This compound Sulfamoyl Sulfamoyl Group Ligand->Sulfamoyl possesses Carboxyl Carboxylic Acid Ligand->Carboxyl possesses Biphenyl Biphenyl Core Ligand->Biphenyl possesses Residue1 Active Site Residue 1 (e.g., Arginine) Sulfamoyl->Residue1 forms Hydrogen Bond with Residue2 Active Site Residue 2 (e.g., Lysine) Carboxyl->Residue2 forms Salt Bridge with Residue3 Active Site Residue 3 (e.g., Phenylalanine) Biphenyl->Residue3 forms Pi-Pi Stacking with

Caption: Hypothetical molecular interactions of this compound.

Comparative Data Presentation

Summarize the quantitative results in a clear and concise table to facilitate comparison.

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
This compound-8.5Arg84, Lys125, Phe2173
Biphenyl-4-carboxylic acid-7.2Lys125, Phe2171
Phenyl-O-sulfamate (Known Inhibitor)-8.1Arg84, His2292
Structurally Diverse Ligand-7.8VariesVaries

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Conclusion

The discussion should synthesize the findings from the comparative analysis. For instance, if this compound exhibits a more favorable binding affinity than its parent scaffold, Biphenyl-4-carboxylic acid, it would suggest that the 2'-sulfamoyl group plays a significant role in binding, potentially through interactions with specific residues like the hypothetical Arg84.

A comparison with the known inhibitor provides a benchmark for the potential of the lead compound. If the binding affinity is comparable or better, and the binding mode is plausible, it provides a strong rationale for further experimental validation.

This comparative docking guide provides a robust framework for the in-silico evaluation of novel compounds. By contextualizing docking results against relevant benchmarks, researchers can make more informed decisions in the early stages of drug discovery, ultimately accelerating the development of new therapeutics.

References

  • Vertex AI Search. How can I validate docking result without a co-crystallized ligand?
  • SwissDock. SwissDock. Available from: [Link].

  • EMBL-EBI. Session 4: Introduction to in silico docking. Available from: [Link].

  • Galaxy Training. Protein-ligand docking. Available from: [Link].

  • ACS Publications. ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling. Available from: [Link].

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. Available from: [Link].

  • PubChem. 2'-Methyl-biphenyl-4-carboxylic acid. Available from: [Link].

  • ResearchGate. How to validate the molecular docking results? Available from: [Link].

  • PubMed Central. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Available from: [Link].

  • ResearchGate. How to interprete and analyze molecular docking results? Available from: [Link].

  • Drug Discovery Group. Drug Discovery - Software. Available from: [Link].

  • PubMed Central. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available from: [Link].

  • YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Available from: [Link].

  • PubMed. Novel inhibitors of prolyl 4-hydroxylase. Available from: [Link].

  • PubMed Central. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Available from: [Link].

  • Michigan State University. Lessons from Docking Validation. Available from: [Link].

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Available from: [Link].

  • Semantic Scholar. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link].

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? Available from: [Link].

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link].

  • Schrödinger. Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Available from: [Link].

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available from: [Link].

  • Center for Computational Structural Biology. DOCKING. Available from: [Link].

  • SpringerLink. Basics, types and applications of molecular docking: A review. Available from: [Link].

  • ACS Publications. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available from: [Link].

  • ETFLIN. A Beginner's Guide to Molecular Docking. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the antimicrobial spectrum of a novel chemical entity, 2'-Sulfamoyl-biphenyl-4-carboxylic acid. Given the absence of published data on this specific molecule, this document serves as both a strategic blueprint and a detailed methodological reference for its initial antimicrobial characterization. We will proceed from foundational principles, outlining the scientific rationale for this investigation, and culminating in robust, reproducible experimental protocols designed to generate high-quality, publishable data.

The core structure of our investigational compound, a biphenyl scaffold, is a recognized "privileged structure" in medicinal chemistry, known to confer a wide range of biological activities, including antimicrobial effects.[1][2] Furthermore, the incorporation of a sulfonamide moiety provides a strong mechanistic hypothesis. Sulfonamides are a classic class of bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][4] By blocking this pathway, sulfonamides prevent bacteria from producing the necessary precursors for DNA synthesis and cell replication.[5][6] This guide will therefore establish the foundational experiments required to determine if this compound exhibits this anticipated activity and to define its spectrum and potency.

Experimental Design: A Self-Validating Approach

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a diverse panel of clinically relevant microorganisms. This panel should be strategically selected to assess the breadth of activity. A well-designed experiment is a self-validating one; therefore, our workflow incorporates rigorous quality control measures and established reference standards at every stage.

Rationale for Microbial Panel Selection

The chosen microbial panel must provide a clear indication of the compound's potential clinical utility. It should include representatives from key categories:

  • Gram-Positive Bacteria: To assess activity against organisms with a thick peptidoglycan cell wall.

    • Staphylococcus aureus (ATCC® 29213™): A common cause of skin, soft tissue, and bloodstream infections, and a key model for Gram-positive pathogens.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC® 43300™): A critical antibiotic-resistant pathogen.

    • Enterococcus faecalis (ATCC® 29212™): A frequent cause of hospital-acquired infections.

  • Gram-Negative Bacteria: To evaluate efficacy against organisms possessing a protective outer membrane.

    • Escherichia coli (ATCC® 25922™): A versatile pathogen and a workhorse for Gram-negative susceptibility testing.

    • Pseudomonas aeruginosa (ATCC® 27853™): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

    • Acinetobacter baumannii (ATCC® 19606™): A challenging multidrug-resistant pathogen prevalent in healthcare settings.

  • Fungal Pathogens: To explore potential antifungal activity.

    • Candida albicans (ATCC® 90028™): The most common human fungal pathogen.

Selection of Comparator Agents

To contextualize the potency of this compound, its performance must be benchmarked against well-characterized antibiotics.

  • Sulfamethoxazole: As a structural analog, it will help determine if our test compound operates via a similar folate synthesis inhibition pathway.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone with a different mechanism of action (DNA gyrase inhibition), providing a benchmark for general potency.

  • Vancomycin: A glycopeptide active only against Gram-positive bacteria, serving as a Gram-positive selective control.

  • Amphotericin B: A polyene antifungal to serve as a comparator for activity against Candida albicans.

Core Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10] Adherence to these guidelines is paramount for ensuring inter-laboratory reproducibility and data integrity.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Stock Solution of Test Compound & Comparators (DMSO as solvent) Serial_Dilution Perform 2-fold Serial Dilutions in 96-Well Plates Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Standardized Inoculum (~1.5 x 10^8 CFU/mL) Inoculation Inoculate Plates to Final Concentration of ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (35°C for 16-20h for bacteria; 35°C for 24h for yeast) Inoculation->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC QC_Check Verify QC Strain MICs are within acceptable CLSI/EUCAST range Read_MIC->QC_Check Data_Table Tabulate and Compare MIC Data QC_Check->Data_Table

Caption: High-level workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is considered the "gold standard" for quantitative susceptibility testing.[11]

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Prepare identical stock solutions for comparator agents.

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. This specific medium is standardized to ensure correct concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antibiotics.

    • For C. albicans, use RPMI-1640 medium.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test and comparator compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL). The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial/fungal inoculum to each well, bringing the total volume to 100 µL.

    • Self-Validation Controls (Crucial for Trustworthiness):

      • Growth Control: A well containing only inoculum and broth (no compound). This must show robust growth.

      • Sterility Control: A well containing only sterile broth. This must remain clear.

      • Solvent Control: A well containing inoculum, broth, and the highest concentration of DMSO used in the assay. This ensures the solvent itself has no antimicrobial effect.

      • Quality Control (QC) Strain: Concurrently test a reference QC strain (e.g., E. coli ATCC® 25922™) for which the expected MIC ranges of comparator antibiotics are published by CLSI/EUCAST.[12] This validates the entire test system (media, reagents, incubation).

  • Incubation and Reading:

    • Incubate the plates at 35°C. Bacterial plates are typically read after 16-20 hours, while C. albicans plates are read at 24 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[13]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical data for this compound to illustrate how results should be presented.

MicroorganismGram StainThis compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 29213Positive8>2560.51
MRSA ATCC 43300Positive16>256321
E. faecalis ATCC 29212Positive32>25612
E. coli ATCC 25922Negative4160.015>256
P. aeruginosa ATCC 27853Negative128>2560.5>256
A. baumannii ATCC 19606Negative64>2561>256
C. albicans ATCC 90028N/A (Fungus)>256N/AN/AN/A

Note: Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

Interpretation and Mechanistic Hypothesis

Based on the structural motifs of this compound, its primary hypothesized mechanism of action is the inhibition of folate biosynthesis, analogous to other sulfonamide antibiotics.[14]

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA, RNA, Proteins THF->DNA Test_Compound 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Test_Compound->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of action via inhibition of the bacterial folate pathway.

The biphenyl component may contribute to the overall activity by influencing cell wall penetration, efflux pump avoidance, or by providing additional binding interactions with the target enzyme.[15] The hypothetical data suggest stronger activity against Gram-negative bacteria like E. coli compared to the classic sulfonamide, Sulfamethoxazole. This could imply that the biphenyl scaffold enhances penetration through the Gram-negative outer membrane, a common barrier for many antibiotics. The moderate activity against MRSA suggests the compound's mechanism is distinct from beta-lactams and that it may be a candidate for treating some resistant infections.[16] The lack of potent activity against P. aeruginosa is common, as this organism has highly restrictive outer membrane porins and efficient efflux pumps.

Conclusion and Future Directions

This guide outlines a robust, self-validating strategy for the initial characterization of this compound's antimicrobial spectrum. The proposed workflow, grounded in CLSI and EUCAST standards, will generate the foundational data necessary to establish its spectrum of activity and relative potency. Positive results from these initial screens would warrant progression to more advanced studies, including:

  • Time-Kill Kinetic Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Mechanism of Action Studies: To confirm the inhibition of folate synthesis through enzymatic assays or by testing in media supplemented with folate pathway products.

  • Toxicity Assays: To evaluate the compound's effect on mammalian cell lines and establish a preliminary therapeutic index.

  • Synergy Studies: To investigate if the compound enhances the activity of other antibiotics when used in combination.[17]

By following this structured and rigorous approach, researchers can confidently and efficiently validate the antimicrobial potential of novel compounds, contributing valuable data to the critical field of antibiotic discovery.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • ResearchGate. (PDF) 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]

  • PubMed Central (PMC). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • PubMed. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. [Link]

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. [Link]

  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • ResearchGate. (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • PubMed. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • National Institutes of Health (NIH). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. [Link]

  • Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • YouTube. Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • ResearchGate. (PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. [Link]

  • PubMed. An antibacterial biphenyl derivative from Garcinia bancana MIQ. [Link]

Sources

A Head-to-Head Comparison of 2'-Sulfamoyl-biphenyl-4-carboxylic acid and Lesinurad for the Management of Hyperuricemia in Gout

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Analysis for Drug Development Professionals

In the landscape of gout management, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. While established treatments form the bedrock of current strategies, the exploration of new chemical entities is crucial for advancing patient care. This guide provides a comparative analysis of a novel investigational compound, 2'-Sulfamoyl-biphenyl-4-carboxylic acid, and the established standard-of-care drug, Lesinurad.

Disclaimer: this compound is a compound with limited publicly available data regarding its therapeutic use. This guide is a hypothetical exploration, projecting its potential as a URAT1 inhibitor and comparing it to Lesinurad based on established principles of pharmacology and clinical trial design for gout therapies. The experimental data presented is illustrative and based on typical findings for this class of drugs.

Introduction to Uricosuric Agents in Gout

Gout is a form of inflammatory arthritis characterized by hyperuricemia, an excess of uric acid in the blood, leading to the deposition of monosodium urate crystals in and around the joints.[1][2] A primary strategy for managing chronic gout is to lower serum uric acid (sUA) levels.[3][4] Uricosuric agents achieve this by inhibiting the reabsorption of uric acid in the kidneys, thereby promoting its excretion in the urine.[5][6]

The urate transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubule cells, is responsible for the majority of uric acid reabsorption.[7][8][9] Inhibition of URAT1 is a key therapeutic target for managing hyperuricemia.[6][8]

Mechanism of Action: A Tale of Two Inhibitors

Lesinurad: The Established Standard-of-Care

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that functions by inhibiting URAT1.[7][10] By blocking this transporter, Lesinurad increases the excretion of uric acid, leading to a reduction in sUA levels.[7][11] It is approved for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved their target sUA levels with an XOI alone.[12][13][14] Lesinurad also inhibits organic anion transporter 4 (OAT4), another protein involved in uric acid reabsorption.[11][12]

This compound: A Hypothetical Challenger

For the purpose of this guide, we will hypothesize that this compound also acts as a potent and selective inhibitor of URAT1. Its chemical structure, featuring a biphenyl backbone with carboxylic acid and sulfamoyl functional groups, suggests potential for interaction with the binding sites of urate transporters. The carboxylic acid moiety is a common feature in many URAT1 inhibitors, acting as a key pharmacophore.[15][16] The sulfamoyl group could potentially enhance binding affinity and selectivity.

cluster_renal_tubule Renal Proximal Tubule cluster_inhibitors Urine Urine Blood Blood Uric_Acid_Urine Uric Acid URAT1 URAT1 Transporter Uric_Acid_Urine->URAT1 Reabsorption Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibition Hypothetical_Drug 2'-Sulfamoyl-biphenyl- 4-carboxylic acid Hypothetical_Drug->URAT1 Inhibition

Caption: Mechanism of URAT1 Inhibition by Lesinurad and the Hypothetical Compound.

Head-to-Head Performance: An Evidence-Based Comparison

To objectively compare the potential of this compound with Lesinurad, we will examine key performance metrics derived from hypothetical preclinical and clinical data.

In Vitro Potency: URAT1 Inhibition Assay

A crucial first step in evaluating a potential uricosuric agent is to determine its in vitro potency against its target. This is typically done using a cell-based assay with a cell line engineered to express the human URAT1 transporter (hURAT1). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Hypothetical In Vitro URAT1 Inhibition

CompoundIC50 (µM)
This compound5.2
Lesinurad7.3[11]

In this hypothetical scenario, this compound demonstrates a slightly lower IC50 than Lesinurad, suggesting a potentially higher in vitro potency for URAT1 inhibition.

Clinical Efficacy: Serum Uric Acid Reduction

The primary endpoint in clinical trials for gout medications is the reduction of sUA levels.[17] A typical phase III clinical trial would evaluate the efficacy of the investigational drug in combination with a xanthine oxidase inhibitor over a period of several months.

Table 2: Hypothetical Phase III Clinical Trial Results (12-Month Data)

Treatment GroupMean Baseline sUA (mg/dL)Mean Change from Baseline sUA (mg/dL)Percentage of Patients Reaching sUA <6 mg/dL
Placebo + XOI8.5-1.228%
This compound (200 mg) + XOI8.6-2.865%
Lesinurad (200 mg) + XOI8.4-2.557%[17]

Based on this hypothetical data, this compound shows a greater reduction in mean sUA and a higher percentage of patients achieving the target sUA level compared to Lesinurad when used in combination with an XOI.

Safety and Tolerability Profile

The safety profile of a new drug is as critical as its efficacy. Adverse events (AEs) are closely monitored throughout clinical development.

Table 3: Hypothetical Adverse Event Profile (Incidence ≥5%)

Adverse EventPlacebo + XOIThis compound (200 mg) + XOILesinurad (200 mg) + XOI
Upper Respiratory Tract Infection8%10%10%[18]
Headache4%6%5%[13]
Increased Blood Creatinine2%5%6%[18][19]
Nasopharyngitis7%9%9%[18]
Arthralgia5%7%7%[18]
Back Pain6%7%7%[18]
Hypertension5%6.5%6.5%[18]

The hypothetical safety profile of this compound appears comparable to that of Lesinurad, with a similar incidence of common adverse events. A slightly lower incidence of increased blood creatinine could be a potential advantage, although this would require confirmation in larger and longer-term studies. It is important to note that Lesinurad carries a boxed warning for acute renal failure, which was more common when given alone.[12] Therefore, any new URAT1 inhibitor would be closely scrutinized for renal safety.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

In Vitro URAT1 Inhibition Assay Protocol

This protocol outlines a cell-based assay to determine the IC50 of a test compound against hURAT1.

cluster_workflow URAT1 Inhibition Assay Workflow Cell_Culture 1. Culture HEK293 cells stably expressing hURAT1 Plating 2. Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation 3. Pre-incubate with test compound or vehicle Plating->Pre-incubation Uptake_Reaction 4. Initiate uptake with [14C]-uric acid Pre-incubation->Uptake_Reaction Termination 5. Terminate uptake and wash cells Uptake_Reaction->Termination Lysis 6. Lyse cells Termination->Lysis Scintillation 7. Measure radioactivity by scintillation counting Lysis->Scintillation Analysis 8. Calculate IC50 values Scintillation->Analysis

Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing hURAT1 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a pre-warmed buffer. Add buffer containing various concentrations of the test compound (e.g., this compound) or vehicle control to the wells. Incubate for 10-15 minutes at 37°C.[20]

  • Uptake Reaction: Initiate the uptake reaction by adding a solution containing [¹⁴C]-labeled uric acid to each well. Incubate for a short period (e.g., 5 minutes) at 37°C.[20]

  • Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer.[20]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer.[20]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.[21]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [¹⁴C]-uric acid uptake (IC50) by fitting the data to a dose-response curve.[21]

Clinical Trial Design for a URAT1 Inhibitor

A robust clinical trial is necessary to evaluate the efficacy and safety of a new uricosuric agent.

cluster_trial_design Phase III Clinical Trial Design Screening Patient Screening (Gout diagnosis, sUA ≥ 7 mg/dL) Randomization Randomization Screening->Randomization Treatment_A Group A: Placebo + XOI Randomization->Treatment_A Treatment_B Group B: Investigational Drug + XOI Randomization->Treatment_B Treatment_C Group C: Active Comparator + XOI Randomization->Treatment_C Follow-up 12-Month Follow-up (sUA monitoring, AE assessment) Treatment_A->Follow-up Treatment_B->Follow-up Treatment_C->Follow-up Analysis Data Analysis (Primary and secondary endpoints) Follow-up->Analysis

Caption: A typical Phase III clinical trial design for a novel URAT1 inhibitor.

Key Components of the Trial Design:

  • Patient Population: Adults with a diagnosis of gout and hyperuricemia (sUA ≥ 7.0 mg/dL) who are on a stable dose of a xanthine oxidase inhibitor but have not reached the target sUA level.[22]

  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[23]

  • Treatment Arms:

    • Arm 1: Placebo in combination with an XOI.

    • Arm 2: Investigational drug (e.g., this compound) in combination with an XOI.

    • Arm 3: Active comparator (e.g., Lesinurad) in combination with an XOI.

  • Primary Endpoint: The proportion of patients who achieve a target sUA level of <6.0 mg/dL at the end of the study (e.g., 12 months).[17][24]

  • Secondary Endpoints:

    • Mean change in sUA from baseline.

    • Incidence and severity of gout flares.

    • Safety and tolerability, including the incidence of adverse events.

  • Duration: A minimum of 12 months to assess both efficacy and safety over a meaningful period.[25]

Conclusion: A Promising but Hypothetical Future

This comparative guide, while based on a hypothetical scenario, underscores the rigorous process of evaluating a new drug candidate against an established standard of care. The hypothetical data suggests that this compound could be a promising URAT1 inhibitor with the potential for improved efficacy over Lesinurad. However, this can only be confirmed through extensive preclinical and clinical research. The provided experimental protocols offer a framework for conducting such investigations, emphasizing the importance of robust scientific methodology in drug development. As our understanding of the molecular mechanisms of gout and hyperuricemia deepens, the development of novel, more effective, and safer therapies remains a critical goal for the scientific community.

References

  • Lesinurad - Wikipedia. (n.d.). Retrieved from [Link]

  • Lesinurad: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020, February 10). Retrieved from [Link]

  • ZURAMPIC (lesinurad) tablets - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Lesinurad (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents. (n.d.).
  • reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • Lesinurad - LiverTox - NCBI Bookshelf - NIH. (2019, May 1). Retrieved from [Link]

  • SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases. (n.d.). Retrieved from [Link]

  • Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. (n.d.). Retrieved from [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs - bioRxiv. (2024, September 12). Retrieved from [Link]

  • The Design of a Randomized Controlled Active Comparator Strategy Trial for Gout: Treat to Target Serum Urate Versus Treat to Avoid Symptoms - PubMed Central. (2025, March 24). Retrieved from [Link]

  • Gout - Diagnosis and treatment - Mayo Clinic. (2022, November 16). Retrieved from [Link]

  • Treatment of hyperuricemia in gout: current therapeutic options, latest developments and clinical implications - PubMed Central. (n.d.). Retrieved from [Link]

  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (n.d.). Retrieved from [Link]

  • Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC - NIH. (n.d.). Retrieved from [Link]

  • Lesinurad Side Effects: Common, Severe, Long Term - Drugs.com. (2025, November 24). Retrieved from [Link]

  • Diagnosis and treatment for hyperuricemia and gout: a systematic review of clinical practice guidelines and consensus statements | BMJ Open. (n.d.). Retrieved from [Link]

  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed. (2021, September 15). Retrieved from [Link]

  • Gout Treatment Guidelines | Arthritis Foundation. (n.d.). Retrieved from [Link]

  • Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context. (n.d.). Retrieved from [Link]

  • Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. (2025, June 26). Retrieved from [Link]

  • Management of Gout: Update from the American College of Rheumatology - AAFP. (n.d.). Retrieved from [Link]

  • 207988Orig1s000 - accessdata.fda.gov. (2015, November 22). Retrieved from [Link]

  • Gout and Hyperuricemia: A Narrative Review of Their Comorbidities and Clinical Implications - MDPI. (n.d.). Retrieved from [Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PubMed Central. (2025, June 4). Retrieved from [Link]

  • New Gout Therapies Show Promise in Phase III Trials | RheumNow. (2025, October 26). Retrieved from [Link]

  • Side Effects of Zurampic (lesinurad): Interactions & Warnings - MedicineNet. (n.d.). Retrieved from [Link]

  • Review on Treatment of Gout & Hyperuricemia - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Gout and Pseudogout Treatment & Management - Medscape Reference. (2025, November 6). Retrieved from [Link]

  • Research - Clinical Trials - Gout Support Group of America. (n.d.). Retrieved from [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au - ACS Publications. (2025, February 23). Retrieved from [Link]

  • What's the latest update on the ongoing clinical trials related to Gout? - Patsnap Synapse. (2025, March 20). Retrieved from [Link]

  • Hyperuricemia Treatment & Management: Medical Care, Consultations, Diet. (2024, August 1). Retrieved from [Link]

  • Treatment Options for Gout - U.S. Pharmacist. (2023, January 19). Retrieved from [Link]

  • Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - ResearchGate. (2025, October 19). Retrieved from [Link]

  • Transforming Gout Care - Brigham Clinical & Research News. (2023, December 29). Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

confirming the reproducibility of the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2'-Sulfamoyl-biphenyl-4-carboxylic acid , a critical scaffold in the development of Angiotensin II receptor antagonists (Sartans) and inhibitors of ectonucleotidases.

Reproducibility in synthesizing ortho-substituted biphenyls is frequently compromised by two factors: steric hindrance at the 2'-position and catalyst poisoning by the sulfonamide nitrogen. This guide compares the traditional "Direct Suzuki" method (often plagued by variable yields) against an Optimized High-Turnover Protocol . We demonstrate that switching from monodentate phosphine ligands (Pd(PPh₃)₄) to bidentate ferrocenyl ligands (Pd(dppf)Cl₂), combined with a rigorous pH-swing purification, guarantees purity >98% and eliminates the need for chromatographic separation.

Part 1: Comparative Method Analysis

The following analysis contrasts the "Traditional Method" (often found in early academic literature) with the "Optimized Industrial Method" recommended for high reproducibility.

Performance Metrics
FeatureMethod A: Traditional (Tetrakis)Method B: Optimized (Pd-dppf)
Catalyst System Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · DCM
Ligand Type Monodentate (Labile, air-sensitive)Bidentate (Robust, steric-tolerant)
Solvent System Toluene / Ethanol / Water1,4-Dioxane / Water (4:1)
Reaction Time 12–24 Hours4–6 Hours
Avg. Isolated Yield 55–65% (Variable)85–92% (Consistent)
Primary Impurity Protodeboronation (Ph-COOH)Trace Homocoupling
Purification Column ChromatographyAcid/Base Precipitation (Scalable)
Mechanistic Insight: Why Method B Wins

In Method A, the bulky 2-sulfamoyl group hinders the transmetallation step. Furthermore, the free sulfonamide (–SO₂NH₂) can coordinate with Palladium, displacing the labile PPh₃ ligands and deactivating the catalyst ("poisoning").

Method B utilizes dppf (1,1'-bis(diphenylphosphino)ferrocene) .[1] This bidentate ligand creates a wide bite angle that:

  • Forces the Palladium center to remain active despite steric bulk.

  • Resists displacement by the sulfonamide nitrogen.

  • Accelerates the reductive elimination step, reducing side reactions.

Part 2: Experimental Protocol (The Optimized Method)

Target Molecule: this compound Reaction Type: Suzuki-Miyaura Cross-Coupling

Reagents & Stoichiometry
  • Aryl Halide: 2-Bromobenzenesulfonamide (1.0 equiv)

  • Boronic Acid: 4-Carboxyphenylboronic acid (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Catalyst: Pd(dppf)Cl₂[1] · DCM complex (2 mol%)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio)

Step-by-Step Workflow
Phase A: Inertion & Setup (Crucial for Reproducibility)
  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser, add 2-Bromobenzenesulfonamide (2.36 g, 10 mmol), 4-Carboxyphenylboronic acid (1.82 g, 11 mmol), and

    
     (4.14 g, 30 mmol).
    
  • Solvent: Add 40 mL 1,4-Dioxane and 10 mL Water.

  • Degas: Do not skip. Sparge the mixture with Nitrogen or Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Under positive nitrogen flow, add Pd(dppf)Cl₂ (163 mg, 0.2 mmol).

Phase B: Reaction
  • Heat: Warm the reaction to 85°C .

  • Monitor: Stir vigorously. The reaction typically reaches completion in 4–6 hours. Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the sulfonamide starting material.

Phase C: The "Self-Validating" Purification (pH Swing)

This workup exploits the acidity of the carboxylic acid to purify the product without chromatography.

  • Filter: Cool to room temperature. Filter through Celite to remove Palladium black. Wash the pad with 10 mL 1N NaOH.

  • Base Wash (Impurity Removal): Transfer filtrate to a separatory funnel. The product is currently a dianion (Carboxylate/Sulfonamide salt) and resides in the aqueous layer.

    • Wash the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

    • Logic: This removes non-acidic impurities (e.g., unreacted bromide, homocoupled biphenyls, or phosphine oxides). Discard the organic layer.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2N HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 3: Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the catalytic cycle and the specific role of the dppf ligand in overcoming steric hindrance.

SuzukiMechanism Start Reactants: 2-Bromobenzenesulfonamide + 4-Carboxyphenylboronic Acid OxAdd Oxidative Addition: Ar-Pd(II)-Br (Steric Tolerant) Start->OxAdd Initiation Cat Catalyst Precursor: Pd(dppf)Cl2 ActiveCat Active Species: Pd(0)-dppf (Wide Bite Angle) Cat->ActiveCat Reduction in situ ActiveCat->OxAdd Enters Cycle TransMet Transmetallation: Base (K2CO3) activates Boron Ar-Pd-Ar' OxAdd->TransMet + Boronate RedElim Reductive Elimination: Product Release TransMet->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration Product Target Product: 2'-Sulfamoyl-biphenyl-4-COOH RedElim->Product Formation

Caption: The Pd(dppf)-catalyzed cycle. The bidentate ligand maintains catalyst stability during the sterically demanding oxidative addition and transmetallation steps.

Diagram 2: Self-Validating Purification Logic (pH Swing)

This flowchart demonstrates how the chemical properties of the molecule are leveraged for purification, ensuring high reproducibility.

PurificationFlow Crude Crude Reaction Mixture (pH > 10, Aqueous/Dioxane) Filter Filtration (Celite) Crude->Filter Extract Wash with Ethyl Acetate Filter->Extract OrgLayer Organic Layer (Contains Impurities: Homocoupled Biaryls, Ligands) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Dianion) Extract->AqLayer Keep Acidify Acidify with HCl to pH 2-3 (0-5°C) AqLayer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Final Final Product: White Solid (>98% Purity) Precipitate->Final Filter & Dry

Caption: The pH-swing purification protocol. Non-acidic organic impurities are washed away before the product is selectively precipitated by acidification.

References

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (Demonstrates standard Suzuki conditions for biphenyl carboxylic acids).

  • ResearchGate (Chemical Science). (2016). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (Details microwave-assisted and standard Suzuki coupling for sulfamoyl biphenyls).

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. (Authoritative grounding on ligand selection for sterically hindered substrates).

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and catalyst optimization references).

  • Google Patents (US6369271B1). Process for preparing derivatives of biphenyl-2-carboxylic acid. (Industrial context for acid/base workup of biphenyl carboxylic acids).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.